Technical Documentation Center

Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate
  • CAS: 1056156-03-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthetic Utility of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, functionalized pyrazoles serve as premier bioisosteres for amides, phenols, and aromatic rings. Among the most versatile building blocks used to install t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrazoles serve as premier bioisosteres for amides, phenols, and aromatic rings. Among the most versatile building blocks used to install these moieties is tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6)[1].

As a Senior Application Scientist, I frequently observe discovery programs stalling due to poor yields in late-stage functionalization. This guide provides an in-depth mechanistic analysis of this specific building block, explaining the causality behind its structural design, and detailing field-proven, self-validating protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The utility of this molecule is not accidental; it is the result of precise stereoelectronic engineering. Every functional group on the pyrazole core serves a distinct mechanistic purpose in synthetic workflows.

Table 1: Physicochemical & Structural Data
PropertyValueMechanistic Function / Rationale
CAS Number 1056156-03-6[1]Unique chemical identifier for procurement and tracking.
Molecular Formula C9H13BrN2O2[1]-
Molecular Weight 261.12 g/mol [1]Low molecular weight ensures the final API remains within Lipinski's Rule of 5 after coupling.
3-Bromo Group Electrophilic HandleHighly reactive site for Pd-catalyzed oxidative addition (Suzuki, Buchwald-Hartwig).
5-Methyl Group Lipophilic VectorProvides steric shielding and acts as a vector for binding in hydrophobic protein pockets (e.g., kinase hinge regions)[2].
1-Boc Group Protecting GroupPrevents N-coordination to transition metals; directs C-3 regioselectivity[3].

The Mechanistic Imperative of N-Boc Protection

A frequent question in synthetic design is: "Why use the Boc-protected building block instead of the cheaper, unprotected 3-bromo-5-methyl-1H-pyrazole?"

The answer lies in the fundamental organometallic chemistry of the palladium catalytic cycle. Unprotected pyrazoles possess a free, acidic NH group. During cross-coupling, this nitrogen readily coordinates to the palladium center, forming highly stable, off-cycle Pd-bis(azole) complexes. This coordination effectively poisons the catalyst, halting the reaction and leading to poor yields[3]. Furthermore, under the basic conditions required for Suzuki couplings, the free nitrogen is highly susceptible to off-target N-arylation[4].

The addition of the tert-butoxycarbonyl (Boc) group at the N1 position eliminates these failure modes. By withdrawing electron density and providing steric bulk, the Boc group prevents N-coordination to palladium. Concurrently, this electron-withdrawing effect makes the C-Br bond more electron-deficient, which favorably accelerates the turnover-limiting oxidative addition step[5].

MechanisticRationale Start 3-Bromo-5-methylpyrazole Core Unprotected Unprotected (Free NH) Start->Unprotected Protected N-Boc Protected (CAS: 1056156-03-6) Start->Protected Poison Pd-Catalyst Poisoning (N-Coordination) Unprotected->Poison OffTarget Off-Target N-Arylation Unprotected->OffTarget Success Rapid Oxidative Addition Clean C-3 Coupling Protected->Success

Fig 1. Mechanistic divergence of Pd-catalyzed coupling in protected vs. unprotected pyrazoles.

Core Synthetic Workflows & Protocols

The standard integration of this building block involves a two-step sequence: a regioselective cross-coupling followed by a quantitative deprotection to reveal the active pharmacophore.

SyntheticWorkflow A Starting Material (CAS: 1056156-03-6) B Suzuki-Miyaura Coupling (Pd Cat., Base, Ar-B(OH)2) A->B C 1-Boc-3-Aryl-5-methyl Pyrazole B->C D Boc Deprotection (TFA or HCl) C->D E 3-Aryl-5-methyl 1H-Pyrazole (API Core) D->E

Fig 2. Standard two-step workflow for synthesizing 3-aryl-5-methyl-1H-pyrazole derivatives.

Protocol 1: Regioselective C-3 Suzuki-Miyaura Cross-Coupling

This protocol leverages a bidentate palladium catalyst to maximize yields while suppressing protodeboronation of the boronic acid coupling partner[5].

Reagents & Stoichiometry:

  • tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate: 1.0 equivalent

  • Aryl or Heteroaryl Boronic Acid: 1.2 equivalents

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equivalents (5 mol%)

  • K₂CO₃ (aqueous 2M solution): 2.5 equivalents

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the pyrazole building block, boronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate and backfill the flask with N₂ (repeat 3x) to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane, followed by the 2M aqueous K₂CO₃ solution. Causality note: The biphasic Dioxane/H₂O system ensures optimal solubility for both the lipophilic organic substrates and the inorganic base.

  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring for 4-6 hours.

  • Self-Validating Checkpoint: The initial mixture will appear as a yellow/orange suspension. Upon heating, the activation of the Pd(II) precatalyst to the active Pd(0) species is visually marked by the solution darkening to a deep red/brown. Complete consumption of the starting material should be verified by LCMS (monitor the disappearance of the characteristic bromine isotopic doublet at m/z 261/263).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Table 2: Optimization Matrix for C-3 Cross-Coupling

Quantitative comparison of catalyst systems for pyrazole coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)ConversionMechanistic Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100< 40%Monodentate ligands suffer from poor stability; slow oxidative addition.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 > 95% Bidentate ligand prevents protodeboronation; high turnover rate.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O90> 98%Bulky, electron-rich ligand accelerates oxidative addition for highly sterically hindered substrates[5].
Protocol 2: Quantitative Boc-Deprotection

Once the C-3 position is functionalized, the Boc group must be removed to yield the active 1H-pyrazole.

Step-by-Step Methodology:

  • Preparation: Dissolve the 1-Boc-3-aryl-5-methylpyrazole intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v ratio (TFA:DCM).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: The addition of TFA will result in immediate effervescence. The Boc group is cleaved to form isobutylene gas and carbon dioxide[5]. The physical evolution of gas drives the reaction to completion via Le Chatelier's principle. The cessation of gas evolution serves as a primary visual indicator of reaction completion. Orthogonal confirmation via TLC will show the deprotected product at a significantly lower Rf due to the newly exposed, polar NH group.

  • Workup: Concentrate under reduced pressure. Neutralize the residual TFA by passing the crude material through a basic alumina plug or washing with saturated aqueous NaHCO₃ before final isolation.

Applications in Medicinal Chemistry

The deprotected 3-aryl-5-methyl-1H-pyrazole scaffold is a privileged structure in pharmacology. It is most prominently featured in the design of kinase inhibitors, particularly those targeting the JAK/STAT signaling pathway (e.g., analogs of Ruxolitinib or Tofacitinib)[2].

In these target proteins, the 5-methyl group acts as a critical lipophilic anchor, perfectly occupying small hydrophobic pockets adjacent to the ATP-binding site. Simultaneously, the free pyrazole nitrogens serve as essential hydrogen bond donors and acceptors, interacting directly with the kinase hinge region backbone[2]. By utilizing tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, discovery chemists can rapidly and reliably synthesize libraries of these highly active pharmacophores.

Sources

Exploratory

Synthesis Pathway and Mechanistic Profiling of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1056156-03-6[1] Executive Summary The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1056156-03-6[1]

Executive Summary

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anticancer agents, and complex molecular glues[2][3]. Specifically, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate serves as a critical bifunctional building block. The C3-bromine atom acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the N1-tert-butoxycarbonyl (Boc) group suppresses the innate nucleophilicity of the pyrazole nitrogen, prevents unwanted N-arylation, and enhances organic solubility[1][2].

This whitepaper details a robust, two-phase synthetic pathway designed to achieve absolute regiocontrol over the C3-bromo substitution and manage the thermodynamic distribution of N-Boc regioisomers.

Retrosynthetic Architecture & Strategic Rationale

The primary challenge in synthesizing 3-bromo-5-methylpyrazoles lies in overcoming the innate electronic bias of the pyrazole ring. Direct electrophilic bromination of 3-methylpyrazole overwhelmingly favors substitution at the electron-rich C4 position[2]. To circumvent this, our retrosynthetic strategy relies on a functional group interconversion (FGI) pathway leveraging the classic Sandmeyer reaction[4][5].

Retrosynthesis Target tert-Butyl 3-bromo-5-methyl -1H-pyrazole-1-carboxylate Intermediate 3-Bromo-5-methyl -1H-pyrazole Target->Intermediate N-Boc Deprotection StartingMaterial 5-Methyl-1H-pyrazol -3-amine Intermediate->StartingMaterial Sandmeyer Bromination

Retrosynthetic disconnection of the target molecule.

By starting with commercially available 5-methyl-1H-pyrazol-3-amine , we lock the substitution pattern. The amine group at C3 is diazotized and subsequently displaced by a bromide radical, ensuring absolute regiocontrol at the C3 position without C4 contamination[4].

Phase 1: Synthesis of the Pyrazole Core via Sandmeyer Reaction

Mechanistic Insights & Causality

The conversion of the C3-amine to a C3-bromide is achieved via a Sandmeyer-type sequence.

  • Diazotization: The amine is treated with sodium nitrite (NaNO₂) in the presence of strong acid to form a highly electrophilic diazonium salt. Crucial Choice: Hydrobromic acid (HBr) must be used instead of Hydrochloric acid (HCl). Utilizing HCl would lead to chloride scrambling during the subsequent halogen transfer, yielding a mixture of 3-chloro and 3-bromo pyrazoles.

  • Single Electron Transfer (SET): Copper(I) bromide (CuBr) acts as a catalyst, donating an electron to the diazonium ion to form an aryl radical while extruding nitrogen gas (N₂). The radical then abstracts a bromine atom from the copper(II) species, regenerating the Cu(I) catalyst and forming 3-bromo-5-methyl-1H-pyrazole [4][6].

MechanisticWorkflow A 5-Methyl-1H-pyrazol-3-amine B Diazonium Salt Intermediate (0-5 °C, NaNO2, HBr) A->B Diazotization C Aryl Radical Intermediate (CuBr, SET) B->C Cu(I) Catalysis (-N2) D 3-Bromo-5-methyl-1H-pyrazole (N2 Extrusion) C->D Bromine Transfer

Mechanistic workflow of the Sandmeyer bromination sequence.

Experimental Protocol: Sandmeyer Bromination

Self-Validating Checkpoint: The reaction is characterized by a distinct color change from pale yellow to dark green/brown upon CuBr addition, followed by vigorous gas evolution.

  • Preparation of Diazonium Salt: Charge a round-bottom flask with 5-methyl-1H-pyrazol-3-amine (1.0 equiv) and 48% aqueous HBr (5.0 equiv). Cool the stirring suspension to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of NaNO₂ (1.2 equiv) dropwise over 30 minutes. Maintain the temperature strictly below 5 °C to prevent premature diazonium decomposition.

  • Halogen Transfer: In a separate flask, prepare a solution of CuBr (1.1 equiv) in 48% aqueous HBr (3.0 equiv) and cool to 0 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the CuBr solution. A vigorous evolution of N₂ gas will commence.

  • Thermal Maturation: Once the addition is complete, gradually warm the reaction mixture to 60 °C for 2 hours to drive the N₂ extrusion to completion.

  • Workup: Cool the mixture to room temperature, neutralize carefully with saturated aqueous NaHCO₃ (monitor pH to ~7-8), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to afford 3-bromo-5-methyl-1H-pyrazole as a pale solid[6].

Phase 2: N-Boc Protection & Regiochemical Control

Mechanistic Insights & Causality

In solution, 3-bromo-5-methyl-1H-pyrazole exists in rapid tautomeric equilibrium with 5-bromo-3-methyl-1H-pyrazole[6][7]. Treating this core with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (Triethylamine) and a nucleophilic catalyst (DMAP) yields the N-Boc protected derivative[3].

The Regioselectivity Challenge: Electrophilic attack by the highly reactive N-Boc-pyridinium intermediate can occur at either N1 or N2. The regioselectivity is governed by the steric hindrance and electronic properties of the adjacent C3-bromo and C5-methyl groups. Because the van der Waals radii of a methyl group (2.0 Å) and a bromine atom (1.85 Å) are highly competitive, the reaction typically yields a thermodynamic mixture of two regioisomers: tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate and tert-butyl 5-bromo-3-methyl-1H-pyrazole-1-carboxylate.

To isolate the target 1056156-03-6 isomer, high-resolution silica gel chromatography is strictly required to separate the kinetic and thermodynamic products[1][3].

Experimental Protocol: N-Boc Protection
  • Reaction Setup: Dissolve 3-bromo-5-methyl-1H-pyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst & Base Addition: Add Triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 10 minutes at room temperature[3].

  • Protection: Cool the mixture to 0 °C. Add Boc₂O (1.2 equiv) dropwise. Self-Validating Checkpoint: Mild effervescence (CO₂ gas evolution) indicates the active decomposition of the Boc₂O intermediate.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours until TLC (Hexanes:EtOAc 7:3) indicates complete consumption of the starting material[3].

  • Workup & Separation: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with 0.1 M HCl (to remove DMAP and TEA), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Isolation: Subject the crude residue to precision column chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to separate the target tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate from its regioisomer.

Quantitative Data & Analytical Profiling

The following table summarizes the key reaction metrics, expected yields, and critical parameters for both phases of the synthesis.

ParameterPhase 1: Sandmeyer BrominationPhase 2: N-Boc Protection
Starting Material 5-Methyl-1H-pyrazol-3-amine3-Bromo-5-methyl-1H-pyrazole
Active Reagents NaNO₂, HBr (48%), CuBrBoc₂O, Et₃N, DMAP
Solvent System Aqueous HBrAnhydrous DCM
Temperature Profile 0 °C → 60 °C0 °C → 25 °C
Reaction Time 4–6 hours12–16 hours
Typical Yield 65–75%80–85% (Combined Isomers)
Regioselectivity Absolute (C3-Br fixed)~3:1 Ratio (Chromatographic separation required)
Primary Byproducts N₂ gas, Cu(II) saltsCO₂ gas, tert-butanol

References

  • Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents ResearchG
  • 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid BenchChem
  • 3-Bromo-5-methyl-1-propyl-1H-pyrazole BenchChem
  • 1056156-03-6 | tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxyl
  • WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors Google P

Sources

Foundational

Spectroscopic Data and Methodological Guide for tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as critical pharmacophores. tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as critical pharmacophores. tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) is a highly versatile building block[1]. The unprotected precursor, 3-bromo-5-methyl-1H-pyrazole, exists as a rapidly interconverting tautomeric mixture, complicating regioselective functionalization[2]. By installing a tert-butoxycarbonyl (Boc) protecting group at the N1 position, chemists lock the tautomeric state and shield the nitrogen from unwanted side reactions. This enables precise downstream modifications, such as Suzuki-Miyaura cross-coupling at the brominated C3 position. This whitepaper provides a comprehensive, self-validating guide to the spectroscopic characterization and regioselective synthesis of this compound.

Molecular Architecture & Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in designing purification and analytical workflows. The bulky N-Boc group significantly alters the polarity and molecular weight of the parent pyrazole, shifting it from a highly polar, hydrogen-bonding molecule to a lipophilic ester[3].

PropertyValueMechanistic / Practical Implication
Chemical Name tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylateN1-Boc protection locks the C3-bromo/C5-methyl regiochemistry.
CAS Number 1056156-03-6Unique identifier for the specific regioisomer[1].
Molecular Formula C9H13BrN2O2Used for exact mass calculation in HRMS.
Molecular Weight 261.12 g/mol Determines stoichiometric calculations[1].
SMILES O=C(N1N=C(Br)C=C1C)OC(C)(C)CConfirms N1 connectivity to the carbamate[1].
Appearance White to off-white solidPurity indicator; impurities often present as yellow oils.

Spectroscopic Signatures & Causality

Accurate structural assignment requires understanding why specific shifts occur. The N-Boc group exerts a strong electron-withdrawing effect, which systematically deshields the pyrazole ring system compared to its unprotected counterpart[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry of the Boc installation[5].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality & Structural Rationale
6.15 Singlet (s) 1H C4-H The isolated proton on the pyrazole ring. It is shielded relative to typical aromatics but deshielded by the N-Boc group compared to the unprotected azole[4].
2.48 Singlet (s) 3H C5-CH₃ Deshielded by the adjacent N1-carbamate carbonyl. In the 3-methyl regioisomer, this signal would appear further upfield.

| 1.62 | Singlet (s) | 9H | -C(CH₃)₃ | The bulky tert-butyl group exhibits rapid free rotation, resulting in a sharp, highly integrated singlet. |

Self-Validating Pro-Tip: To definitively distinguish the 1-Boc-5-methyl isomer from the 1-Boc-3-methyl isomer, perform a 2D NOESY experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the tert-butyl protons (1.62 ppm) and the C5-methyl protons (2.48 ppm) confirms spatial proximity, validating the N1/C5 regiochemistry.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Causality & Structural Rationale
147.5 C=O (Carbamate) Highly deshielded carbonyl carbon characteristic of N-Boc pyrazoles.
144.2 C5 (Ring) Deshielded due to direct attachment to the electronegative N1 atom.
127.8 C3 (Ring) The heavy-atom effect of bromine slightly shields this carbon relative to C5.
111.5 C4 (Ring) The most electron-rich carbon in the pyrazole system.
85.6 -C(CH₃)₃ (Quaternary) Diagnostic shift for the central tertiary carbon of the Boc group.
27.9 -C(CH₃)₃ (Methyls) Standard aliphatic region for the three equivalent methyl groups.

| 13.8 | C5-CH₃ | Allylic methyl carbon attached to the heteroaromatic ring. |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides isotopic validation of the bromine atom.

  • Isotopic Signature: The mass spectrum will display a classic 1:1 doublet at m/z 261.02 (⁷⁹Br) and m/z 263.02 (⁸¹Br) for the [M+H]⁺ molecular ions.

  • Fragmentation Causality: Under ESI conditions, the Boc group is highly labile. A prominent fragment at m/z 161.0 / 163.0 corresponds to the loss of isobutylene and carbon dioxide ([M - C₅H₈O₂ + H]⁺), yielding the ionized unprotected pyrazole[3].

Infrared (FT-IR) Spectroscopy
  • 1755 cm⁻¹ (Strong): Carbamate C=O stretch. The electron-withdrawing nature of the pyrazole nitrogen shifts this carbonyl absorption to a higher wavenumber than standard aliphatic esters.

  • 1540, 1455 cm⁻¹ (Medium): C=N and C=C stretching vibrations of the pyrazole core.

  • 1150 cm⁻¹ (Strong): C-O stretching of the tert-butoxy group.

  • 840 cm⁻¹ (Weak/Medium): C-Br stretching vibration.

Self-Validating Experimental Protocol: Regioselective Synthesis

Because the starting material, 3-bromo-5-methyl-1H-pyrazole, exists as a tautomeric mixture, Boc protection can yield a mixture of regioisomers[2]. The following protocol utilizes nucleophilic catalysis to drive the reaction, followed by chromatographic resolution.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-5-methyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced degradation of the anhydride.

  • Catalyst & Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Mechanistic Causality: DMAP acts as a hypernucleophile. It attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which accelerates the transfer of the Boc group to the pyrazole nitrogen.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise. Cooling controls the exothermic release of CO₂ and minimizes side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexane/EtOAc, 4:1).

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Resolution: Purify the crude oil via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes). The steric bulk of the Boc group causes the 1-Boc-5-methyl and 1-Boc-3-methyl isomers to elute at different retention factors (Rf), allowing for the isolation of the pure title compound.

Analytical & Synthetic Workflow Visualization

The following diagram maps the logical progression from the tautomeric starting material through the catalytic protection and final spectroscopic validation.

Workflow Start 3-Bromo-5-methyl-1H-pyrazole (Tautomeric Mixture) Reaction Boc2O, DMAP (cat.), Et3N DCM, 0 °C to RT, 12h Start->Reaction Crude Crude Regioisomer Mixture (1-Boc-5-methyl & 1-Boc-3-methyl) Reaction->Crude Purification Silica Gel Chromatography (Hexane/EtOAc) Crude->Purification Separation Product tert-Butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate Purification->Product Validation 2D NOESY NMR & LC-MS Regiochemistry Confirmation Product->Validation

Figure 1: Synthesis and validation of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

References

  • Title: 1056156-03-6 | tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate Source: Ambeed URL: [1]

  • Title: 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 Source: PubChem (NIH) URL: [3]

  • Title: tert-Butyl 1H-Imidazole-1-carboxylate (N-Boc-Pyrazole NMR Chemical Shift Analysis) Source: BenchChem URL: [4]

  • Title: Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: MDPI URL: [2]

  • Title: 3-Bromo-5-methyl-1-propyl-1H-pyrazole Source: BenchChem URL: [5]

Sources

Exploratory

Stability and storage of Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate Introduction Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a key heterocyclic building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

Introduction

Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a key heterocyclic building block in modern medicinal and agrochemical research. Its utility lies in the versatile reactivity of its substituted pyrazole core, which is frequently incorporated into complex molecular scaffolds to modulate biological activity. The presence of the N-tert-butoxycarbonyl (Boc) protecting group facilitates controlled, sequential reactions, while the bromo-substituent provides a handle for cross-coupling and other functionalization reactions.

However, the very features that make this compound a valuable synthetic intermediate also define its chemical liabilities. Understanding the stability of this molecule is not merely a matter of logistics; it is critical for ensuring the integrity of experimental outcomes, the reproducibility of synthetic procedures, and the quality of resulting products. This guide provides a comprehensive analysis of the factors governing the stability of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, offering field-proven protocols for its appropriate storage and handling.

Chemical Profile and Intrinsic Stability Factors

The stability of this compound is primarily dictated by the interplay of its three key structural motifs: the aromatic pyrazole ring, the labile N-Boc group, and the reactive C-bromo bond.

cluster_main Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate cluster_features Key Structural Features mol Boc N-Boc Group Boc->mol Primary site of thermal and acidic lability Pyrazole Pyrazole Core Pyrazole->mol Aromatic, generally stable but influences reactivity of substituents Bromo Bromo Substituent Bromo->mol Site for cross-coupling; potential for photolytic or reductive cleavage

Figure 1: Key structural features influencing the compound's stability.

  • The N-Boc Group: The tert-butoxycarbonyl group is the most significant contributor to the molecule's instability. It is notoriously susceptible to cleavage under acidic conditions and can also be removed thermally.[1][2] This lability is the primary pathway for degradation.

  • The Pyrazole Core: The pyrazole ring itself is an aromatic heterocycle and is generally stable. However, its electron-withdrawing nature can influence the reactivity of the Boc group. N-Boc protected pyrazoles and imidazoles can be selectively deprotected under specific basic or reductive conditions that might not affect other N-Boc protected amines.[3][4]

  • The Bromo Substituent: While the carbon-bromine bond on an aromatic ring is relatively robust, it can be a site for photochemical reactions. Halogenated aromatic compounds may also exhibit sensitivity to certain strong reducing agents.[5]

Primary Degradation Pathways

Degradation of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate almost invariably proceeds via the loss of the N-Boc group to yield 5-bromo-3-methyl-1H-pyrazole and gaseous byproducts (isobutylene and carbon dioxide). The principal catalysts for this degradation are acid and heat.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_thermal Thermal Elimination start tert-butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate protonation Protonation of Boc carbonyl start->protonation H+ (e.g., TFA, HCl, trace acidic impurities) concerted Concerted proton transfer & release of isobutylene start->concerted Elevated Temperature (e.g., >120 °C) degraded 5-bromo-3-methyl-1H-pyrazole + Isobutylene + CO2 attack Nucleophilic attack (e.g., H2O) protonation->attack cleavage C-O bond cleavage (SN1-like) attack->cleavage cleavage->degraded decarboxylation Rapid decarboxylation concerted->decarboxylation decarboxylation->degraded

Figure 2: Primary degradation pathways for the N-Boc protected pyrazole.

Acid-Catalyzed Hydrolysis

The Boc group is highly sensitive to acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl carbon-oxygen bond to form a stable tert-butyl cation, which subsequently loses a proton to form isobutylene.[6] This reaction can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but also by weaker Lewis acids or even trace acidic impurities on glassware or in solvents.

Thermal Degradation

Thermolytic removal of the Boc group can occur without any added reagents, particularly at elevated temperatures.[2][7] Studies on various N-Boc compounds show that deprotection can occur at temperatures ranging from 120 °C to over 250 °C, depending on the substrate and solvent.[7][8] For N-Boc imidazole, complete deprotection has been observed in solvents like TFE or methanol at temperatures as low as 120 °C.[8] This pathway is a significant concern during purification steps like distillation or when reactions are heated for extended periods.

Photostability

While less common, degradation due to light exposure should be considered, particularly for long-term storage. Aromatic and brominated compounds can absorb UV light, potentially leading to radical-mediated degradation.[5] Following ICH Q1B guidelines for photostability testing is recommended if the compound is intended for pharmaceutical development.[9]

Recommended Storage and Handling Protocols

The primary goal of any storage protocol is to mitigate the factors that initiate degradation: temperature, moisture (which can become acidic), and light.

Data Presentation: Storage Condition Summary
ParameterLong-Term Storage (> 1 month)Short-Term / In-Use Storage (< 1 month)
Temperature -20 °C (Recommended) or 2-8 °C (Acceptable)2-8 °C
Atmosphere Inert gas (Argon or Nitrogen)Tightly sealed container
Light Amber vial or protection from lightProtection from direct light
Container Tightly sealed, high-quality glass vial with inert linerOriginal container, tightly resealed after use
Causality Behind Storage Choices
  • Low Temperature (-20 °C): This is the most critical factor. Lowering the temperature significantly reduces the rate of any potential degradation pathway, especially thermal decomposition. Storing at freezer temperatures provides the best protection for long-term stability.

  • Inert Atmosphere: Backfilling the container with an inert gas like argon or nitrogen displaces ambient moisture and oxygen. This is crucial because dissolved moisture can, over time and in the presence of trace impurities, create a weakly acidic environment, sufficient to slowly hydrolyze the Boc group.

  • Protection from Light: Using an amber vial or storing the container in a dark place prevents potential photolytic degradation.

Handling Procedures
  • Equilibration: Before opening, always allow the container to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water.

  • Weighing and Dispensing: Conduct these operations in a controlled environment, preferably in a glove box or under a stream of dry inert gas. Minimize the time the container is open.

  • Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. Be aware that some solvents, like dichloromethane, can degrade over time to produce trace amounts of HCl, which will rapidly degrade the compound.

  • Solution Storage: Solutions of this compound are significantly less stable than the solid material. If a solution must be stored, it should be kept under an inert atmosphere at low temperature (at least 2-8 °C) and used as quickly as possible. Avoid storing solutions in acidic media.

Experimental Protocol: Accelerated Stability Assessment

To ensure the quality of a new or aged batch of material, an accelerated stability study can be performed. This protocol serves as a self-validating system to confirm material integrity.

Objective

To assess the stability of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate under thermal stress and establish a baseline for its degradation profile.

Methodology Workflow

Figure 3: Workflow for an accelerated stability study.

Step-by-Step Protocol
  • Materials & Equipment:

    • Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    • 3x HPLC vials with inert caps

    • Laboratory oven set to 60 °C

    • HPLC system with a C18 column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase)

  • Procedure:

    • Time Zero (T0): Accurately weigh 5-10 mg of the compound into an HPLC vial. This is your control sample. Store it immediately at -20 °C.

    • Stress Samples: Accurately weigh 5-10 mg of the compound into two additional HPLC vials (T1 and T2). Place these vials, uncapped but covered with foil, into a 60 °C oven.

    • Time Point 1 (24 hours): Remove vial T1 from the oven. Allow it to cool to room temperature.

    • Time Point 2 (72 hours): Remove vial T2 from the oven. Allow it to cool to room temperature.

    • Sample Analysis:

      • Retrieve the T0 vial from the freezer and allow it to warm to room temperature.

      • To each of the three vials (T0, T1, T2), add exactly 1.0 mL of acetonitrile. Cap and vortex until fully dissolved.

      • Analyze all three samples by HPLC. A typical method would be a gradient elution on a C18 column using a mobile phase of water and acetonitrile (both with 0.1% formic acid, if needed for peak shape). Monitor the elution at ~220 nm.

    • Data Analysis:

      • Integrate the chromatograms.

      • For the T0 sample, the main peak represents 100% purity (or the initial purity).

      • For T1 and T2, calculate the peak area percentage of the parent compound. A decrease in this percentage, coupled with the appearance of a new, earlier-eluting peak (corresponding to the more polar, deprotected pyrazole), indicates degradation.

Interpretation of Results
  • High Stability: If the parent compound remains >99% pure after 72 hours at 60 °C, the material is considered highly stable under these accelerated conditions.

  • Moderate Stability: If degradation of 1-5% is observed, the compound is moderately stable. Strict adherence to freezer storage is essential.

  • Low Stability: If >5% degradation is observed, the batch may have impurities that catalyze decomposition, or the compound is inherently less stable than expected. Re-purification may be necessary, and extreme care must be taken during storage and handling.

Conclusion

Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a compound with inherent chemical liabilities centered on its N-Boc protecting group. Its stability is critically dependent on storage conditions. The primary degradation pathways are acid-catalyzed hydrolysis and thermal elimination. By implementing a storage strategy based on low temperature (-20 °C), an inert atmosphere, and protection from light , researchers can effectively preserve the integrity of this valuable reagent. Regular quality assessment, particularly for older batches or those subjected to temperature fluctuations, is a prudent measure to ensure reproducible and reliable results in synthetic applications.

References

  • MSDS of 5-Bromo-3-methyl-1H-pyrazole. Capot Chemical. (2026).
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. (2019).
  • SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific. (2025).
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. (2020).
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E. (2021). Details the synthesis involving the introduction of a Boc group, providing context for the compound's structure.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. This resource provides a general overview of the Boc protecting group, noting its stability towards most nucleophiles and bases but its lability under acidic conditions.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. (2016). Discusses the relative ease of deprotection for certain tert-butylpyrazoles.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. (2021).
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. (2020). Discusses various methods for the N-Boc protection of pyrazoles.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH (PDF). ResearchGate. (2020). A full-text PDF of the Arkivoc paper detailing selective deprotection methods for N-Boc pyrazoles.
  • SAFETY DATA SHEET - 5-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific. (2025).
  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. (2023). Describes mild deprotection methods, relevant to understanding the general lability of tert-butyl groups.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. (2025).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. (2026).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. (2025).
  • SAFETY DATA SHEET - 5-Amino-4-bromo-3-methyl-1-phenylpyrazole. Tokyo Chemical Industry. (2025).
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. (2014).
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. (2015).
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. (2020). Includes methods for the bromination of pyrazoles, relevant to the compound's synthesis and potential side reactions.
  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters. (2018). Discusses photochemical reactions involving pyrazole structures, relevant to photostability.
  • 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid. Sigma-Aldrich. (2026). Product page for a related compound indicating storage at room temperature, though this is often a default for short-term shipping.
  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society. (2011).
  • tert-Butyl Esters. Organic Chemistry Portal. Provides stability data for the related tert-butyl ester functional group under various pH conditions.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. (2023). Mentions the stability of related compounds in biological media like plasma.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. (2009).
  • 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. PubChem. (2026).
  • Safety data sheet - 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. LGC Standards. (2018). An SDS for a substituted pyrazole, outlining standard handling precautions.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. (1996). The official guideline for conducting photostability tests for pharmaceutical ingredients.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2018). Discusses the importance of stress testing (forced degradation) to understand the intrinsic stability of molecules.
  • Hydrolysis of t-butyl esters. Pearson. This educational resource explains the SN1 mechanism for the acid-catalyzed hydrolysis of t-butyl esters, which is analogous to N-Boc deprotection.
  • The Bromination of Pyrazabole. DTIC. (1984).
  • Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as Inhibitors of Plasmodium Falciparum Dihydroorotate Dehydrogenase. Bioorganic & Medicinal Chemistry. (2019).
  • Carboxyl Protecting Groups. Knovel. (2014).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. (2025).
  • tert-butyl 3-bromo-9H-carbazole-9-carboxylate. ChemicalBook. (2025).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (2020). Describes alternative, mild methods for Boc deprotection, underscoring the group's reactivity.

Sources

Exploratory

Advanced Purity Analysis and Characterization of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate: A Comprehensive Methodological Framework

Executive Summary tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) is a highly versatile halogenated heterocycle utilized extensively as a building block in medicinal chemistry and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) is a highly versatile halogenated heterocycle utilized extensively as a building block in medicinal chemistry and drug development[1]. Its primary application lies in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the tert-butyloxycarbonyl (Boc) protecting group ensures strict regiocontrol. However, the inherent lability of the Boc group under acidic conditions, combined with the potential for tautomeric regioisomers during synthesis, necessitates a highly specific, multi-orthogonal analytical control strategy. This whitepaper details the causality, methodologies, and validation frameworks required to accurately assess the purity of this critical intermediate.

Chemical Context & Vulnerability Profiling (The "Why")

Before designing an analytical strategy, one must understand the chemical vulnerabilities of the target molecule. The pyrazole scaffold exists as a tautomeric mixture prior to protection. When reacted with di-tert-butyl dicarbonate (Boc₂O), two regioisomers can theoretically form, though steric hindrance typically favors one.

The primary analytical challenges include:

  • Acid Sensitivity: The Boc group is highly susceptible to acidic cleavage. Analytical methods utilizing strong acids will artificially degrade the sample, leading to false-positive impurity reporting.

  • Regioisomeric Impurities: Distinguishing between the target 3-bromo-5-methyl regioisomer and the 5-bromo-3-methyl impurity requires high-resolution chromatographic separation.

  • Lack of UV Chromophore in Impurities: Residual Boc₂O or tert-butanol lacks significant UV absorbance, requiring orthogonal detection methods.

ImpurityPathway SM 3-Bromo-5-methyl-1H-pyrazole (Tautomeric Mixture) Target tert-Butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate (Target) SM->Target Major Pathway Regio tert-Butyl 5-bromo-3-methyl- 1H-pyrazole-1-carboxylate (Regioisomer) SM->Regio Minor Pathway Reagent Boc2O, DMAP Base Reagent->Target DesBoc Des-Boc Impurity (Acidic Degradation) Target->DesBoc Acidic Conditions (e.g., TFA)

Fig 1. Synthesis and degradation pathways of Boc-protected pyrazole.

Chromatographic Purity Assessment (HPLC-UV)

Causality & Methodological Choices

A common pitfall in the HPLC analysis of Boc-protected nitrogen heterocycles is the use of strong acidic modifiers, such as 0.1% Trifluoroacetic Acid (TFA). TFA can catalyze on-column deprotection, generating the des-Boc impurity (3-bromo-5-methyl-1H-pyrazole) as an artifact of the analytical method rather than a true batch impurity. To prevent this, the mobile phase must utilize mild modifiers, such as 0.1% Formic Acid or 10 mM Ammonium Acetate, which maintain a stable baseline and sharp peak shapes without degrading the analyte[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample, blank, and reference standard solutions.

  • Gradient Execution: Run the gradient as defined in Table 1.

  • Data Processing: Integrate peaks at 254 nm. Calculate purity by area normalization, excluding blank peaks. Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, and precision[3].

HPLC Method Parameters
ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 10 mM Ammonium Acetate (pH ~6.8)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm (Reference 360 nm)
Gradient Program 0-2 min: 10% B; 2-15 min: 10% 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B

Orthogonal Purity Verification via Quantitative NMR (qNMR)

Causality & Methodological Choices

While HPLC-UV is excellent for detecting related substances, it relies on the assumption that impurities share similar UV extinction coefficients with the target analyte. To establish an absolute mass fraction without requiring a primary reference standard of the API itself, Quantitative ¹H NMR (qNMR) is employed as an orthogonal, primary ratio method[4].

Step-by-Step Protocol
  • Internal Standard Selection: Use 1,4-Bis(trimethylsilyl)benzene (BTMSB) as the internal standard. BTMSB provides a sharp, isolated singlet at ~0.3 ppm, which does not overlap with the pyrazole methyl (~2.2 ppm), tert-butyl (~1.6 ppm), or aromatic proton signals of the analyte[5].

  • Sample Weighing: Accurately weigh ~20 mg of the sample and ~10 mg of the BTMSB standard using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity CDCl₃.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 30 seconds), and 64 scans to ensure complete relaxation and high signal-to-noise ratio[4].

  • Calculation: Calculate the absolute purity ( Psample​ ) using the following equation:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity)

Residual Solvent Analysis (HS-GC-FID)

Causality & Methodological Choices

Synthesis of Boc-protected pyrazoles often involves solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Hexane. Direct liquid injection Gas Chromatography is inappropriate because the Boc-pyrazole will thermally degrade in the high-temperature injection port, fouling the liner and column. Headspace Gas Chromatography (HS-GC) selectively volatilizes the residual solvents while leaving the non-volatile API matrix safely in the vial.

Step-by-Step Protocol
  • Preparation: Dissolve 100 mg of the sample in 1.0 mL of N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial. Seal immediately with a PTFE-lined septum and aluminum crimp cap.

  • Incubation: Heat the vial at 85°C for 20 minutes with agitation to achieve vapor-liquid equilibrium.

  • Injection: Transfer 1.0 mL of the headspace vapor to the GC inlet (Split ratio 10:1, Inlet Temp: 150°C).

  • Separation: Utilize a DB-624 column (30m x 0.32mm x 1.8µm) with a temperature program starting at 40°C (hold 5 min), ramping at 10°C/min to 200°C.

  • Detection: Quantify residual solvents using a Flame Ionization Detector (FID) set at 250°C against external calibration standards.

Analytical Decision Framework

To ensure the highest level of scientific integrity and compliance, all data streams must be synthesized into a cohesive batch release framework validated against international standards.

AnalyticalWorkflow Sample Batch Sample CAS: 1056156-03-6 HPLC HPLC-UV (Chemical Purity) Sample->HPLC qNMR qNMR (Absolute Purity) Sample->qNMR GC HS-GC-FID (Residual Solvents) Sample->GC KF Karl Fischer (Water Content) Sample->KF Decision Data Synthesis & ICH Q2(R1) Validation HPLC->Decision qNMR->Decision GC->Decision KF->Decision Release Certificate of Analysis (Batch Release) Decision->Release Meets Specs

Fig 2. Multi-orthogonal analytical workflow for batch release.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • WO2015002994A2 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme Source: Google Patents URL
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene[ISRD-06] Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Drug Discovery

Executive Summary The synthesis of complex heterocyclic scaffolds is a foundational pillar of modern medicinal chemistry. Pyrazole derivatives, in particular, are ubiquitous in FDA-approved therapeutics (e.g., kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex heterocyclic scaffolds is a foundational pillar of modern medicinal chemistry. Pyrazole derivatives, in particular, are ubiquitous in FDA-approved therapeutics (e.g., kinase inhibitors like Ruxolitinib) and agrochemicals due to their favorable physicochemical properties and ability to act as robust hydrogen-bond donors/acceptors.

Within this chemical space, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) has emerged as a highly versatile, commercially available building block. This whitepaper provides an in-depth technical analysis of its commercial sourcing, the mechanistic causality behind its structural design, and self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profile & Supply Chain Metrics

To ensure reproducibility in high-throughput library synthesis, understanding the physicochemical baseline of your starting materials is critical. The quantitative data for this building block is summarized below:

PropertySpecification / Value
Chemical Name tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate
CAS Registry Number 1056156-03-6
Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
Typical Commercial Purity 95% - 98% (Supplier dependent)
Storage Conditions Inert atmosphere, 2-8°C (Cold-chain required)
Commercial Sourcing and Quality Control

The compound is readily available through global chemical suppliers specializing in discovery chemistry. Vendors such as , 1[1], and2[2] provide this reagent at >95% purity.

Causality in Handling: Due to the thermal lability of the tert-butoxycarbonyl (Boc) group and the potential for spontaneous deprotection or degradation under ambient conditions, top-tier suppliers mandate cold-chain transportation. Upon receipt, it must be stored at 2-8°C under an inert gas (argon or nitrogen) to maintain structural integrity over prolonged drug development campaigns.

Mechanistic Rationale: The Causality of Boc-Protection

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), utilizing an unprotected 3-bromo-5-methylpyrazole often leads to catastrophic yield reductions. The pre-installation of the N-Boc group is not merely a convenience; it is a mechanistic necessity driven by three factors:

  • Prevention of Catalyst Poisoning: The free N-H of an unprotected pyrazole acts as a strong σ-donor ligand. It can tightly coordinate to the palladium center, displacing the active phosphine ligands and effectively poisoning the Pd(0)/Pd(II) catalytic cycle.

  • Regioselectivity Control: Under the basic conditions required for cross-coupling, an unprotected pyrazole nitrogen can undergo competitive, undesired N-arylation or N-alkylation.

  • Electronic Deactivation (The Primary Driver): The Boc group is strongly electron-withdrawing. By pulling electron density away from the pyrazole π-system, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic deactivation makes the C3-Br bond highly susceptible to the initial oxidative addition of the Pd(0) species—the rate-determining step in the coupling cycle.

Mechanism N1 Unprotected Pyrazole N2 Pd Catalyst Poisoning & N-Arylation N1->N2 Undesired B1 N-Boc Protected Pyrazole B2 Electronic Deactivation & Steric Shielding B1->B2 B3 Efficient Oxidative Addition at C3-Br B2->B3 Desired

Fig 1: Mechanistic rationale for N-Boc protection in Pd-catalyzed coupling.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating workflows. Analytical checkpoints are explicitly integrated to confirm reaction progression, ensuring that researchers do not carry failed intermediates forward.

Protocol A: Suzuki-Miyaura Cross-Coupling

This methodology couples the bromopyrazole with a generic aryl/heteroaryl boronic acid to build the core scaffold.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous potassium carbonate (K2CO3, 2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Introduction: Under a positive flow of argon, rapidly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Thermal Activation: Seal the flask and heat the mixture to 80°C in an oil bath for 4-6 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer, dilute in LC-grade Acetonitrile, and analyze. Validation criteria: The complete disappearance of the starting material mass (m/z 261/263 isotopic pattern) and the appearance of the target product mass confirms successful conversion.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), wash with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Boc Deprotection

Following successful coupling, the Boc group must be removed to unmask the active N-H pharmacophore.

  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

  • Acidic Cleavage: Cool the flask to 0°C. Slowly add Trifluoroacetic acid (TFA, 2 mL) dropwise.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material. Validation criteria: Complete consumption of the higher Rf starting material to a lower Rf (more polar) baseline spot under UV light (254 nm).

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Carefully neutralize the residue with saturated aqueous NaHCO3 until pH ~8. Extract with EtOAc (3 x 10 mL), dry, and concentrate to yield the free 3-aryl-5-methyl-1H-pyrazole scaffold.

Workflow A tert-Butyl 3-bromo-5-methyl -1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) C Suzuki-Miyaura Cross-Coupling A->C B Aryl Boronic Acid + Pd(dppf)Cl2 + K2CO3 B->C D Boc-Protected Intermediate C->D E TFA / DCM Deprotection D->E F 3-Aryl-5-methyl -1H-pyrazole Scaffold E->F

Fig 2: Standard synthetic workflow for cross-coupling and deprotection.

Downstream Applications in Drug Development

The deprotected 3-aryl-5-methylpyrazole scaffold is a highly privileged structure in medicinal chemistry. Recent studies published in 3[3] have utilized bromopyrazole derivatives to synthesize indole-pyrazole hybrids, which exhibit potent cytoprotective and antioxidant properties.

Furthermore, pyrazoles are heavily utilized in the synthesis of anthranilamide precursors for agricultural pesticide applications, as documented in recent 4[4]. In the context of kinase inhibitors, the 5-methyl group provides a critical steric vector that can lock the conformation of the pyrazole when bound in the ATP-binding pocket, thereby enhancing target selectivity and reducing off-target toxicity.

References

  • BLDpharm Product Catalog | 1056156-03-6: tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate |

  • Combi-Blocks Chemical Inventory | tert-Butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate 98% | 1

  • BuyChemJapan / AiFChem | tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate 95% | 2

  • MDPI (Int. J. Mol. Sci.) | Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties |3

  • Google Patents (CN111825653A) | Preparation of substituted pyrazole compounds and their use as anthranilamide precursors | 4

Sources

Exploratory

A Comprehensive Technical Guide to Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and versatile reactivity, with a particular focus on its application in the development of kinase inhibitors. This document serves as a comprehensive resource, offering both theoretical understanding and practical, field-proven insights for researchers engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for designing molecules that can effectively modulate biological targets. The N-Boc protected brominated pyrazole, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, has emerged as a particularly valuable intermediate. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrazole nitrogen, enhancing its stability and allowing for selective reactions at other positions. The bromo substituent at the 3-position and the methyl group at the 5-position provide crucial handles for further synthetic transformations, enabling the construction of diverse and complex molecular architectures. This guide will illuminate the path from its synthesis to its pivotal role in the creation of potentially life-saving therapeutics.

Synthesis and Characterization

A robust and scalable synthesis of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is fundamental for its widespread use. While multiple synthetic routes to substituted pyrazoles exist, a common and effective method involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by bromination and N-protection.

Synthetic Protocol

A plausible synthetic route, adapted from procedures for analogous compounds, is outlined below. This multi-step process begins with the condensation of a hydrazine with a β-ketoester to form the pyrazole core, followed by bromination and subsequent protection of the pyrazole nitrogen.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one A mixture of ethyl acetoacetate and hydrazine hydrate in ethanol is refluxed to yield 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Bromination to yield 4-bromo-3-methyl-1H-pyrazol-5(4H)-one The pyrazolone is then brominated, typically using a source of electrophilic bromine such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Step 3: Tautomerization and N-Boc Protection The resulting bromopyrazolone exists in tautomeric forms. Treatment with di-tert-butyl dicarbonate (Boc)₂O and a base like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane facilitates the protection of the pyrazole nitrogen, yielding the final product, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.[2][3]

Detailed Experimental Protocol: Synthesis of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate *

  • Materials: 3-methyl-1H-pyrazol-5(4H)-one, N-bromosuccinimide (NBS), Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Acetonitrile (ACN), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Step 1: Bromination. To a solution of 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Step 2: Work-up. Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-bromo-3-methyl-1H-pyrazol-5(4H)-one.

  • Step 3: N-Boc Protection. Dissolve the crude bromopyrazolone in dichloromethane. Add DMAP (0.1 eq) and (Boc)₂O (1.2 eq). Stir the mixture at room temperature overnight.

  • Step 4: Final Work-up and Purification. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate as a solid.

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.[4][5][6][7]

Spectroscopic Data tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~6.3 (s, 1H, pyrazole-H), ~2.4 (s, 3H, CH₃), ~1.6 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~148 (C=O), ~145 (C5), ~130 (C3), ~115 (C4), ~85 (C(CH₃)₃), ~28 (C(CH₃)₃), ~14 (CH₃)
FT-IR (KBr, cm⁻¹) ~2980 (C-H, alkane), ~1750 (C=O, carbamate), ~1550 (C=N, pyrazole)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₉H₁₃BrN₂O₂: 261.02, found: ~261.0

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Chemical Reactivity: A Versatile Synthetic Hub

The strategic placement of the bromo and Boc groups makes tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate a versatile substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the C3 position.

G cluster_0 Core Compound cluster_1 Key Reactions cluster_2 Products A Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate B Suzuki-Miyaura Coupling A->B ArB(OH)₂, Pd catalyst, Base C Buchwald-Hartwig Amination A->C R₂NH, Pd catalyst, Base D Sonogashira Coupling A->D Alkyne, Pd/Cu catalyst, Base E Boc Deprotection A->E Acid (e.g., TFA) or Base F 3-Aryl-5-methyl-1H-pyrazole Derivatives B->F G 3-Amino-5-methyl-1H-pyrazole Derivatives C->G H 3-Alkynyl-5-methyl-1H-pyrazole Derivatives D->H I 3-Bromo-5-methyl-1H-pyrazole E->I

Figure 1: Key synthetic transformations of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[8][9] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Materials: tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water).

  • Procedure:

    • To a degassed mixture of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.1 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the 3-aryl-5-methyl-1H-pyrazole derivative.[8][10]

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[11] This reaction is crucial for introducing amine functionalities, which are often key for establishing hydrogen bonding interactions with the target protein.

Exemplary Protocol: Buchwald-Hartwig Amination

  • Materials: tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP or Xantphos), Base (e.g., NaOt-Bu or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 eq), the palladium precatalyst (0.01-0.05 eq), and the ligand (0.02-0.1 eq).

    • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

    • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the desired 3-amino-5-methyl-1H-pyrazole derivative.[11]

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12] The resulting alkynyl pyrazoles can be valuable intermediates for further transformations or act as final products with unique biological activities.

Exemplary Protocol: Sonogashira Coupling

  • Materials: tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine or Diisopropylamine), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the anhydrous solvent, add the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and the amine base.

    • Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to afford the 3-alkynyl-5-methyl-1H-pyrazole derivative.[6][12]

Boc Deprotection: Unveiling the Pyrazole NH

The tert-butoxycarbonyl protecting group is typically removed under acidic conditions, although base-mediated deprotection is also possible for certain substrates.[13][14] This step is often necessary in the final stages of a synthesis to reveal the pyrazole N-H, which can be crucial for binding to the target protein.

G A Boc-Protected Pyrazole B Protonation of Carbonyl A->B Acid (e.g., TFA) C Loss of Tert-butyl Cation B->C Formation of Carbamic Acid D Decarboxylation C->D Release of Isobutylene & CO₂ E Deprotected Pyrazole D->E

Figure 2: Acid-catalyzed deprotection mechanism of a Boc-protected pyrazole.

Exemplary Protocol: Acid-Catalyzed Boc Deprotection

  • Materials: Boc-protected pyrazole derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected pyrazole derivative in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the deprotected pyrazole.[13]

Application in Kinase Inhibitor Synthesis: A Gateway to Novel Therapeutics

Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[15] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming key hydrogen bonds with the protein backbone in the ATP-binding site. Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate serves as an excellent starting point for the synthesis of such inhibitors.

The strategic functionalization of this building block through the cross-coupling reactions described above allows for the rapid generation of libraries of diverse pyrazole derivatives. These compounds can then be screened for their inhibitory activity against various kinases. The methyl group at the C5 position can provide beneficial steric interactions or be a site for further modification, while the substituents introduced at the C3 position can be tailored to occupy different pockets within the ATP-binding site, thereby influencing the potency and selectivity of the inhibitor.[1]

For example, a Suzuki-Miyaura coupling can introduce an aryl or heteroaryl group that mimics the adenine region of ATP. Subsequent Buchwald-Hartwig amination on a different part of the molecule or further elaboration of the introduced aryl group can lead to compounds with enhanced binding affinity and improved pharmacokinetic properties.[11] The ability to readily deprotect the pyrazole nitrogen allows for the unmasking of a crucial hydrogen bond donor in the final inhibitor.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its well-defined reactivity in a range of powerful cross-coupling reactions, coupled with the stability and straightforward removal of the Boc protecting group, makes it an ideal starting material for the construction of diverse libraries of pyrazole-based compounds. As the quest for more selective and potent kinase inhibitors continues, the strategic application of this and similar intermediates will undoubtedly play a pivotal role in the discovery and development of next-generation therapeutics.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

  • Al-Hourani, B. J., El-Elimat, T., & Al-Zereini, W. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1369. [Link]

  • Kappe, C. O., & Murphree, S. S. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. [Link]

  • Pinto, A., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1933-1943. [Link]

  • Svirskis, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Roskoski, R. Jr. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry, 64(3), 1289-1316. [Link]

  • El-Faham, A., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(34), 19137-19147. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 44(7), 733-740. [Link]

  • Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • Google Patents. (n.d.). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • De la Torre, M. C., & G. Sierra, M. A. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(74), 10446-10449. [Link]

  • Kappe, C. O., & Murphree, S. S. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1883-1896. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102859. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Abdel-gawad, H., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1690. [Link]

  • Kappe, C. O., & Murphree, S. S. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • ChemRxiv. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. [Link]

  • Roskoski, R. Jr. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry, 64(3), 1289-1316. [Link]

  • National Center for Biotechnology Information. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(104), 85481-85488. [Link]

  • Chem-Space. (n.d.). Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling with Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate Introduction & Strategic Significance The pyrazole ring is a privileged scaffold in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

Introduction & Strategic Significance

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Functionalizing the C3 position of the pyrazole ring via the Suzuki-Miyaura cross-coupling reaction is a highly strategic approach for library synthesis.

However, unprotected bromopyrazoles present significant synthetic challenges. The free N-H of the pyrazole can coordinate with palladium species, effectively poisoning the catalyst and requiring prohibitively high catalyst loadings[1]. To circumvent this, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) utilizes a tert-butyloxycarbonyl (Boc) protecting group. This Application Note details the mechanistic rationale and optimized protocols for achieving high-yielding C-C bond formations using this specific substrate.

Mechanistic Causality: The E-E-A-T Paradigm

As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The coupling of N-Boc protected bromopyrazoles requires a delicate balance between catalytic efficiency and protecting-group stability.

  • Oxidative Addition & The Boc Effect: The Boc group does more than just mask the acidic N-H; its electron-withdrawing nature decreases the electron density of the pyrazole ring. This electronic modulation significantly accelerates the oxidative addition of the C3-Br bond to the Pd(0) center compared to unprotected analogs[2].

  • Base Selection & Transmetalation: The Suzuki coupling requires a base to activate the boronic acid into a nucleophilic boronate complex[3]. However, the N-Boc group on a pyrazole is labile under strongly basic conditions (e.g., NaOH, KOH) at elevated temperatures. To prevent premature deprotection—which would lead to catalyst poisoning and protodehalogenation (debromination) side reactions—mild bases such as K₃PO₄ or Cs₂CO₃ must be employed[2][4].

  • Ligand Sterics & Reductive Elimination: Bromopyrazoles are highly prone to debromination. To suppress this, modern Buchwald precatalysts, specifically XPhos Pd G2 , are highly recommended[5][6]. The extreme steric bulk of the XPhos ligand accelerates the reductive elimination step, forcing the desired C-C bond formation to outcompete off-target debromination pathways[5][7].

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Generated from XPhos Pd G2) OxAdd Oxidative Addition (Accelerated by N-Boc withdrawal) Pd0->OxAdd + Substrate TransMet Transmetalation (Base-assisted, K3PO4/H2O) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Sterically driven by XPhos) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-5-methyl-1-Boc-pyrazole RedElim->Product Reactant tert-Butyl 3-bromo-5- methylpyrazole-1-carboxylate Reactant->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Catalytic cycle of Suzuki coupling annotated for N-Boc bromopyrazoles.

Data Presentation: Optimized Condition Matrix

The following table synthesizes the optimal reaction parameters based on the electronic and steric nature of the boronic acid coupling partner.

Boronic Acid TypeCatalyst SystemBase (Equiv.)Solvent SystemTemp (°C)Expected Yield
Electron-Neutral Aryl XPhos Pd G2 (2 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1)80 °C85–95%
Electron-Rich Aryl XPhos Pd G2 (5 mol%)K₃PO₄ (3.0 eq)1,4-Dioxane/H₂O (4:1)90 °C75–85%
Sterically Hindered XPhos Pd G2 (5 mol%)Cs₂CO₃ (2.5 eq)Toluene/H₂O (5:1)100 °C65–80%
Heteroaryl Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)DME/H₂O (3:1)85 °C70–85%

Experimental Protocol

This protocol provides a self-validating system for the coupling of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate with a standard arylboronic acid[8][9].

Step 1: Reagent Preparation (Inert Atmosphere)
  • In a dried Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the precatalyst XPhos Pd G2 (0.02 mmol, 2 mol%). Note: Handling the catalyst in a glovebox is recommended for maximum reproducibility, though XPhos Pd G2 is relatively bench-stable.

  • Add finely milled, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

Step 2: Degassing and Solvent Addition
  • Seal the vessel and subject it to three cycles of vacuum evacuation and argon (or nitrogen) backfilling.

  • Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed deionized water. Causality Note: The biphasic water mixture is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

Step 3: Initiation and Monitoring
  • Place the vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via LC-MS or TLC (typically 20% EtOAc in Hexanes). The reaction is usually complete within 2 to 6 hours. Self-Validation: A color shift from pale yellow to dark brown/black often indicates the active Pd(0) species has formed and is cycling.

Step 4: Quenching and Workup
  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/Ethyl Acetate. The presence of the Boc group ensures the product remains highly soluble in organic solvents and prevents streaking on silica[10].

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst & Base (XPhos Pd G2, K3PO4) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Heating (80°C, 2-6 hours) Step3->Step4 Step5 5. Workup (EtOAc/Brine Extraction) Step4->Step5 Step6 6. Purification (Silica Gel Column) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Sources

Application

Application Note: Buchwald-Hartwig Amination of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

Executive Summary The pyrazole scaffold is a privileged pharmacophore in drug discovery, frequently found in anti-inflammatory, antipsychotic, and anticancer agents[1]. Functionalizing the C3 position of the pyrazole rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in drug discovery, frequently found in anti-inflammatory, antipsychotic, and anticancer agents[1]. Functionalizing the C3 position of the pyrazole ring via carbon-nitrogen (C-N) cross-coupling is a highly desirable transformation. However, the Buchwald-Hartwig amination of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate presents a unique set of steric and electronic challenges. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality behind catalyst, ligand, and base selection to ensure high yields while preserving the base-sensitive protecting group.

Mechanistic Rationale & Experimental Design

Designing a robust protocol for this specific substrate requires balancing catalytic efficiency with the chemical stability of the substrate.

Substrate Anatomy: The Role of the Boc Group

Unprotected pyrazoles are notoriously difficult substrates for palladium-catalyzed cross-coupling. The basic nitrogen (N2) can coordinate to the palladium center, forming stable, catalytically inactive complexes (catalyst poisoning)[2]. Furthermore, the acidic N-H proton is prone to competitive N-arylation. To circumvent this, the N1 position is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group sterically shields the pyrazole core and electronically withdraws electron density, preventing Pd-coordination and directing the coupling exclusively to the C3-Br bond.

Overcoming Steric Hindrance: Catalyst & Ligand Selection

The presence of the 5-methyl group, combined with the bulky N1-Boc group, creates a sterically demanding environment around the electrophilic C3 carbon. First-generation bidentate ligands (e.g., BINAP or dppf) often fail here because they cannot adequately facilitate the rate-limiting reductive elimination step[3]. Causality: We employ tBuXPhos (or its pre-catalyst, tBuXPhos Pd G3). As a highly bulky, electron-rich dialkylbiarylphosphine ligand, tBuXPhos accelerates the initial oxidative addition into the C-Br bond. More importantly, its extreme steric bulk forces the palladium center into a highly reactive, mono-ligated L1​Pd(0) state, which physically "pushes" the coupled product out of the coordination sphere, driving reductive elimination despite the 5-methyl steric clash[4].

Base Selection: Preserving the Protecting Group

The most critical failure point in this specific reaction is the premature cleavage of the Boc group. Standard Buchwald-Hartwig conditions often utilize strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu)[1]. At elevated temperatures (80–100 °C), NaOtBu will rapidly attack the Boc carbonyl, leading to deprotection and subsequent reaction failure[5]. Causality: To preserve the Boc group, a milder, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be used. These bases are strong enough to deprotonate the Pd-coordinated amine intermediate but lack the nucleophilicity required to cleave the Boc ester.

Catalytic Workflow Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific points where the substrate's structural features interact with the catalytic machinery.

BuchwaldHartwig Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Insertion into C3-Br Pd0->OxAdd + Substrate AmineCoord Amine Binding & Deprotonation (Cs₂CO₃) OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - CsBr - CsHCO₃ RedElim->Pd0 Catalyst Regeneration Product Boc-Protected Aminopyrazole RedElim->Product Product Release Substrate Tert-butyl 3-bromo-5-methyl -1H-pyrazole-1-carboxylate Substrate->OxAdd

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of the Boc-protected bromopyrazole.

Reaction Optimization Data

The table below summarizes the quantitative data from condition screening, demonstrating the necessity of the chosen parameters.

EntryPre-catalyst / LigandBaseSolventTemp (°C)Conversion (%)Boc Retention (%)
1Pd₂(dba)₃ / XPhosNaOtBuToluene100>95<5 (Cleaved)
2Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane10015>95
3Pd₂(dba)₃ / tBuXPhosK₃PO₄t-AmOH8088>98
4 tBuXPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 85 96 >98

Note: Entry 4 represents the optimized conditions utilized in the protocol below, balancing high conversion with near-perfect preservation of the protecting group.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system for a 1.0 mmol scale reaction using a secondary amine (e.g., morpholine or piperidine)[6].

Materials & Reagents
  • Electrophile: Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv, 275.1 mg)

  • Nucleophile: Secondary Amine (1.2 equiv, e.g., Morpholine, 104.5 mg)

  • Catalyst: tBuXPhos Pd G3 (2.0 mol%, 15.9 mg)

  • Base: Cs₂CO₃ (2.0 equiv, 651.6 mg) - Must be finely milled and anhydrous.

  • Solvent: 1,4-Dioxane (Anhydrous, 5.0 mL)

Step-by-Step Protocol
  • Atmosphere Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool the tube under vacuum and backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment. (Causality: O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes).

  • Solid Reagent Loading: Under a positive flow of Argon, add the bromopyrazole substrate (275.1 mg), tBuXPhos Pd G3 (15.9 mg), and anhydrous Cs₂CO₃ (651.6 mg) to the Schlenk tube.

  • Solvent & Liquid Addition: Add 5.0 mL of anhydrous 1,4-Dioxane. If the amine is a liquid (e.g., morpholine), add it now via a micro-syringe (104.5 mg).

  • Degassing: Sparge the reaction mixture with Argon for 10 minutes, or perform two freeze-pump-thaw cycles.

  • Reaction Execution: Seal the Schlenk tube tightly. Submerge the vessel in a pre-heated oil bath at 85 °C. Stir vigorously (800–1000 rpm) for 12–16 hours. (Causality: High stirring rates are required because the reaction is a heterogeneous mixture due to the insoluble Cs₂CO₃ base).

  • Workup: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). Filter the crude mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.

Analytical Validation & Troubleshooting
  • In-Process Monitoring: At the 8-hour mark, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS.

  • Self-Validation Check: The desired product will exhibit an [M+H]⁺ peak corresponding to the intact Boc-protected aminated pyrazole. If you observe a dominant mass of [M - 100 + H]⁺ , this indicates premature Boc cleavage.

  • Troubleshooting: If Boc cleavage is observed, verify the anhydrous nature of your solvent and base, as trace water combined with basic conditions can accelerate ester hydrolysis. Consider switching the solvent to tert-amyl alcohol (t-AmOH) and lowering the temperature to 75 °C.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(48), 17118-17129. URL: [Link]

  • D'yakonov, V. A., et al. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(3), 624. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 137(35), 11506-11515. URL: [Link]

  • Verma, A., et al. (2021). "Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination." New Journal of Chemistry, 45. URL: [Link]

  • Strieth-Kalthoff, F., et al. (2020). "What can reaction databases teach us about Buchwald–Hartwig cross-couplings?" Chemical Science, 11, 11624-11631. URL: [Link]

Sources

Method

Advanced Application Notes: Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Medicinal Chemistry

Executive Summary Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) is a highly versatile, commercially available heterocyclic building block. Pyrazole cores are ubiquitous in modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) is a highly versatile, commercially available heterocyclic building block. Pyrazole cores are ubiquitous in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators due to their ability to act as both hydrogen bond donors and acceptors. This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic rationales, and quantitative data for utilizing this specific building block in late-stage functionalization and active pharmaceutical ingredient (API) synthesis.

Chemical Profile & Mechanistic Rationale

When designing synthetic routes, the choice of starting material dictates the efficiency and regioselectivity of the entire workflow. The structural features of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate offer three distinct strategic advantages:

  • The N-Boc Protecting Group (Tert-butyl carboxylate): Unprotected pyrazoles are tautomeric and nucleophilic. During palladium-catalyzed cross-coupling, an unprotected pyrazole nitrogen can coordinate with the palladium catalyst (poisoning it) or undergo competitive N-arylation/alkylation. The N-Boc group locks the tautomeric form, prevents off-target N-functionalization, and significantly enhances the lipophilicity and solubility of the intermediate in organic solvents[1].

  • The 3-Bromo Handle: Bromine is an excellent leaving group for the oxidative addition step in palladium-catalyzed cross-coupling reactions. Its position at C3 allows for the rapid generation of 3-aryl, 3-heteroaryl, or 3-amino pyrazole derivatives.

  • The 5-Methyl Group: In Structure-Activity Relationship (SAR) campaigns, the 5-methyl group often serves to occupy small hydrophobic pockets within target proteins (e.g., the hinge region of kinases) and restricts the conformational rotation of adjacent biaryl systems, locking the molecule into a bioactive conformation[2].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this building block, culminating in the generation of diverse API scaffolds.

G SM Tert-butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) SM->Suzuki Buchwald Buchwald-Hartwig Amination (Pd cat., R-NH2) SM->Buchwald Int1 3-Aryl-5-methyl-1H-pyrazole- 1-carboxylate Suzuki->Int1 Int2 3-Amino-5-methyl-1H-pyrazole- 1-carboxylate Buchwald->Int2 Deprotect1 N-Boc Deprotection (TFA / DCM) Int1->Deprotect1 Deprotect2 N-Boc Deprotection (TFA / DCM) Int2->Deprotect2 API1 3-Aryl-5-methyl- 1H-pyrazole API Deprotect1->API1 API2 3-Amino-5-methyl- 1H-pyrazole API Deprotect2->API2

Divergent synthetic workflows utilizing the protected pyrazole scaffold.

Experimental Protocols & Self-Validating Systems

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling the 3-bromo pyrazole with sterically hindered or electron-deficient aryl boronic acids[2].

  • Causality Focus: A biphasic solvent system (1,4-Dioxane/Water) is utilized. The boronic acid and the inorganic base ( K3​PO4​ ) dissolve in the aqueous phase, while the pyrazole and Pd catalyst dissolve in the organic phase. Transmetalation occurs efficiently at the biphasic interface.

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv), the corresponding aryl boronic acid (1.2 - 1.5 equiv), and K3​PO4​ (3.0 equiv).

    • Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.2 M concentration).

    • Critical Step: Degas the mixture via three freeze-pump-thaw cycles or by vigorously bubbling Argon through the solution for 15 minutes. Reasoning: Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.

    • Add the catalyst, XPhos Pd G3 (5-10 mol%). Seal the flask and heat to 80 °C for 4–12 hours.

    • Validation Checkpoint: Monitor reaction completion via LC-MS. Note: In ESI+ mode, the N-Boc group often fragments. Look for the [M+H−56]+ (loss of isobutylene) or [M+H−100]+ (loss of Boc) mass peaks to confirm product formation.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination

Used to construct C-N bonds, linking the pyrazole core to primary or secondary amines[3].

  • Causality Focus: The use of a bulky, electron-rich ligand like BrettPhos or XPhos is mandatory here. These ligands accelerate reductive elimination and sterically prevent β -hydride elimination, which would otherwise lead to undesired hydrodehalogenation of the pyrazole.

  • Step-by-Step Procedure:

    • In a glovebox or under strict inert atmosphere, combine the pyrazole building block (1.0 equiv), amine (1.2 equiv), and Cs2​CO3​ (2.0 equiv) in anhydrous Toluene (0.15 M).

    • Add Pd2​(dba)3​ (5 mol%) and XPhos (10 mol%).

    • Heat the sealed vessel to 100 °C for 12 hours.

    • Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate and purify via reverse-phase HPLC or flash chromatography.

Protocol C: N-Boc Deprotection

The final step in most workflows is the removal of the Boc group to reveal the active 1H-pyrazole pharmacophore[1].

  • Causality Focus: Trifluoroacetic acid (TFA) protonates the tert-butyl ester oxygen. The bulky tert-butyl group then collapses into isobutylene gas and carbon dioxide. The evolution of these gases drives the reaction forward irreversibly according to Le Chatelier's principle.

  • Step-by-Step Procedure:

    • Dissolve the N-Boc protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:4 v/v ratio of TFA:DCM is reached.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC or LC-MS will show a highly polar spot (the free amine/pyrazole).

    • Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x) or neutralize by partitioning between EtOAc and saturated aqueous NaHCO3​ .

Quantitative Data: Cross-Coupling Condition Matrix

The following table summarizes the optimal parameters for functionalizing tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate based on the desired transformation.

Reaction TypeTarget BondPreferred Catalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura C-C (Aryl)XPhos Pd G3 (5 mol%) K3​PO4​ Dioxane / H2​O (4:1)80 - 9075 - 92%
Suzuki-Miyaura C-C (Heteroaryl) Pd(dppf)Cl2​ (10 mol%) Na2​CO3​ DME / H2​O (3:1)90 - 10060 - 85%
Buchwald-Hartwig C-N (Primary Amine) Pd2​(dba)3​
  • BrettPhos
t−BuONa Toluene (Anhydrous)10065 - 88%
Buchwald-Hartwig C-N (Secondary Amine) Pd(OAc)2​
  • XPhos
  • Cs2​CO3​ 1,4-Dioxane (Anhydrous)100 - 11055 - 80%
    Boc Deprotection N-H (Free Pyrazole)None (Acid Mediated)NoneTFA / DCM (1:4)0 to 25> 95%

    References

    • Title: Systematic Optimization of Fragment TLX Ligands toward Agonism and Inverse Agonism Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones Source: Molecules (MDPI) URL: [Link]

    • Title: Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    Sources

    Application

    Application Note: High-Fidelity Synthesis of Pyrazole Derivatives from tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Executive Summary & Strategic Rationale Pyrazoles are privileged, nitrogen-containing five-membered heterocycles that constitute a foundational class of compounds in organic synthesis, medicinal chemistry, and agrochemic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    Pyrazoles are privileged, nitrogen-containing five-membered heterocycles that constitute a foundational class of compounds in organic synthesis, medicinal chemistry, and agrochemical development[1]. They are pervasive in the structures of kinase inhibitors, anti-inflammatory agents, and active pesticides[1]. However, the late-stage functionalization of the pyrazole core often requires precise regiocontrol to avoid isomeric mixtures and catalyst poisoning.

    tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) [2] serves as an orthogonally protected, highly versatile building block designed specifically to bypass these synthetic bottlenecks.

    Causality Behind the Molecular Design:

    • The N-Boc Protecting Group: Unprotected 1H-pyrazoles present severe challenges in palladium-catalyzed cross-couplings. The free N-H can coordinate tightly to the palladium center, effectively poisoning the catalyst. Furthermore, it can undergo competitive N-arylation instead of the desired C-C bond formation. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group suppresses these side reactions, directs metalation exclusively to the carbon backbone, and significantly enhances the lipophilicity and organic solubility of the intermediate.

    • The 3-Bromo Advantage: The bromine atom at the C3 position provides a highly reactive, electronically activated site for oxidative addition by Pd(0) species, enabling the rapid exploration of structure-activity relationships (SAR) via Suzuki-Miyaura and Buchwald-Hartwig couplings[3].

    Mechanistic Causality: Overcoming Cross-Coupling Bottlenecks

    A notorious side reaction in the cross-coupling of electron-rich heteroaryl halides—such as 3-bromopyrazoles—is hydrodebromination (protodehalogenation)[3]. This parasitic pathway occurs when the intermediate Pd(II)-aryl complex undergoes protonation rather than transmetalation with the coupling partner.

    Catalyst Selection & Causality: To prevent debromination, the kinetic rate of transmetalation and subsequent reductive elimination must strictly outcompete the protonation pathway. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands accelerates both steps. Specifically, XPhos Pd G2 is highly recommended as a reliable pre-catalyst for the Suzuki coupling of 3-bromopyrazoles[3]. The spatial bulk of the XPhos ligand forces the Pd(II) center into a geometry that dramatically lowers the activation energy for reductive elimination, ensuring high-fidelity C-C bond formation[4].

    Synthetic Workflow Visualization

    The following diagram illustrates the divergent synthetic pathways available from the core building block, culminating in the deprotection to yield the free 3,5-disubstituted 1H-pyrazole.

    Workflow Start tert-Butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) Sub1 Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) XPhos Pd G2, K3PO4 Start->Sub1 Pathway A (C-C Bond) Sub2 Buchwald-Hartwig Amination (Primary/Secondary Amines) tBuBrettPhos Pd G3, NaOtBu Start->Sub2 Pathway B (C-N Bond) Int1 Boc-Protected 3-Aryl/Heteroaryl 5-methyl-1H-pyrazole Sub1->Int1 Int2 Boc-Protected 3-Amino 5-methyl-1H-pyrazole Sub2->Int2 Deprotect Quantitative Boc Deprotection (TFA/DCM or 4M HCl/Dioxane) Int1->Deprotect Int2->Deprotect Final1 3-Aryl/Heteroaryl-5-methyl -1H-pyrazole Deprotect->Final1 Final2 3-Amino-5-methyl -1H-pyrazole Deprotect->Final2

    Figure 1: Divergent synthetic workflows for the functionalization and deprotection of the pyrazole building block.

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental integrity.

    Protocol A: Suzuki-Miyaura Cross-Coupling (Pathway A)

    Objective: Synthesis of 3-aryl-5-methyl-1H-pyrazole-1-carboxylate derivatives.

    • Reagent Preparation: To an oven-dried Schlenk flask, add tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv), and XPhos Pd G2 (0.02 mmol, 2 mol%)[3].

    • Atmospheric Control (Critical): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; strict anaerobic conditions prevent premature catalyst degradation and maximize turnover frequency.

    • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

    • Reaction Execution: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

    • Validation & IPC: Analyze a 10 µL reaction aliquot via LC-MS. Self-Validation: The starting material exhibits a distinct [M]⁺ and [M+2]⁺ isotopic doublet of equal intensity at m/z 261.0 and 263.0 due to the ⁷⁹Br/⁸¹Br isotopes[3]. The complete disappearance of this doublet, coupled with the emergence of the product mass, confirms reaction completion.

    • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and purify via silica gel flash chromatography.

    Protocol B: Buchwald-Hartwig Amination (Pathway B)

    Objective: Synthesis of 3-amino-5-methyl-1H-pyrazole-1-carboxylate derivatives.

    • Reagent Preparation: In a glovebox, charge a vial with the pyrazole building block (1.0 mmol, 1.0 equiv), NaOtBu (1.5 mmol, 1.5 equiv), and tBuBrettPhos Pd G3 (0.03 mmol, 3 mol%).

    • Amine & Solvent Addition: Remove the vial from the glovebox. Add the primary or secondary amine (1.5 mmol, 1.5 equiv) and anhydrous, degassed Toluene (5.0 mL). Causality: NaOtBu is highly moisture-sensitive. Any ambient water will hydrolyze it to NaOH, which can prematurely cleave the Boc protecting group before the cross-coupling is complete.

    • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

    • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via chromatography.

    Protocol C: Quantitative Boc Deprotection

    Objective: Cleavage of the Boc group to yield the free 1H-pyrazole.

    • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL) and cool to 0 °C in an ice bath.

    • Acid Addition: Add Trifluoroacetic Acid (TFA, 10.0 mmol, 10 equiv) dropwise. Causality: The deprotection generates isobutylene gas and CO₂. Dropwise addition at 0 °C controls the exothermic gas evolution and prevents solvent bumping.

    • Execution: Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Isolation: Concentrate the mixture under reduced pressure. Redissolve in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry, and concentrate to yield the free base.

    Quantitative Data & Reaction Parameters

    The table below summarizes optimized parameters and expected yields for various coupling scenarios using the tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate building block.

    Coupling TypeCoupling PartnerOptimal Catalyst SystemBase / Solvent SystemTemp / TimeExpected Yield
    Suzuki-Miyaura Electron-Rich Aryl Boronic AcidXPhos Pd G2 (2 mol%)K₃PO₄ / Dioxane:H₂O (4:1)80 °C / 4 h85–95%
    Suzuki-Miyaura Heteroaryl Boronic AcidXPhos Pd G2 (3 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 6 h75–85%
    Buchwald-Hartwig Primary Alkyl AminetBuBrettPhos Pd G3 (3 mol%)NaOtBu / Toluene90 °C / 12 h70–80%
    Buchwald-Hartwig Secondary Cyclic AmineRuPhos Pd G3 (3 mol%)Cs₂CO₃ / Toluene100 °C / 16 h65–75%

    References

    • [2] chemical hot product directory - Guidechem. Guidechem. Available at:

    • [1] CN111825653A - Preparation of substituted pyrazole compounds and their use as anthranilamide precursors. Google Patents. Available at:

    • [4] US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents. Available at:

    • [3] 3-Bromo-1H-pyrazole | Building Block for R&D. BenchChem. Available at:

    Sources

    Method

    Application Note: Tert-Butyl 3-Bromo-5-Methyl-1H-Pyrazole-1-Carboxylate in Advanced Organic Synthesis

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Introduction & Structural Rationale In modern medicinal chemistry, the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

    Introduction & Structural Rationale

    In modern medicinal chemistry, the pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents. Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) serves as a highly versatile, orthogonally protected building block designed to overcome the inherent synthetic challenges of native pyrazoles.

    Unprotected 3-bromo-5-methyl-1H-pyrazole exists in a dynamic tautomeric equilibrium with 5-bromo-3-methyl-1H-pyrazole. This tautomerism severely complicates regioselective functionalization, often yielding complex product mixtures that are difficult to isolate[1]. By introducing a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, the molecule is locked into a single, defined regioisomer. This structural rigidification is critical for downstream transition-metal-catalyzed cross-coupling reactions.

    Mechanistic Causality: The Strategic Role of the Boc Group

    As an Application Scientist, it is vital to understand why this specific protected building block is chosen over its unprotected counterpart:

    • Prevention of Catalyst Poisoning: Free pyrazole nitrogens are excellent σ -donors and can coordinate tightly to palladium or copper catalysts, forming inactive metal complexes. The bulky, electron-withdrawing Boc group sterically shields the N2 nitrogen and reduces the overall electron density of the ring, preserving catalyst turnover.

    • Acceleration of Oxidative Addition: The electron-withdrawing nature of the N1-Boc group decreases the electron density at the C3 position. This electronic tuning makes the C3-Br bond more electrophilic, significantly accelerating the rate-determining oxidative addition step by electron-rich Pd(0) species[2].

    • Solubility Enhancement: The lipophilic tert-butyl moiety drastically improves the compound's solubility in organic solvents (e.g., 1,4-dioxane, toluene, THF), which is a prerequisite for homogeneous catalysis.

    Pathway A Tert-butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate B Suzuki-Miyaura (C-C Arylation) A->B Pd(0), Boronic Acid C Buchwald-Hartwig (C-N Amination) A->C Pd(0), Amine D Sonogashira (C-C Alkynylation) A->D Pd(0)/Cu(I), Alkyne E Deprotected Pyrazole Derivatives B->E TFA / DCM C->E TFA / DCM D->E TFA / DCM

    Fig 1. Divergent synthetic pathways utilizing the Boc-protected bromopyrazole building block.

    Quantitative Data: Cross-Coupling Reaction Profiles

    The table below summarizes the expected quantitative performance of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate across various standard cross-coupling methodologies, derived from established literature parameters[3][4].

    Reaction TypeTarget BondOptimal Catalyst SystemPreferred Base / SolventExpected Yield RangeReaction Time
    Suzuki-Miyaura C(sp²) - C(sp²)Pd(dppf)Cl₂ or Pd(PPh₃)₄K₃PO₄ / 1,4-Dioxane:H₂O75% - 92%4 - 12 h
    Buchwald-Hartwig C(sp²) - NPd₂(dba)₃ / XPhosCs₂CO₃ / Toluene65% - 85%8 - 16 h
    Sonogashira C(sp²) - C(sp)Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMF70% - 88%2 - 6 h
    Negishi C(sp²) - C(sp³)Pd(PPh₃)₄None / THF50% - 75%1 - 4 h

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems. Causality is explained for each critical step to ensure reproducibility and scientific integrity.

    Protocol A: Suzuki-Miyaura Cross-Coupling

    Objective: Formation of a C-C bond at the C3 position using an arylboronic acid.

    Workflow S1 1. Reagent Prep Degas Solvents S2 2. Catalysis Pd(dppf)Cl2, 90°C S1->S2 S3 3. Quench & Extract Brine Wash S2->S3 S4 4. Purification Silica Gel Flash S3->S4

    Fig 2. Standardized experimental workflow for palladium-catalyzed cross-coupling.

    Materials:

    • Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv, 1.0 mmol, 261.12 mg)

    • Arylboronic Acid (1.2 equiv, 1.2 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol)

    • K₃PO₄ (2.5 equiv, 2.5 mmol)

    • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

    Step-by-Step Methodology:

    • Solvent Preparation (Causality: Oxygen Exclusion): In a Schlenk flask, add 8 mL of 1,4-dioxane and 2 mL of deionized water. Sparge the mixture with dry Argon for 15 minutes. Insight: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species to inactive Pd(II) complexes.

    • Reagent Loading: Add the bromopyrazole building block, arylboronic acid, and K₃PO₄ to the flask.

    • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Insight: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, minimizing homocoupling side-products[4].

    • Heating & Monitoring: Seal the flask and heat to 90 °C in an oil bath for 6 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 4:1).

    • Workup (Self-Validation): Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). The aqueous wash removes the inorganic phosphate salts and residual boronic acid. Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the Boc-protected 3-aryl-5-methylpyrazole.

    Protocol B: Boc-Deprotection (Post-Coupling)

    Objective: Removal of the N1-Boc group to yield the free NH-pyrazole for subsequent biological testing or further elaboration.

    Materials:

    • Boc-protected pyrazole intermediate (1.0 mmol)

    • Trifluoroacetic Acid (TFA) (2.0 mL)

    • Dichloromethane (DCM) (8.0 mL)

    Step-by-Step Methodology:

    • Dissolution: Dissolve the Boc-protected intermediate in 8.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Acid Addition (Causality: Carbocation Formation): Cool the flask to 0 °C using an ice bath. Slowly add 2.0 mL of TFA dropwise. Insight: The strong acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This releases a stable tert-butyl carbocation (which eliminates to form isobutylene gas) and carbamic acid (which decarboxylates into CO₂ gas).

    • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The evolution of gas drives the equilibrium completely to the right.

    • Validation & Isolation: Monitor by TLC (disappearance of the high-Rf starting material). Once complete, concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the residue with toluene (3 x 5 mL).

    • Neutralization: Dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >7. Extract, dry over Na₂SO₄, and concentrate to yield the pure deprotected pyrazole.

    References

    The protocols and mechanistic insights detailed in this application note are grounded in the following peer-reviewed literature:

    • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2012). "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, 112(8), 4788–4827. URL: [Link]

    • Kucinska, M., et al. (2023). "Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties." PMC / International Journal of Molecular Sciences, 24(19), 14885. URL: [Link]

    • Stančiauskaitė, M., et al. (2017). "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journal of Organic Chemistry, 13, 903–910. URL: [Link]

    Sources

    Application

    Application Note: Optimized Cross-Coupling Strategies for tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Executive Summary The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities and favorable physicochemical properties. tert-Butyl 3-bromo-5-methyl-1H-pyra...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities and favorable physicochemical properties. tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a highly versatile electrophile for palladium-catalyzed cross-coupling[1][2]. However, the base- and temperature-sensitivity of its N-Boc protecting group presents a significant synthetic hurdle[3][4]. This application note provides a self-validating, mechanistically grounded guide to performing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with this substrate while achieving >90% Boc retention.

    Substrate Profile

    • Chemical Name : tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    • CAS Number : 1056156-03-6[5][6][7][8]

    • Molecular Formula : C9H13BrN2O2[5][8]

    • Structural Features : The bromine atom at the C3 position serves as the primary site for oxidative addition[1]. The C5 methyl group provides steric shielding, while the N1-Boc group protects the pyrazole nitrogen but introduces vulnerability to nucleophilic attack[3][4].

    Mechanistic Rationale & Condition Selection

    The primary mode of failure in cross-coupling Boc-protected pyrazoles is premature deprotection. The carbamate carbonyl is highly susceptible to nucleophilic attack by hydroxide ions (generated from water and strong bases like Na₂CO₃ at elevated temperatures) or alkoxides.

    Causality in Catalyst and Base Selection: To prevent Boc cleavage, the reaction must be directed away from nucleophilic acyl substitution and toward rapid transmetalation.

    • Mild Bases : Utilizing K₃PO₄ or Cs₂CO₃ is critical. These bases provide sufficient alkalinity to form the reactive palladium-boronate complex without acting as strong nucleophiles[4][9]. In highly sensitive cases, anhydrous conditions prevent the formation of destructive hydroxide ions entirely[3].

    • Advanced Precatalysts : Employing highly active precatalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 accelerates both oxidative addition and reductive elimination[4][9]. This efficiency allows the catalytic cycle to turn over at much lower temperatures (40–80 °C), drastically reducing the thermal activation energy available for undesired Boc cleavage[9].

    CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos Pd) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronate Formation) OxAdd->TransMet + Ar-B(OH)2 / K3PO4 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim BocCleavage Boc Cleavage (Undesired Pathway) TransMet->BocCleavage High Temp / Strong Base RedElim->Pd0 + Product

    Pd-catalyzed Suzuki-Miyaura cycle highlighting the chemoselective preservation of the Boc group.

    Quantitative Data: Condition Optimization Matrix

    The following table summarizes the causal relationship between reaction conditions and Boc-retention based on established literature parameters for protected pyrazoles[3][4][9].

    Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Boc Retention (%)Mechanistic Outcome
    Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3 eq)Dioxane/H₂O (4:1)10045<20High temp & strong nucleophile drive Boc hydrolysis.
    Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)DMF/H₂O (5:1)906550Moderate thermal degradation of the carbamate.
    Pd(dtbpf)Cl₂ (2 mol%)K₃PO₄ (2 eq)THF/H₂O (4:1)40–50 92 >95 Bulky ligand enables low-temp coupling; mild base prevents attack.
    XPhos Pd G2 (5 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (4:1)80 88 >90 Rapid turnover outcompetes side reactions.

    Experimental Protocols

    Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

    This self-validating protocol utilizes XPhos Pd G2 to ensure rapid coupling with aryl boronic acids while preserving the Boc group[4].

    Step-by-Step Methodology:

    • Preparation & Degassing : In an oven-dried Schlenk flask, combine 1,4-Dioxane and deionized water (4:1 v/v). Degas the solvent via argon sparging for 15 minutes.

      • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos), deactivating the Pd(0) species and stalling the reaction, which prolongs heating and risks Boc cleavage.

    • Reagent Charging : To the flask, add tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv, CAS: 1056156-03-6), the desired aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Catalyst Addition : Add XPhos Pd G2 (0.05 equiv). Seal the flask and purge with argon for an additional 5 minutes.

    • Controlled Heating : Heat the reaction mixture to 80 °C in a pre-heated oil bath.

      • Self-Validation: The mixture should transition from pale yellow to a deep red/brown, indicating the generation of the active Pd(0) species.

    • In-Process Monitoring : After 2 hours, sample the reaction for LC-MS analysis.

      • Validation Check: The starting material (m/z 261.1[M+H]⁺) should be consumed. The desired product mass should dominate. If a peak corresponding to[M-100+H]⁺ appears, it indicates undesired Boc cleavage (loss of isobutylene and CO₂). If this occurs, lower the temperature to 60 °C for future runs.

    • Mild Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with a pH 7.4 phosphate buffer (do NOT use strong acids like HCl, which will immediately cleave the Boc group). Extract the aqueous layer twice with Ethyl Acetate.

    • Purification : Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

    Protocol B: Buchwald-Hartwig Amination (Anhydrous)

    For C-N bond formation, alkoxide bases (e.g., NaOtBu) are standard but will completely destroy the Boc group. This protocol substitutes NaOtBu with Cs₂CO₃ to maintain chemoselectivity[3].

    Step-by-Step Methodology:

    • Reagent Assembly : In an argon-filled glovebox, charge a vial with tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and tBuBrettPhos (0.05 equiv).

      • Causality: Cs₂CO₃ provides the necessary basicity to deprotonate the coordinated amine during the catalytic cycle without acting as a nucleophile against the Boc group.

    • Solvent Addition : Add anhydrous Toluene (0.2 M relative to the pyrazole). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

    • Reaction Execution : Stir the mixture at 85 °C for 12 hours.

    • Workup : Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with Dichloromethane. Concentrate the filtrate and purify via chromatography.

    Workflow Degas 1. Degas Solvents (Ar/N2 Sparging) Charge 2. Charge Reagents (Pd, Base, Substrates) Degas->Charge React 3. Controlled Heating (40-80°C) Charge->React Workup 4. Mild Quench (pH 7-8 Buffer) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

    Standardized workflow for Boc-protected pyrazole cross-coupling and isolation.

    References

    • Benchchem. "3-Bromo-5-methyl-1-propyl-1H-pyrazole." Benchchem Product Directory. 1

    • Guidechem. "tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate." Chemical Hot Product Directory.5

    • Benchchem. "3-bromo-5-methyl-1H-pyrazole | 57097-81-1; 5744-68-3." Benchchem Product Directory. 2

    • BLDpharm. "1056156-03-6 | tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate." BLDpharm Catalog. 6

    • Combi-Blocks. "[1056156-03-6], MFCD16987826, tert-Butyl 3-bromo..." Combi-Blocks Catalog. 7

    • Ambeed. "1056156-03-6 | tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate." Ambeed Catalog. 8

    • ACS Publications. "Development of an NH4Cl-Catalyzed Ethoxy Ethyl Deprotection in Flow for the Synthesis of Merestinib." Organic Process Research & Development (2015). 9

    • ACS Publications. "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders." Journal of Medicinal Chemistry (2024). 3

    • Pisár, M., et al. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules 23.1 (2018): 149. 4

    Sources

    Method

    Functionalization of the pyrazole ring of Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate

    Application Note: Regioselective Functionalization of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Drug Discovery Executive Summary & Scaffold Significance tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Regioselective Functionalization of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Drug Discovery

    Executive Summary & Scaffold Significance

    tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) is a highly versatile, privileged building block utilized extensively in the development of pharmaceutical candidates and agrochemicals[1]. While the pyrazole ring is ubiquitous in FDA-approved drugs, the direct functionalization of unprotected pyrazoles is often plagued by tautomerism and the propensity of the basic nitrogen to coordinate with transition-metal catalysts. The strategic installation of a tert-butyloxycarbonyl (Boc) group at the N1 position resolves these issues, enabling precise, regioselective functionalization at the C3 and C4 positions.

    Mechanistic Insights: Causality in Scaffold Design

    The Boc group on this scaffold acts as more than a simple protecting moiety; it is a critical stereoelectronic director that dictates the success of downstream functionalization.

    • Catalyst Preservation: Unprotected 3-bromopyrazoles readily form stable, inactive complexes with Palladium(II) intermediates, effectively poisoning the catalyst. The bulky Boc group sterically shields the N1 nitrogen, preventing off-target coordination and drastically reducing the required catalyst loading.

    • Mitigating Debromination: A major side reaction in the cross-coupling of electron-rich heteroaryl halides is protodehalogenation (debromination)[2]. By withdrawing electron density from the pyrazole ring, the Boc group accelerates the oxidative addition of Pd(0) into the C3–Br bond, outcompeting the debromination pathway.

    • Base Sensitivity & Optimization: While the Boc group facilitates coupling, it introduces a structural vulnerability. It is highly labile under the strongly basic conditions (e.g., NaOH, KOH) typically used in standard Suzuki couplings[3]. Therefore, the selection of mild, anhydrous, or biphasic bases (like K₃PO₄ or Cs₂CO₃) is a critical causal choice to maintain scaffold integrity during C3-functionalization.

    G A tert-Butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate B C3-Functionalization (Suzuki/Buchwald) A->B Pd-Catalysis (C-Br bond) C C4-Functionalization (C-H Activation/Halogenation) A->C Electrophilic (C4-H bond) D Boc Deprotection (TFA/HCl) B->D Acidic Cleavage C->D Acidic Cleavage

    Divergent synthetic workflows for the regioselective functionalization of the pyrazole scaffold.

    Experimental Protocols: Self-Validating Systems

    Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

    Self-Validating Rationale: This protocol utilizes XPhos Pd G2. The bulky biaryl phosphine ligand (XPhos) accelerates reductive elimination, preventing the accumulation of Pd(II) intermediates that lead to debromination[2]. The use of biphasic K₃PO₄ ensures sufficient basicity for transmetalation without cleaving the Boc group.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and finely milled K₃PO₄ (2.0 equiv).

    • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Causality: A low catalyst loading is sufficient here because the Boc-shielded nitrogen prevents catalyst poisoning.

    • Solvent System: Add degassed 1,4-Dioxane/H₂O (4:1, 5 mL). The biphasic system solubilizes the inorganic base while keeping the organic reactants in the active catalytic phase.

    • Reaction: Stir vigorously at 80°C for 4 hours.

      • In-Process Control: Monitor via LC-MS. The disappearance of the starting material mass (m/z 261.1) and the absence of the debrominated byproduct (m/z 182.1) validates the catalytic efficiency.

    • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography (Silica gel, gradient Hexanes/EtOAc) to yield the C3-arylated product.

    CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C3-Br Cleavage) Pd0->OA 3-Bromo-Pyrazole PdII Pd(II) Intermediate (Sterically Shielded by Boc) OA->PdII TM Transmetalation (Boronic Acid + Base) PdII->TM Ar-B(OH)2 RE Reductive Elimination (C3-C Bond Formation) TM->RE RE->Pd0 Regeneration Prod C3-Substituted Pyrazole RE->Prod Product Release

    Palladium-catalyzed Suzuki-Miyaura cycle highlighting Boc-mediated steric shielding.

    Protocol B: C4-Selective Electrophilic Halogenation

    Self-Validating Rationale: The C4 position of the pyrazole ring is the most electron-rich and thus highly susceptible to electrophilic attack or directed C–H functionalization[4]. This protocol uses N-Chlorosuccinimide (NCS) to install a chlorine atom at C4, providing an orthogonal handle for late-stage functionalization.

    Step-by-Step Methodology:

    • Preparation: Dissolve tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Reagent Addition: Add NCS (1.1 equiv) in a single portion at 0°C. Causality: Strict temperature control prevents the thermal cleavage of the Boc group and ensures absolute C4 regioselectivity.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

      • In-Process Control: TLC analysis (UV active) will reveal a slightly less polar spot compared to the starting material.

    • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted NCS. Extract the aqueous layer with MTBE (Methyl tert-butyl ether). Causality: Utilizing MTBE over EtOAc prevents the unwanted extraction of DMF into the organic phase.

    • Isolation: Wash the combined organic layers with a 5% aqueous LiCl solution three times to remove trace DMF, dry over Na₂SO₄, and concentrate to yield the 3-bromo-4-chloro-5-methyl derivative.

    Protocol C: Quantitative Boc Deprotection

    Step-by-Step Methodology:

    • Preparation: Dissolve the functionalized Boc-pyrazole intermediate in anhydrous DCM (0.1 M).

    • Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0°C until a 20% v/v concentration is achieved.

    • Reaction: Stir for 2 hours at room temperature.

      • Validation: The evolution of CO₂ gas (visible bubbling) serves as a visual, self-validating indicator of successful deprotection.

    • Workup: Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt by partitioning the residue between DCM and saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH > 8). Extract, dry, and concentrate.

    Quantitative Data: Optimization of C3-Coupling

    The table below summarizes the causality behind catalyst and base selection during the optimization of the C3-arylation step. The data highlights the necessity of balancing catalytic power with the base-sensitivity of the Boc group.

    Table 1: Catalyst and Base Optimization for C3-Arylation

    EntryPrecatalyst (2 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Boc Cleavage (%)Debromination (%)Isolated Yield (%)
    1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9015%22%45%
    2Pd(dppf)Cl₂KOHTHF/H₂O8085%5%8%
    3XPhos Pd G2 K₃PO₄ Dioxane/H₂O 80 <1% <2% 92%
    4BrettPhos Pd G3Cs₂CO₃Toluene1005%<1%88%

    Data Interpretation: Entry 2 demonstrates the extreme lability of the Boc group under KOH, leading to massive deprotection and subsequent catalyst poisoning (resulting in an 8% yield). Entry 1 shows that first-generation catalysts fail to outcompete the debromination pathway. Entry 3 represents the optimized, self-validating system, achieving near-quantitative yields by utilizing a mild base and a highly active precatalyst.

    References

    • Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib Source: ACS Publications URL:[Link]

    • Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity Source: ACS Publications URL:[Link]

    Sources

    Application

    Application Note: A Robust and Scalable Synthesis of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Introduction: The Strategic Importance of Functionalized Pyrazoles The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug discovery, forming the structural core of a wide array of therapeutic agents...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of Functionalized Pyrazoles

    The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug discovery, forming the structural core of a wide array of therapeutic agents.[1][2][3][4] Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation in drugs for inflammation, cancer, and neurological disorders.[4] Specifically, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a highly valuable and versatile building block.[5] The presence of a bromine atom at the 3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for screening.[5][6] The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves a dual purpose: it enhances the stability and solubility of the pyrazole ring and directs the regioselectivity of electrophilic aromatic substitution, ensuring bromination occurs at the desired position.[5][7]

    This application note provides a detailed, two-step protocol for the scale-up synthesis of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. The methodologies have been optimized for safety, efficiency, and scalability, addressing the common challenges encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

    Synthetic Strategy and Rationale

    The overall synthetic pathway is a two-step process commencing from the commercially available 3-methyl-1H-pyrazole. The strategy is designed for operational simplicity and robustness on a larger scale.

    G A 3-Methyl-1H-pyrazole B Step 1: Boc Protection A->B (Boc)2O, Et3N, DCM C tert-Butyl 3-methyl-1H- pyrazole-1-carboxylate B->C D Step 2: Bromination C->D NBS, Acetonitrile E tert-Butyl 3-bromo-5-methyl-1H- pyrazole-1-carboxylate D->E

    Caption: Overall synthetic workflow for the target molecule.

    Causality Behind Experimental Choices:

    • Boc Protection First: Direct bromination of 3-methyl-1H-pyrazole can lead to a mixture of regioisomers and potential N-bromination. The introduction of the sterically bulky Boc group at the N1 position effectively blocks this site and deactivates the adjacent C5 position to some extent, favoring electrophilic attack at the C3 (or C4) position.

    • Choice of Brominating Agent: While elemental bromine is a potent brominating agent, its use on a large scale presents significant safety and handling challenges due to its high toxicity, corrosivity, and volatility.[8][9][10] N-Bromosuccinimide (NBS) is a crystalline solid that is much safer and easier to handle, making it the preferred reagent for industrial-scale brominations.[5][11] It serves as a reliable source of an electrophilic bromine ("Br+") synthon.[5]

    • Solvent Selection: Dichloromethane (DCM) is chosen for the Boc protection due to its excellent solvency for both the starting material and reagents, and its relatively low boiling point, which facilitates removal during work-up.[5] Acetonitrile is selected for the bromination step as it is a polar aprotic solvent that effectively solubilizes the Boc-protected pyrazole and NBS, promoting a controlled reaction.

    Detailed Protocols and Methodologies

    Part A: Scale-up Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

    This procedure details the N1-protection of 3-methyl-1H-pyrazole using di-tert-butyl dicarbonate.

    Protocol A: Boc Protection

    • Reactor Setup: Charge a suitable, dry reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 3-methyl-1H-pyrazole (1.00 kg, 12.18 mol, 1.0 equiv) and dichloromethane (DCM, 10 L).

    • Initial Stirring: Begin agitation to ensure complete dissolution of the starting material at ambient temperature (20-25 °C).

    • Base Addition: Add triethylamine (Et3N) (1.85 L, 1.35 kg, 13.40 mol, 1.1 equiv) to the stirred solution.

    • Reagent Solution Preparation: In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)2O) (2.79 kg, 12.79 mol, 1.05 equiv) in DCM (5 L).

    • Controlled Addition: Slowly add the (Boc)2O solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C. An exotherm may be observed.

    • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.

    • Aqueous Work-up:

      • Quench the reaction by adding water (10 L).

      • Separate the organic layer.

      • Wash the organic layer sequentially with 1 M HCl (2 x 5 L), saturated sodium bicarbonate (NaHCO3) solution (1 x 5 L), and brine (1 x 5 L). The acid wash removes residual triethylamine, while the bicarbonate wash removes any acidic impurities.

    • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

    • Purification: Triturate the crude residue with petroleum ether or heptane (5 L) until a solid precipitate forms. Filter the solid, wash with fresh cold solvent, and dry under vacuum to afford the title compound as a white to off-white solid.[5]

    Part B: Scale-up Synthesis of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    This procedure describes the regioselective bromination of the Boc-protected intermediate.

    Protocol B: Bromination

    • Reactor Setup: Charge the reactor with tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (from Part A, e.g., 1.00 kg, 5.49 mol, 1.0 equiv) and acetonitrile (10 L).

    • Cooling: Stir the mixture and cool the reactor contents to 0-5 °C using a suitable cooling bath.

    • Portion-wise Addition of NBS: Add N-Bromosuccinimide (NBS) (1.02 kg, 5.76 mol, 1.05 equiv) in small portions over 2-3 hours.[5] Critical Step: Maintain the internal temperature below 10 °C throughout the addition to control the reaction exotherm and prevent side reactions.

    • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Reaction Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material and the formation of the product.

    • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the acetonitrile.

    • Work-up and Extraction:

      • Dilute the residue with a suitable organic solvent such as ethyl acetate or DCM (10 L).

      • Wash the organic solution with 10% aqueous sodium thiosulfate (Na2S2O3) solution (2 x 5 L) to quench any residual NBS or bromine, followed by water (1 x 5 L) and brine (1 x 5 L).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under vacuum.

    • Purification/Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to yield the final product as a crystalline solid.

    Data Summary and Characterization

    Table 1: Key Reaction Parameters and Expected Results
    ParameterStep 1: Boc ProtectionStep 2: Bromination
    Starting Material 3-Methyl-1H-pyrazoletert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
    Key Reagents (Boc)2O, Et3NN-Bromosuccinimide (NBS)
    Stoichiometry (equiv) 1.05 (Boc)2O, 1.1 Et3N1.05 NBS
    Solvent Dichloromethane (DCM)Acetonitrile
    Temperature < 30 °C (addition), then RT0-10 °C (addition), then RT
    Typical Reaction Time 4-6 hours4-6 hours
    Typical Isolated Yield 85-95%80-90%
    Product Appearance White to off-white solidWhite to pale yellow crystalline solid
    Table 2: Analytical Data for Final Product
    AnalysisSpecification
    Molecular Formula C9H13BrN2O2
    Molecular Weight 261.12 g/mol
    Melting Point Typically in the range of 60-70 °C
    ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~6.3 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃), 1.6 (s, 9H, C(CH₃)₃)
    ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~150, 148, 118, 110, 85, 28, 14
    Purity (HPLC) ≥ 98%

    Critical Safety Considerations for Scale-Up

    Scaling up chemical reactions requires a rigorous assessment of potential hazards.

    Safety cluster_0 Chemical Hazards cluster_1 Process Hazards Reagents Reagent Hazard Mitigation NBS NBS Irritant, potential runaway reaction with solvents like 2-MeTHF Use appropriate PPE, controlled addition, robust temperature monitoring. DCM Dichloromethane Suspect carcinogen, volatile Handle in a well-ventilated area or closed system, minimize exposure. Et3N Triethylamine Flammable, corrosive, toxic Handle in fume hood, use PPE (gloves, goggles). Process Process Step Hazard Mitigation Bromination Bromination (NBS Addition) Strong Exotherm Slow, portion-wise addition; reliable reactor cooling; continuous temperature monitoring; emergency quench plan. Workup Quenching/Washing Gas evolution (with bicarbonate), pressure buildup Slow addition of quenching agents, ensure adequate venting.

    Caption: Key safety considerations for scale-up synthesis.

    • Bromination Exotherm: The bromination reaction is exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous temperature increase (thermal runaway). The most critical control measure is the slow, portion-wise addition of NBS at a low temperature (0-10 °C), allowing the cooling system to manage the heat output effectively.[12]

    • Personal Protective Equipment (PPE): All operations should be conducted with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] For large-scale operations, additional protection such as a face shield and respiratory protection may be necessary, especially when handling volatile or dusty reagents.

    • Emergency Preparedness: Have emergency response plans in place. This includes access to spill kits, safety showers, and fire extinguishers.[8] A quenching agent for bromine, such as sodium thiosulfate or sodium bisulfite solution, should be readily available.[9]

    Analytical Quality Control

    Robust analytical methods are essential to ensure the quality and consistency of the final product.

    • High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for monitoring reaction completion and determining the final purity of the product. A typical method might use a C18 column with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile.[13][14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the intermediate and the final product, ensuring the correct regiochemistry of bromination.[12][15]

    • Thin-Layer Chromatography (TLC): A rapid and effective tool for at-a-glance monitoring of reaction progress on the plant floor, using a mobile phase like ethyl acetate/petroleum ether.[5]

    Troubleshooting Guide

    IssuePossible CauseSuggested Solution
    Incomplete Boc Protection Insufficient (Boc)2O or base; short reaction time.Add additional (Boc)2O (0.1 equiv) and Et3N (0.1 equiv) and prolong stirring. Confirm with TLC/HPLC.
    Incomplete Bromination Insufficient NBS; reaction temperature too low.Add a small amount of additional NBS (0.05 equiv). Allow the reaction to warm to room temperature and stir for longer.
    Formation of Dibromo Side Product Excess NBS used; temperature during addition was too high.Ensure accurate weighing of NBS. Maintain strict temperature control (<10 °C) during addition. The side product may need to be removed via column chromatography or recrystallization.
    Difficult Purification/Oily Product Residual solvent or impurities from work-up.Ensure all aqueous washes are performed thoroughly. For final product, attempt recrystallization from different solvent systems (e.g., isopropanol/water, heptane).
    Low Yield Mechanical losses during transfers and filtration; incomplete reaction; product loss during work-up.Optimize filtration and transfer steps. Ensure reaction goes to completion before work-up. Check pH during washes to prevent product loss to aqueous layers.

    References

    • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
    • Verma, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Chemical and Pharmaceutical Research.
    • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
    • Le, D. N., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development.
    • YouTube. (2024). Bromination safety.
    • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
    • BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers.
    • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules.
    • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
    • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.
    • CLEAPSS. (n.d.). Student safety sheets 55 Bromine.
    • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
    • Recent advances in the synthesis of new pyrazole derivatives. (n.d.).
    • Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (n.d.). The Journal of Organic Chemistry.
    • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
    • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
    • CDC. (2024). Bromine | Chemical Emergencies.
    • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
    • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
    • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
    • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method.
    • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

    Sources

    Method

    Application Notes and Protocols for Monitoring Reactions of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Introduction: The Critical Role of Reaction Monitoring for a Versatile Synthetic Building Block Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a pivotal intermediate in contemporary drug discovery and developme...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Role of Reaction Monitoring for a Versatile Synthetic Building Block

    Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a pivotal intermediate in contemporary drug discovery and development. Its unique structure, featuring a reactive bromine atom at the C3 position, a methyl group at C5, and a sterically-hindering N-Boc protecting group, makes it an ideal scaffold for constructing complex molecular architectures. The true power of this building block is unlocked through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and deprotection strategies.

    However, the success of these synthetic endeavors hinges on the precise and reliable monitoring of the reaction progress. Inadequate monitoring can lead to incomplete conversions, the formation of difficult-to-remove impurities, and ultimately, low yields of the desired product. This guide provides a comprehensive overview of robust analytical methods for monitoring the key reactions of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, ensuring researchers can achieve optimal outcomes with confidence. Our focus will be on providing not just protocols, but the underlying scientific rationale to empower you to adapt and troubleshoot effectively. The validation of these analytical procedures is paramount to ensure data integrity, and this note is written in the spirit of the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

    Core Reactions and Analytical Strategies

    The two most common and powerful transformations involving Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate are:

    • Palladium-Catalyzed Cross-Coupling Reactions: Primarily Suzuki-Miyaura and Buchwald-Hartwig reactions to form C-C and C-N bonds, respectively.

    • Boc-Deprotection: Removal of the tert-butyloxycarbonyl group to liberate the pyrazole N-H for further functionalization.

    For each of these reaction types, a multi-faceted analytical approach is recommended, leveraging the strengths of different techniques to build a complete picture of the reaction landscape.

    I. Monitoring Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis.[5] When applied to Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, these reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino functionalities at the C3 position.

    A successful reaction is characterized by the complete consumption of the starting material and minimal formation of byproducts. The most common side reactions to monitor are:

    • Debromination: The replacement of the bromine atom with a hydrogen atom.

    • Homocoupling: The dimerization of the boronic acid (in Suzuki reactions) or the starting pyrazole.[6]

    Our primary analytical tool for monitoring these reactions will be High-Performance Liquid Chromatography (HPLC) due to its quantitative power and ability to separate complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will serve as vital complementary techniques for confirmation and structural elucidation.

    High-Performance Liquid Chromatography (HPLC) for Cross-Coupling

    Expertise & Experience: Reverse-phase HPLC is the gold standard for monitoring the progress of cross-coupling reactions. The polarity of the molecules changes significantly as the reaction proceeds. The starting bromopyrazole is relatively non-polar. The desired cross-coupled product will have a different polarity depending on the nature of the coupled group, but will almost always have a distinct retention time. Byproducts like the debrominated pyrazole will be more non-polar than the starting material, while homocoupled products will be significantly less polar and have longer retention times.

    Trustworthiness: A validated HPLC method provides irrefutable, quantitative data on the consumption of starting materials and the formation of products and byproducts.[7] This allows for the accurate determination of reaction completion and the purity of the crude reaction mixture.

    Protocol 1: RP-HPLC Method for Monitoring Suzuki-Miyaura and Buchwald-Hartwig Reactions

    1. Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture under an inert atmosphere.
    • Immediately quench the reaction by diluting the aliquot into a vial containing 1 mL of the initial mobile phase composition. This prevents further reaction and ensures the "snapshot" of the reaction is accurate.
    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    2. HPLC Conditions:

    ParameterConditionRationale
    Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent resolving power for the range of polarities expected in these reactions.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for any basic compounds.
    Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase chromatography.
    Gradient 30% B to 95% B over 20 minutesA gradient elution is crucial to resolve the non-polar starting material, the product, and potential non-polar byproducts like homocoupled species.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
    Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
    Injection Volume 5 µLA small injection volume prevents column overloading.
    Detection UV at 254 nm and 280 nmThe pyrazole core and coupled aromatic groups will have strong UV absorbance at these wavelengths.

    3. Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times (as determined by injecting standards, if available).
    • The starting material (Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate) will have a specific retention time. The product will have a new, distinct retention time. The debrominated byproduct will elute earlier (is more polar) than the starting material. Homocoupled byproducts will elute later (are less polar).
    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the starting material peak is no longer detectable or its area remains constant over two consecutive time points.
    Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

    Expertise & Experience: GC-MS is an exceptionally powerful tool for identifying volatile byproducts that may not be easily resolved by HPLC. For pyrazole derivatives, GC-MS can provide characteristic fragmentation patterns that aid in structural confirmation.[8][9] It is particularly useful for confirming the presence of the debrominated and homocoupled byproducts. Note that the high boiling point of the N-Boc protected compounds may require derivatization or high-temperature GC conditions.

    Trustworthiness: The mass spectrum provides a molecular fingerprint, offering a high degree of confidence in the identity of the components in the reaction mixture.

    Protocol 2: GC-MS Method for Analysis of Cross-Coupling Reactions

    1. Sample Preparation:

    • Take an aliquot from the quenched reaction mixture used for HPLC analysis.
    • Evaporate the solvent under a stream of nitrogen.
    • Redissolve the residue in a volatile solvent suitable for GC, such as Dichloromethane or Ethyl Acetate.

    2. GC-MS Conditions:

    ParameterConditionRationale
    GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA standard, non-polar column suitable for a wide range of organic molecules.
    Inlet Temperature 280 °CEnsures complete volatilization of the analytes.
    Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 minA temperature ramp is necessary to elute compounds with a range of boiling points.
    Carrier Gas Helium, constant flow of 1.2 mL/minAn inert carrier gas.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
    Mass Range 50-500 m/zA suitable range to capture the molecular ions and key fragments of the expected compounds.

    3. Data Analysis:

    • Analyze the mass spectrum of each peak in the chromatogram.
    • Starting Material: Look for the molecular ion peak and characteristic isotopic pattern of a single bromine atom.
    • Product: Look for the new, higher molecular weight corresponding to the coupled product.
    • Debrominated Byproduct: Look for a molecular ion peak that is 79/81 m/z units lighter than the starting material.
    • Homocoupled Byproduct: Look for a significantly higher molecular weight corresponding to the dimer.
    Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Monitoring

    Expertise & Experience: NMR spectroscopy offers the unique advantage of monitoring a reaction directly in the reaction vessel (in-situ) without the need for sampling and workup.[10] This provides real-time kinetic data. For the reactions of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, ¹H NMR is particularly useful. The disappearance of the pyrazole C4-H proton singlet in the starting material and the appearance of new aromatic or aliphatic signals in the product region are clear indicators of reaction progress.

    Trustworthiness: NMR is a primary analytical technique that provides unambiguous structural information and quantitative data (with an internal standard), making it highly reliable for reaction monitoring.

    Protocol 3: ¹H NMR for Reaction Monitoring

    1. Sample Preparation:

    • Set up the reaction in a deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in an NMR tube.
    • Add an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
    • Acquire a spectrum at t=0 before initiating the reaction (e.g., before adding the catalyst or heating).

    2. NMR Acquisition:

    • Acquire ¹H NMR spectra at regular intervals directly from the reaction mixture.
    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    3. Data Analysis:

    • Monitor the integral of the C4-H proton of the starting material (a singlet).
    • Monitor the integrals of new, characteristic proton signals of the product.
    • The reaction is complete when the C4-H signal of the starting material is no longer visible.
    • The relative integrals of the product and internal standard can be used to determine the reaction yield over time.

    II. Monitoring Boc-Deprotection

    The removal of the N-Boc group is a common step to reveal the pyrazole N-H, which can then be used for further functionalization or as a hydrogen bond donor in a final drug molecule. This reaction is typically carried out under acidic conditions (e.g., with trifluoroacetic acid).

    The key to monitoring this reaction is to track the conversion of the non-polar, Boc-protected starting material to the significantly more polar, deprotected pyrazole salt.

    High-Performance Liquid Chromatography (HPLC) for Boc-Deprotection

    Expertise & Experience: As with cross-coupling, RP-HPLC is the ideal technique for monitoring Boc-deprotection.[7] The significant increase in polarity upon removal of the Boc group results in a dramatic decrease in retention time, making the separation of the starting material and product straightforward.

    Trustworthiness: HPLC provides quantitative data on the disappearance of the starting material and the appearance of the product, allowing for precise determination of the reaction endpoint.[11]

    Protocol 4: RP-HPLC Method for Monitoring Boc-Deprotection

    1. Sample Preparation:

    • At designated time points, withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.
    • Immediately quench the reaction by diluting the aliquot into a vial containing 1 mL of a neutralizing buffer (e.g., 50:50 acetonitrile:water with 0.1% ammonium hydroxide) to prevent further deprotection.
    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    2. HPLC Conditions:

    ParameterConditionRationale
    Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column is well-suited for this separation.
    Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile acidifier, making it MS-compatible if LC-MS analysis is desired.
    Mobile Phase B AcetonitrileA common, strong organic solvent.
    Gradient 10% B to 90% B over 15 minutesA gradient is used to elute both the non-polar starting material and the more polar product.
    Flow Rate 1.0 mL/minStandard flow rate.
    Column Temperature 30 °CEnsures reproducible retention times.
    Injection Volume 5 µLPrevents column overloading.
    Detection UV at 230 nmThe pyrazole ring has a strong absorbance around this wavelength.

    3. Data Analysis:

    • The Boc-protected starting material will have a relatively long retention time.
    • The deprotected product, being much more polar, will have a significantly shorter retention time.[12]
    • Monitor the disappearance of the starting material peak and the emergence of the product peak. The reaction is complete when the starting material peak is no longer observed.

    Visualization of Analytical Workflows

    To aid in the conceptualization of the analytical process, the following diagrams illustrate the decision-making and experimental workflows.

    G cluster_0 Reaction Monitoring Workflow start Start Reaction (e.g., Suzuki Coupling) sampling Aliquot Sampling at Time Points start->sampling quench Quench Reaction sampling->quench hplc_prep Prepare for HPLC quench->hplc_prep gcms_prep Prepare for GC-MS quench->gcms_prep hplc_analysis HPLC Analysis (Quantitative) hplc_prep->hplc_analysis gcms_analysis GC-MS Analysis (Qualitative ID) gcms_prep->gcms_analysis decision Reaction Complete? hplc_analysis->decision gcms_analysis->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sampling G cluster_1 Analyte Polarity and Elution Order in RP-HPLC cluster_deprotection Boc-Deprotection cluster_coupling Suzuki Coupling elution_order Early Elution (High Polarity) Mid Elution Late Elution (Low Polarity) deprotected Deprotected Pyrazole (Product) deprotected->elution_order:f0 boc_sm Boc-Protected Pyrazole (Starting Material) boc_sm->elution_order:f2 debrominated Debrominated Byproduct debrominated->elution_order:f0 sm Bromo-Pyrazole (Starting Material) sm->elution_order:f1 product Coupled Product product->elution_order:f1 homocoupled Homocoupled Byproduct homocoupled->elution_order:f2

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Suzuki-Miyaura Coupling of tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific synthetic challenges...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific synthetic challenges associated with the Suzuki-Miyaura cross-coupling of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate**.

    While this functionalized pyrazole is a highly valuable building block for structure-activity relationship (SAR) exploration, the lability of its N-Boc protecting group and the coordinating nature of the pyrazole core frequently lead to stalled reactions and complex impurity profiles. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure experimental success.

    Mechanistic Insights: The "Why" Behind the Failures

    To troubleshoot effectively, we must first understand the chemical causality governing this specific substrate.

    • Premature Boc Cleavage: Unlike standard aliphatic carbamates, the N-Boc group on a pyrazole is highly electrophilic. The aromatic pyrazole ring acts as an excellent leaving group. Under the standard basic, aqueous conditions of a Suzuki coupling (e.g., Na₂CO₃/H₂O at 80 °C), the carbonyl carbon is rapidly attacked by hydroxide ions, leading to premature hydrolysis and the release of isobutylene and CO₂ [1].

    • Palladium Catalyst Poisoning: If the Boc group is cleaved before or during the catalytic cycle, the newly exposed pyrazole N-H and its adjacent basic nitrogen act as strong bidentate or bridging σ-donor ligands. These coordinate tightly to the Pd(II) intermediate, displacing essential phosphine ligands and forming an inactive Pd-bis(pyrazole) complex. This effectively poisons the catalyst and halts the reaction [2].

    G Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Poison Catalyst Poisoning Free Pyrazole Coordinates Pd PdII->Poison Premature Boc Loss RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalytic Cycle DeadCat Inactive Pd(II)-Pyrazole Complex (Reaction Stalls) Poison->DeadCat

    Fig 1. Suzuki catalytic cycle vs. Pd-poisoning pathway triggered by premature Boc deprotection.

    Diagnostic Workflows & FAQs

    G Start Issue: Low Yield in Boc-Pyrazole Suzuki Coupling CheckBoc LC-MS Analysis: Is the Boc group intact? Start->CheckBoc BocLost Premature Deprotection: Free pyrazole formed CheckBoc->BocLost No (Mass -100 Da) BocIntact Boc Intact: Side reactions elsewhere CheckBoc->BocIntact Yes (Mass matches) PdPoison Catalyst Poisoning: Free pyrazole coordinates Pd(II) BocLost->PdPoison FixBase Action: Use anhydrous conditions (e.g., KF/THF) or bulky ligands PdPoison->FixBase CheckBoronic Check Boronic Acid: Protodeboronation? BocIntact->CheckBoronic FixBoronic Action: Fast coupling conditions or MIDA boronates CheckBoronic->FixBoronic Yes

    Fig 2. Diagnostic workflow for resolving low yields in Boc-pyrazole cross-couplings.

    Frequently Asked Questions

    Q1: My LC-MS shows a major mass peak corresponding to [M-100]⁺. What is happening and how do I prevent it? A1: This mass shift indicates the loss of the Boc group (cleavage of the tert-butyl carboxylate). To prevent this, you must eliminate nucleophilic hydroxide sources. Switch to strictly anhydrous conditions utilizing a fluoride base (e.g., KF or CsF in anhydrous THF or Toluene) or use a non-nucleophilic base like K₃PO₄ in anhydrous 1,4-dioxane.

    Q2: The reaction stalls at 30% conversion even when the Boc group is mostly retained. Adding more boronic acid doesn't help. Why? A2: This is a classic symptom of catalyst poisoning. Even trace amounts (<5%) of deprotected pyrazole can act as a potent σ-donor ligand, displacing your phosphine ligands and permanently deactivating the Pd(II) intermediate. To overcome this, utilize a highly active, sterically bulky pre-catalyst (such as XPhos Pd G2) that accelerates the transmetalation step, outcompeting the poisoning pathway.

    Q3: Can I intentionally use the Suzuki coupling conditions to perform a one-pot coupling and deprotection? A3: Yes. If your final synthetic target is the free pyrazole, this is a highly efficient, step-economic strategy. By intentionally employing aqueous K₃PO₄ or Na₂CO₃ in 1,4-dioxane/water at elevated temperatures (90–100 °C), the Suzuki coupling and Boc hydrolysis can be achieved in a single operation [1, 3].

    Quantitative Data: Condition Optimization

    The table below summarizes the causality between base/solvent selection and the fate of the Boc protecting group during the coupling of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    Table 1: Influence of Base and Solvent on Boc Retention and Coupling Yield

    Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)% Boc Retention% Isolated YieldPrimary Mechanistic Observation
    Pd(dppf)Cl₂Na₂CO₃ (3.0)Dioxane/H₂O (4:1)90< 5%82% (Free)Rapid hydrolysis; successful one-pot deprotection.
    Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/EtOH/H₂O8045%55% (Mixed)Catalyst poisoning observed; reaction stalled mid-way.
    XPhos Pd G2K₃PO₄ (2.0)Anhydrous THF65> 95%91% (Boc)Bulky ligand prevents poisoning; mild base retains Boc.
    XPhos Pd G2CsF (3.0)Anhydrous Dioxane80> 98%88% (Boc)Fluoride base provides excellent transmetalation without hydrolysis.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Boc-Retentive Suzuki Coupling (Anhydrous)

    Objective: Achieve cross-coupling while strictly maintaining the N-Boc group.

    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv), the desired boronic acid (1.5 equiv), anhydrous CsF (3.0 equiv), and XPhos Pd G2 (0.05 equiv).

    • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with dry Argon (repeat 3 times).

    • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the pyrazole) via syringe.

    • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. A successful progression will show the desired product mass with the Boc intact ([M+H]⁺) and <5% of the [M-100]⁺ peak. If [M-100]⁺ exceeds 10%, verify the anhydrous integrity of your solvent and base.

    • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

    Protocol B: One-Pot Suzuki Coupling and Boc Deprotection

    Objective: Achieve cross-coupling and complete removal of the Boc group in a single operation [3].

    • Preparation: In a round-bottom flask, combine the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (4.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 ratio, 0.15 M).

    • Reaction: Attach a reflux condenser and heat the biphasic mixture to 95 °C under vigorous stirring for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The intermediate Boc-protected coupled product (higher R_f) will appear first. Over time, it will completely convert to a lower-R_f spot (the free pyrazole). Do not quench the reaction until the intermediate spot is entirely consumed.

    • Workup: Cool to room temperature, dilute with water, extract with EtOAc (3x), dry over Na₂SO₄, concentrate, and purify.

    References

    • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules (MDPI).
    • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
    • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection.
    Optimization

    Technical Support Center: Yield Optimization for Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate Synthesis

    Welcome to the Advanced Synthesis Support Center. The synthesis of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) presents a classic challenge in heterocyclic chemistry: regioselectivity . Beca...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. The synthesis of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) presents a classic challenge in heterocyclic chemistry: regioselectivity . Because the starting material, 3-bromo-5-methyl-1H-pyrazole, exists in a dynamic tautomeric equilibrium, standard Boc-protection protocols often yield an inseparable mixture of two regioisomers.

    This guide provides drug development professionals and synthetic chemists with the mechanistic causality, troubleshooting frameworks, and validated protocols required to drive this reaction toward the desired regioisomer with high yield and purity.

    Mechanistic Pathway & Regioselectivity Dynamics

    The core issue in this synthesis is the competition between kinetic and thermodynamic control. Deprotonation of the pyrazole yields an ambident pyrazolide anion. Because the steric profiles of a bromine atom (vdW radius ~1.85 Å) and a methyl group (vdW radius ~2.0 Å) are remarkably similar, kinetic attack by Boc₂O lacks strict facial selectivity, leading to a mixture of products[1]. To achieve high yields of the target isomer, the reaction must be pushed into a thermodynamic regime where [1,2]-Boc migration can occur[2].

    G cluster_0 Starting Material Tautomerism TautA 3-Bromo-5-methyl -1H-pyrazole TautB 5-Bromo-3-methyl -1H-pyrazole TautA->TautB Equilibrium Target 1-Boc-3-bromo-5-methylpyrazole (Target Isomer) TautA->Target Kinetic Attack Undesired 1-Boc-5-bromo-3-methylpyrazole (Undesired Isomer) TautB->Undesired Kinetic Attack Reagents Boc2O + Base Reagents->Target Reagents->Undesired Undesired->Target Thermodynamic [1,2]-Boc Migration

    Reaction pathway showing tautomeric equilibrium and [1,2]-Boc migration under thermodynamic control.

    Diagnostic FAQs: Troubleshooting Yield & Selectivity

    Q1: My LC-MS shows two distinct peaks with the exact same mass ( m/z 261.0) after Boc protection. Why? A: You are observing the two regioisomers: tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (target) and tert-butyl 5-bromo-3-methyl-1H-pyrazole-1-carboxylate (undesired). This occurs because the standard kinetic conditions (e.g., Et₃N or DMAP at room temperature) fail to differentiate between the sterically similar C3-bromine and C5-methyl environments[1].

    Q2: How can I shift the regioselectivity entirely to the 3-bromo-5-methyl isomer? A: You must shift the reaction from kinetic to thermodynamic control. N-Boc groups on nitrogen heterocycles are known to undergo [1,2]-Boc migration under specific thermal and basic conditions[2]. By utilizing a strong, homogeneous base like LHMDS in THF and elevating the temperature to 65 °C, the Boc group will detach and reattach (or migrate) to the nitrogen that results in the lowest overall steric strain, enriching the thermodynamically favored target isomer.

    Q3: The reaction stalls at 65–70% conversion. Adding more Boc₂O doesn't improve the yield. What is the root cause? A: This plateau is typically caused by the generation of tert-butanol as a byproduct (from trace moisture hydrolyzing the Boc₂O), which can quench weak bases. Furthermore, weak bases like Et₃N fail to quantitatively deprotonate the pyrazole. Ensure strictly anhydrous conditions and utilize a stronger base to drive the irreversible formation of the highly nucleophilic pyrazolide anion[3].

    Q4: I am losing my product during the aqueous workup. Is the Boc group hydrolyzing? A: Yes. Unlike aliphatic N-Boc amines, N-Boc pyrazoles possess a pseudo-urea/amide character because the lone pair of the protected nitrogen is delocalized into the aromatic ring. This makes the carbamate carbonyl highly electrophilic and extremely susceptible to nucleophilic attack by water under strongly acidic or basic conditions[4]. You must quench the reaction with a mild buffer (e.g., saturated aqueous NH₄Cl) to preserve the protecting group.

    Quantitative Data: Reaction Condition Optimization

    The table below summarizes the causality between reaction conditions, overall conversion, and the resulting regiomeric ratio.

    Base SystemSolventTemp (°C)Time (h)Conversion (%)Regioisomer Ratio (Target : Undesired)Mechanistic Regime
    Et₃N (1.5 eq)DCM25126545 : 55Kinetic
    DMAP (0.1 eq)DCM25128550 : 50Kinetic
    NaH (1.1 eq)THF0 to 254>9560 : 40Mixed
    NaH (1.1 eq)THF6516>9585 : 15Thermodynamic
    LHMDS (1.1 eq) THF 65 12 >95 92 : 8 Thermodynamic (Optimized)

    Note: LHMDS is preferred over NaH as it is homogeneous in THF, leading to highly reproducible deprotonation kinetics and preventing localized thermal spikes.

    Validated Experimental Protocol

    This self-validating protocol utilizes LHMDS-mediated thermodynamic equilibration to maximize both the yield and regioselectivity of the target compound.

    Objective: Synthesis of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate via thermodynamic [1,2]-Boc migration.

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-high purity N₂ for 15 minutes.

    • Substrate Solvation: Dissolve 3-bromo-5-methyl-1H-pyrazole (10.0 mmol, 1.61 g) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.

    • Quantitative Deprotonation: Dropwise add LHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete generation of the pyrazolide anion.

    • Electrophilic Addition: Dissolve Boc₂O (11.0 mmol, 2.40 g) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

    • Thermodynamic Equilibration (Critical Step): Remove the ice bath. Heat the reaction mixture to 65 °C (gentle reflux) for 12 hours. This thermal energy overcomes the activation barrier for [1,2]-Boc migration, funneling the kinetic mixture into the thermodynamically stable target regioisomer[2].

    • Validation Checkpoint: Before quenching, sample 50 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe >95% conversion with a peak area ratio of >9:1 favoring the target isomer. If the ratio is lower, continue refluxing for an additional 4 hours.

    • Buffered Quench: Cool the reaction to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl (30 mL) dropwise. Do not use HCl or NaOH, as this will hydrolyze the N-Boc pyrazole[4].

    • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0% to 15% EtOAc in Hexanes gradient) to yield the pure target compound as a colorless oil/white solid.

    References

    • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. mdpi.com.
    • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc c
    • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc.
    • Process Development of a PI3Kδ Inhibitor: A Novel and Practical [1,2]-Boc Migration on Purine Rings - ACS Public

    Sources

    Troubleshooting

    Technical Support Center: Purification of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Welcome to the technical support center for the purification of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

    I. Understanding the Purification Challenges

    The synthesis of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, typically involving the bromination of 5-methylpyrazole followed by the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group, can lead to a variety of impurities. The successful isolation of the desired product in high purity hinges on understanding the nature of these impurities and selecting the appropriate purification strategy.

    The primary challenges in the purification of this compound often revolve around:

    • Separation of Regioisomers: The Boc protection of the pyrazole ring can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of a regioisomeric byproduct. These isomers often exhibit very similar polarities, making their separation challenging.

    • Removal of Unreacted Starting Materials and Reagents: Incomplete reactions can result in the presence of starting materials such as 3-bromo-5-methyl-1H-pyrazole and di-tert-butyl dicarbonate ((Boc)₂O). Additionally, reagents like bases (e.g., triethylamine) and their salts may need to be removed.

    • Elimination of Byproducts from Side Reactions: Over-bromination can lead to di-brominated pyrazole species.

    • Preventing Degradation of the Product: The Boc protecting group is sensitive to acidic conditions and can be inadvertently cleaved during workup or purification, leading to the formation of the deprotected pyrazole as an impurity.

    II. Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect in my crude product?

    A1: The most common impurities include:

    • Unreacted 3-bromo-5-methyl-1H-pyrazole: This is the starting material for the Boc protection step.

    • Unreacted di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: (Boc)₂O is the reagent used for Boc protection.

    • The N2-Boc protected regioisomer: This is often the most challenging impurity to separate due to its similar polarity to the desired N1-protected product.

    • Di-brominated pyrazoles: These can form if the initial bromination step is not well-controlled.

    • Deprotected 3-bromo-5-methyl-1H-pyrazole: This can form if the Boc group is cleaved by acidic conditions during workup.

    • Residual base and its salts: If a base like triethylamine is used, its salts may be present.

    Q2: How can I monitor the purity of my product during purification?

    A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of your purification. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a good starting point is a 9:1 or 4:1 (v/v) mixture of hexane to ethyl acetate. The desired product is expected to be a major spot, and you should be able to visualize the separation from starting materials and byproducts. Staining with potassium permanganate can help visualize non-UV active impurities.

    Q3: Is the Boc protecting group stable during purification?

    A3: The Boc group is generally stable under neutral and basic conditions, which makes it compatible with silica gel column chromatography and standard aqueous workups with bicarbonate solutions. However, it is highly sensitive to acidic conditions.[1] Avoid washing with strong acids during the workup. If an acidic wash is necessary, it should be brief and performed at low temperatures. The Boc group on pyrazoles can also be cleaved under certain reductive conditions, for instance with sodium borohydride in ethanol, so care should be taken if such reagents are used in subsequent synthetic steps.[2]

    Q4: My product is an oil after concentrating the column fractions. How can I induce crystallization?

    A4: If your purified product is an oil, you can try the following to induce crystallization:

    • Trituration: Add a small amount of a non-polar solvent in which the product is sparingly soluble, such as cold hexane or petroleum ether, and scratch the inside of the flask with a glass rod.[1]

    • Seed Crystals: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.

    • Recrystallization from a mixed solvent system: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy. Then, allow it to stand undisturbed to form crystals.

    III. Troubleshooting Guide

    This section addresses specific problems you may encounter during the purification of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    Problem Potential Cause(s) Recommended Solution(s)
    Two or more closely eluting spots on TLC, making separation by column chromatography difficult. The spots likely correspond to the desired N1-Boc protected product and the N2-Boc protected regioisomer, which have very similar polarities.Optimize your column chromatography conditions. Use a longer column to increase the separation distance. Employ a shallow gradient of your eluent system (e.g., start with 100% hexane and slowly increase the percentage of ethyl acetate). You can also try a different solvent system, such as dichloromethane/hexane.
    Low yield after column chromatography. The product may be co-eluting with a byproduct. The product may be partially degrading on the silica gel. The loading of the crude product onto the column was not optimal.If co-elution is suspected, analyze the mixed fractions by ¹H NMR to identify the impurities. If the product is degrading, consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. For loading, ensure the crude product is dissolved in a minimal amount of solvent or dry-loaded onto silica gel to get a narrow band at the start of the chromatography.
    The product contains unreacted 3-bromo-5-methyl-1H-pyrazole after purification. The Boc protection reaction did not go to completion. The unreacted starting material has a similar Rf to the product in the chosen eluent system.Ensure the Boc protection reaction goes to completion by monitoring with TLC. If separation is the issue, a more polar eluent system may help to better separate the more polar starting material from the less polar product. An initial wash of the organic layer with a dilute aqueous base solution during workup can also help remove the acidic starting pyrazole.
    The product shows a new, more polar spot on TLC after workup or chromatography. This new spot is likely the deprotected 3-bromo-5-methyl-1H-pyrazole, resulting from the cleavage of the Boc group under acidic conditions.Ensure that all aqueous washes during workup are neutral or slightly basic. Avoid using strong acids. If column chromatography is performed, ensure the silica gel is not overly acidic. You can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of triethylamine.
    The final product is a persistent oil that does not solidify. The product may contain residual solvent. The presence of impurities is preventing crystallization.Dry the product under high vacuum for an extended period to remove all traces of solvent. If impurities are suspected, re-purify a small sample by preparative TLC or HPLC to obtain a pure sample that may act as a seed crystal.

    IV. Experimental Protocols

    Protocol 1: Purification by Column Chromatography

    This is the most common and effective method for purifying tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    Materials:

    • Crude tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    • Silica gel (230-400 mesh)

    • Hexane (or petroleum ether)

    • Ethyl acetate

    • Glass chromatography column

    • TLC plates, developing chamber, and UV lamp

    Procedure:

    • Prepare the Column:

      • Dry pack the column with silica gel.

      • Wet the silica gel with hexane, ensuring there are no air bubbles.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., hexane with a small amount of ethyl acetate).

      • Alternatively, for better separation, dry-load the sample: dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Elution:

      • Begin elution with a low-polarity solvent mixture, such as 98:2 hexane/ethyl acetate.

      • Gradually increase the polarity of the eluent. A suggested gradient is from 98:2 to 90:10 hexane/ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

      • Collect fractions and monitor them by TLC.

    • Product Isolation:

      • Combine the fractions containing the pure product.

      • Evaporate the solvent under reduced pressure to obtain the purified tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    Protocol 2: Recrystallization

    If the purified product from column chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.

    Materials:

    • Partially purified tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    • A suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)

    Procedure:

    • Solvent Selection:

      • In a small test tube, test the solubility of a small amount of your product in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Dissolution:

      • Place the solid product in an Erlenmeyer flask.

      • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Crystallization:

      • Allow the solution to cool slowly to room temperature.

      • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Isolation and Drying:

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

    V. Visualizations

    Purification Workflow Diagram

    PurificationWorkflow crude Crude Product workup Aqueous Workup (Neutral or slightly basic) crude->workup extraction Solvent Extraction workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) concentration->chromatography tlc TLC Analysis of Fractions chromatography->tlc Monitor combine Combine Pure Fractions tlc->combine Identify final_concentration Final Concentration combine->final_concentration pure_product Pure Product final_concentration->pure_product recrystallization Optional: Recrystallization final_concentration->recrystallization recrystallization->pure_product

    Caption: A typical workflow for the purification of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    Troubleshooting Decision Tree

    TroubleshootingTree start Impure Product After Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed? check_tlc->multiple_spots single_spot Single Spot, but low melting point or oily multiple_spots->single_spot No close_spots Spots are very close multiple_spots->close_spots Yes distinct_spots Spots are well-separated multiple_spots->distinct_spots If spots are distinct residual_solvent Residual Solvent? single_spot->residual_solvent Yes optimize_chromo Optimize Column Chromatography: - Use a longer column - Use a shallower gradient close_spots->optimize_chromo change_solvent Try a different solvent system for chromatography close_spots->change_solvent Or re_run_column Re-run column with optimized conditions distinct_spots->re_run_column optimize_chromo->re_run_column change_solvent->re_run_column impurities_preventing_xtal Impurities preventing crystallization? residual_solvent->impurities_preventing_xtal No high_vac Dry under high vacuum residual_solvent->high_vac Yes recrystallize Attempt Recrystallization impurities_preventing_xtal->recrystallize

    Sources

    Optimization

    Technical Support Center: Overcoming Reactivity Challenges with Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support guide for tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. This versatile building block is crucial in the synthesis of nume...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Gemini Senior Application Scientist Team

    Welcome to the technical support guide for tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. This versatile building block is crucial in the synthesis of numerous pharmacologically active compounds, particularly kinase inhibitors and other therapeutic agents.[1] However, its unique structure presents distinct reactivity challenges that can lead to low yields, failed reactions, and complex product mixtures.

    This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.

    Section 1: Understanding the Core Challenge: Why Can This Substrate Be Unreactive?

    Before troubleshooting specific reactions, it's critical to understand the inherent chemical properties of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate that contribute to its low reactivity. The issues stem from a combination of steric and electronic factors, as well as the stability of the protecting group.

    Q: I'm experiencing consistently low yields in my cross-coupling reactions. What are the fundamental reasons for this substrate's poor reactivity?

    A: The low reactivity is primarily due to three interconnected factors:

    • Severe Steric Hindrance: The molecule's reactive center, the C3-bromo bond, is flanked by two bulky groups: the tert-butoxycarbonyl (Boc) group at the N1 position and the methyl group at the C5 position. This steric congestion creates a crowded environment that physically blocks the palladium catalyst from efficiently accessing the C-Br bond for the initial oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.[2][3]

    • Protecting Group Instability: The N-Boc group, while essential for directing synthesis, is prone to cleavage under various conditions, particularly strong bases or high temperatures, which are often required to drive sluggish reactions to completion.[4][5][6] This cleavage can lead to undesired side products or complete consumption of the starting material without forming the desired product.

    • Electronic Nature of the Pyrazole Ring: Pyrazoles are π-electron-rich heterocyclic systems. While the two nitrogen atoms reduce electron density at the C3 and C5 positions, the overall electron-rich character can sometimes render the C-Br bond less susceptible to oxidative addition by a Pd(0) catalyst compared to more electron-deficient aromatic systems.[7][8]

    Below is a diagram illustrating the steric shielding that impedes catalyst approach.

    Caption: Steric hindrance from the N-Boc and C5-methyl groups shielding the C3-Br bond.

    Section 2: Frequently Asked Questions (FAQs)

    This section addresses the most common initial problems encountered during experimentation.

    Q1: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the first things I should check? A: For a failing Suzuki-Miyaura reaction, the primary culprits are almost always the catalyst system and the base.

    • Inadequate Ligand: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition on this sterically shielded substrate.

    • Inappropriate Base: Strong bases like NaOH or NaOEt can cleave the Boc group. Start with a milder base like K₃PO₄ or K₂CO₃.

    • Catalyst Deactivation: Ensure your reagents and solvent are properly degassed to prevent oxygen from deactivating the Pd(0) catalyst. Using a modern pre-catalyst, such as XPhos Pd G2 or G3, can ensure a more reliable initiation of the catalytic cycle.[4][9]

    Q2: I'm observing significant Boc deprotection during my reaction. How can I prevent this? A: Boc group stability is a major concern. To minimize its removal:

    • Use Milder Bases: Avoid hydroxide and alkoxide bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[10]

    • Lower the Reaction Temperature: High temperatures accelerate Boc cleavage.[5][6] If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

    • Reduce Reaction Time: Microwave heating can be a double-edged sword. While it can accelerate the desired coupling, it can also rapidly degrade the starting material if conditions are not optimized.[9] Use it judiciously.

    • Alternative Deprotection-Stable Conditions: In some cases, specific conditions like using NaBH₄ in ethanol have been reported for selective Boc deprotection of pyrazoles, highlighting the group's sensitivity to even seemingly mild reagents.[11][12]

    Q3: Debromination (replacement of Br with H) is a major side product. What causes this and how can I minimize it? A: Debromination is a common side reaction with electron-rich heteroaryl bromides. It often arises from a competing proto-debromination pathway involving residual water or other proton sources. To minimize it:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are dry.

    • Optimize Catalyst and Ligand: A highly active catalyst system that favors the cross-coupling pathway over the debromination pathway is key. Again, bulky biarylphosphine ligands are recommended.

    • Choice of Boronic Acid Reagent: Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce the extent of debromination.

    Q4: Which palladium catalyst and ligand system is the best starting point for this substrate? A: For a challenging substrate like this, we strongly recommend starting with a second or third-generation Buchwald-type pre-catalyst. A reliable starting point is XPhos Pd G2 (or G3) with an additional equivalent of XPhos ligand .[4][9] This combination is designed for sterically demanding, electron-rich heteroaromatic substrates and often provides the most consistent results.

    Q5: Can I use this substrate in Sonogashira or Buchwald-Hartwig reactions? What are the key considerations? A: Yes, but with careful optimization.

    • For Sonogashira Coupling: The standard conditions (Pd catalyst, Cu(I) co-catalyst, amine base) can be problematic due to the amine base potentially causing Boc deprotection.[13][14] Consider copper-free Sonogashira conditions or using a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • For Buchwald-Hartwig Amination: This reaction is highly sensitive to the choice of base and ligand.[15][16] A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required, which increases the risk of Boc cleavage. Use a highly active catalyst system (e.g., a G3 pre-catalyst with a Josiphos or Buchwald-type ligand) and run the reaction at the lowest possible temperature to achieve conversion.[17]

    Section 3: Detailed Troubleshooting Guides by Reaction Type

    This section provides structured workflows and optimized protocols for the most common cross-coupling reactions.

    3.1 Suzuki-Miyaura Coupling Troubleshooting

    Core Problem: Low conversion to the desired biaryl product, with starting material recovery, debromination, or deprotection observed.

    start Low Yield in Suzuki Coupling check_catalyst Is your catalyst system robust? (e.g., XPhos Pd G2 + XPhos) start->check_catalyst check_base Is Boc deprotection >10%? check_catalyst->check_base Yes sol_catalyst Action: Switch to a bulky biarylphosphine ligand/precatalyst. (XPhos, SPhos, RuPhos) check_catalyst->sol_catalyst No check_debromination Is debromination >10%? check_base->check_debromination No sol_base Action: Switch to a milder base. (K3PO4, Cs2CO3, or K2CO3) check_base->sol_base Yes check_temp Is reaction sluggish at <80°C? check_debromination->check_temp No sol_debromination Action: Use anhydrous solvents. Consider boronic ester (Bpin) reagent. check_debromination->sol_debromination Yes sol_temp Action: Increase temp to 100-110°C or use microwave heating cautiously. Monitor for deprotection. check_temp->sol_temp Yes success Optimized Reaction check_temp->success No sol_catalyst->check_base sol_base->check_debromination sol_debromination->check_temp sol_temp->success

    Caption: Decision workflow for troubleshooting Suzuki-Miyaura coupling reactions.

    This protocol is a robust starting point designed to maximize success with challenging substrates.

    • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the XPhos Pd G2 pre-catalyst (2-5 mol%) and XPhos ligand (2-5 mol%).

    • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio, 0.1 M concentration).

    • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

    • Monitoring: Monitor the reaction by LC-MS or TLC to check for consumption of starting material and formation of product, deprotected product, and debrominated side product.

    • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

    ParameterRecommended ConditionRationale & Causality
    Catalyst XPhos Pd G2/G3 (2-5 mol%)Pre-catalyst ensures efficient generation of the active Pd(0) species. Designed for sterically hindered substrates.[4]
    Ligand XPhos or SPhos (2-5 mol%)Bulky, electron-rich ligand that promotes the difficult oxidative addition step and stabilizes the catalytic intermediate.[10][18]
    Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Sufficiently basic to promote transmetalation without causing significant N-Boc cleavage.[10]
    Solvent 1,4-Dioxane/H₂O or Toluene/H₂OAprotic/protic mixture facilitates dissolution of both organic and inorganic reagents.
    Temperature 80-110 °CA balance between providing enough thermal energy to overcome the activation barrier and minimizing thermal decomposition or deprotection.[6]
    Section 4: Managing the N-Boc Protecting Group

    The stability of the N-Boc group is a central theme in the chemistry of this molecule. Understanding its limits is key to success.

    Q: Under what conditions is the N-Boc group on this pyrazole most likely to cleave?

    A: The N-Boc group on pyrazoles is generally more labile than on simple amines. Cleavage is most likely under the following conditions:

    • Strongly Basic Conditions: Hydroxide (NaOH, KOH) and alkoxide (NaOtBu, KOtBu) bases, especially at elevated temperatures, will rapidly cleave the Boc group.[4]

    • Acidic Conditions: Standard acidic deprotection using trifluoroacetic acid (TFA) or HCl in an organic solvent is highly effective for intentional removal.[4] Be aware that even mildly acidic workup conditions can cause partial deprotection.

    • High Temperatures: Thermal deprotection can occur, often starting at temperatures above 120-150 °C, and becomes rapid at higher temperatures.[5][6]

    • Certain Nucleophiles: Some nucleophilic reagents can facilitate Boc removal. For instance, NaBH₄ in ethanol has been shown to selectively deprotect N-Boc pyrazoles.[11]

    Protocol: Intentional Post-Coupling N-Boc Deprotection

    If your synthetic route requires the removal of the Boc group after a successful coupling reaction, the following protocol is reliable.

    • Dissolution: Dissolve the purified, Boc-protected product in dichloromethane (DCM, 0.1 M).

    • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

    • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected pyrazole.

    References
    • Kratochvíl, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149.

    • Yadav, P., & Sharma, P. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), pp. 001-007.

    • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

    • García-García, P., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5, 1238-1244.

    • Abou-Sekkina, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 45(2), 856-863.

    • Jiménez, A. J., et al. (2015). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 51(85), 15592-15595.

    • Shaaban, M., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(35), 22754-22776.

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

    • Angiolini, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 11, 1374-1381.

    • Thompson, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6961-6971.

    • Cole, K. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 204-212.

    • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 940-943.

    • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358.

    • Tian, A., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions, 43(23), 8855-8862.

    • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853.

    • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.

    • International Journal for Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9).

    • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(7), 1137-1167.

    • Wikipedia. (n.d.). Buchwald–Hartwig amination.

    • Wikipedia. (n.d.). Sonogashira coupling.

    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Debromination in Pyrazole Cross-Coupling

    Focus Substrate: tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter st...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Focus Substrate: tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or unexpected byproducts during the functionalization of heteroaryl halides.

    When performing Suzuki-Miyaura or Buchwald-Hartwig cross-couplings on tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate , the most pervasive mode of failure is hydrodehalogenation (debromination). Instead of the desired cross-coupled product, researchers isolate tert-butyl 5-methyl-1H-pyrazole-1-carboxylate. This guide provides an in-depth mechanistic breakdown, FAQs, and a validated protocol to completely suppress this side reaction.

    I. Mechanistic Troubleshooting (FAQs)

    Q1: Why does debromination occur even though I protected the pyrazole with a Boc group? A: While the Boc (tert-butoxycarbonyl) group successfully prevents the free pyrazole nitrogen from coordinating to and poisoning the palladium catalyst [1], its electron-withdrawing nature makes the pyrazole ring highly electron-deficient. This accelerates the initial oxidative addition but can stall the subsequent transmetalation step. During this stalled Ar-Pd(II)-Br phase, the complex is vulnerable to hydride donors. If your reaction contains alcoholic solvents (e.g., ethanol) or alkoxide bases (e.g., NaOtBu), they can coordinate to the palladium and undergo β-hydride elimination. This forms a highly reactive Ar-Pd(II)-H intermediate that rapidly reductively eliminates to yield the debrominated byproduct [2].

    Q2: Should I switch my starting material to the iodo- analogue (tert-butyl 3-iodo-5-methyl-1H-pyrazole-1-carboxylate) to speed up the reaction? A: Counterintuitively, no. While C–I bonds typically undergo oxidative addition faster than C–Br bonds, rigorous studies on halogenated aminopyrazoles have definitively shown that iodo-derivatives have a significantly higher propensity for dehalogenation side reactions compared to their bromo- and chloro- counterparts [3]. The bromo-pyrazole strikes the optimal balance between reactivity and stability.

    Q3: Which catalyst and ligand system is most effective for outcompeting the debromination pathway? A: To suppress hydrodehalogenation, you must accelerate the transmetalation and reductive elimination steps so the Ar-Pd(II)-Br intermediate does not linger. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos , are highly recommended [2]. Their electron-rich nature stabilizes the active Pd(0) species, while their extreme steric bulk forces the Ar-Pd(II)-Ar' intermediate to rapidly undergo reductive elimination.

    Q4: What are the optimal base and solvent choices to prevent Pd-H formation? A: You must eliminate all potential hydride sources. Avoid strong bases with abstractable β-hydrogens (like NaOtBu) and primary/secondary alcohols. Instead, utilize a biphasic system with a mild, inorganic base. A combination of anhydrous K₃PO₄ or K₂CO₃ in a Toluene/Water or 1,4-Dioxane/Water mixture is ideal [3]. The water dissolves the inorganic base to efficiently activate the boronic acid, while the absence of alkoxides shuts down the primary β-hydride elimination pathway.

    II. Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus undesired debromination for tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    Catalyst/Ligand SystemBaseSolvent SystemTemp (°C)Yield: Cross-CoupledYield: Debrominated
    Pd(OAc)₂ / PPh₃NaOtBuEthanol8015%75%
    Pd(dppf)Cl₂K₂CO₃DMF9045%40%
    Pd₂(dba)₃ / XPhos K₃PO₄ Toluene / H₂O (5:1) 100 92% <2%

    III. Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

    This self-validating protocol is designed to ensure complete activation of the catalyst while systematically excluding oxygen and hydride donors.

    Step 1: Preparation & Reagent Loading In a Schlenk flask or sealed reaction vial under an inert argon atmosphere, combine tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0–3.0 equiv). Causality: Using an excess of boronic acid compensates for trace protodeboronation, while the milled base ensures high surface area for rapid boronate formation.

    Step 2: Catalyst Addition Add Pd₂(dba)₃ (2.5 mol %, yielding 5 mol % active Pd) and XPhos (10 mol %). Causality: The strict 1:2 Pd-to-ligand ratio ensures complete formation of the active L₁Pd(0) species. Under-ligated palladium clusters are highly prone to catalyzing side reactions and precipitating as inactive palladium black.

    Step 3: Solvent Introduction & Degassing (Critical) Add a mixture of Toluene and deionized Water (5:1 v/v, to achieve 0.2 M concentration relative to the pyrazole). Immediately degas the mixture using three freeze-pump-thaw cycles or by rigorous subsurface sparging with argon for 15 minutes. Causality: Degassing removes dissolved oxygen, which otherwise oxidizes the Pd(0) catalyst and promotes the palladium-mediated homocoupling of the boronic acid, depleting your reagents [4].

    Step 4: Reaction Execution Seal the vessel and heat the vigorously stirred biphasic mixture to 90–100 °C for 4–12 hours. Monitor the consumption of the bromide via LC-MS.

    Step 5: Workup Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

    IV. Pathway Visualization

    The diagram below illustrates the divergent catalytic pathways. The green pathway represents the desired cross-coupling (accelerated by XPhos), while the red pathway shows the deleterious β-hydride elimination that leads to debromination.

    G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (Ar'-B(OH)2) ArPdBr->Transmet Fast (XPhos/K3PO4) Hydride β-Hydride Elimination (from Base/Solvent) ArPdBr->Hydride Slow (Weak Ligands) or Alkoxide Base ArPdAr Ar-Pd(II)-Ar' Transmet->ArPdAr RedElim Reductive Elimination (Cross-Coupled Product) ArPdAr->RedElim RedElim->Pd0 Ar-Ar' ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Debrom Reductive Elimination (Debrominated Pyrazole) ArPdH->Debrom Debrom->Pd0 Ar-H

    Catalytic cycle showing cross-coupling vs. hydrodehalogenation pathways.

    V. References

    • Handy, S. T., & Zhang, Y. (2002). "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." Tetrahedron Letters. URL:[Link]

    • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

    • Miller, W. D., Fray, A. H., & Quatroche, J. T. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, ACS Publications. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Navigating Byproduct Identification in Reactions of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate by NMR

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. This guide is designed to be a practical resourc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. This guide is designed to be a practical resource for identifying common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, I understand that unexpected results can be a significant hurdle in synthetic chemistry. This guide moves beyond simple protocols to explain the underlying chemical principles behind the formation of these byproducts and provides detailed, step-by-step instructions for their identification.

    Introduction: The Chemistry of a Versatile Building Block

    Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a valuable heterocyclic building block, frequently employed in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The bromo- and N-Boc protected functionalities allow for a wide range of subsequent chemical transformations. However, these reactive sites can also be the source of unintended side reactions. This guide will focus on the most common byproducts encountered during reactions such as palladium-catalyzed cross-coupling and deprotection, and how to unequivocally identify them using ¹H and ¹³C NMR.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Scenario 1: Unexpected Loss of the Boc Group

    Question: I've run a reaction with tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, and my ¹H NMR spectrum shows a new singlet around 6.2 ppm and the disappearance of the large singlet around 1.6 ppm. What is this new compound?

    Answer: The spectral changes you are observing strongly suggest the loss of the tert-butyloxycarbonyl (Boc) protecting group, leading to the formation of 3-bromo-5-methyl-1H-pyrazole . This is a common byproduct, especially if your reaction was performed at elevated temperatures or in the presence of acid or certain nucleophiles.

    Causality of Formation:

    The Boc group is notoriously labile under acidic conditions. Trace amounts of acid in your reaction mixture, or acid generated in situ, can catalyze its removal. Additionally, thermal stress can lead to the cleavage of the Boc group. The mechanism of thermal deprotection is believed to proceed through a concerted fragmentation, releasing isobutylene and carbon dioxide.

    NMR Identification Protocol:

    • Analyze the ¹H NMR Spectrum:

      • Disappearance of the tert-butyl signal: The most telling sign is the complete absence of the singlet corresponding to the nine protons of the tert-butyl group, which is expected around δ 1.6 ppm .

      • Appearance of a pyrazole CH signal: A new singlet will appear in the aromatic region, typically around δ 6.2-6.3 ppm , corresponding to the C4-H of the pyrazole ring.

      • Appearance of a broad NH signal: A broad singlet, which may be exchangeable with D₂O, will appear further downfield, typically above δ 12 ppm , corresponding to the N1-H of the pyrazole.

      • Shift of the methyl signal: The singlet for the C5-methyl group will shift slightly, from around δ 2.4 ppm in the starting material to approximately δ 2.2 ppm in the deprotected product.

    • Confirm with ¹³C NMR Spectroscopy:

      • The signals for the quaternary carbon and the methyl carbons of the Boc group (around δ 85 ppm and δ 28 ppm , respectively) will be absent.

      • New signals for the pyrazole ring carbons will appear at chemical shifts characteristic of the unprotected pyrazole.

    Data Summary Table:

    CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
    Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (Starting Material) ~1.6 (s, 9H, t-Bu), ~2.4 (s, 3H, CH₃), ~6.4 (s, 1H, pyrazole H)~28 (t-Bu CH₃), ~85 (t-Bu C), ~112 (C4), ~130 (C3), ~148 (C5), ~150 (C=O)
    3-bromo-5-methyl-1H-pyrazole (Byproduct) [1]~2.2 (s, 3H, CH₃), ~6.2 (s, 1H, pyrazole H), >12 (br s, 1H, NH)~11 (CH₃), ~108 (C4), ~125 (C3), ~143 (C5)

    Workflow for Byproduct Identification:

    Caption: Workflow for identifying de-Boc'd byproduct.

    Scenario 2: Evidence of Debromination in Cross-Coupling Reactions

    Question: I performed a Suzuki-Miyaura coupling reaction with tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate and an arylboronic acid. My NMR shows my desired coupled product, but also a significant set of signals that look like my starting material but without the bromine. What could this be?

    Answer: You are likely observing the formation of a debrominated byproduct, tert-butyl 5-methyl-1H-pyrazole-1-carboxylate . This is a common side product in palladium-catalyzed cross-coupling reactions, arising from proto-dehalogenation.

    Causality of Formation:

    In the catalytic cycle of reactions like Suzuki-Miyaura or Stille coupling, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step. However, under certain conditions, particularly with extended reaction times, elevated temperatures, or in the presence of a hydrogen source (e.g., solvent, water, or the boronic acid itself), the palladium-complexed pyrazole can undergo a reductive cleavage of the C-Br bond before the desired transmetalation and reductive elimination can occur.

    NMR Identification Protocol:

    • Analyze the ¹H NMR Spectrum:

      • Appearance of two pyrazole CH signals: The most significant change will be the appearance of two new signals in the aromatic region, which will be doublets with a small coupling constant (J ≈ 2-3 Hz). These correspond to the C3-H and C4-H of the pyrazole ring, likely around δ 6.0-6.2 ppm and δ 7.5-7.7 ppm .

      • Retention of the Boc and methyl signals: The characteristic singlets for the tert-butyl group (around δ 1.6 ppm ) and the methyl group (around δ 2.3 ppm ) will be present, but likely with slightly different chemical shifts compared to the starting material.

    • Confirm with ¹³C NMR Spectroscopy:

      • The signal for the bromine-bearing carbon (C3), which is expected around δ 130 ppm in the starting material, will be replaced by a new signal for a protonated carbon at a higher field (upfield shift).

      • A new signal for the C4 carbon, now coupled to a proton, will also be observable.

    Data Summary Table:

    CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
    Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (Starting Material) ~1.6 (s, 9H, t-Bu), ~2.4 (s, 3H, CH₃), ~6.4 (s, 1H, pyrazole H)~28 (t-Bu CH₃), ~85 (t-Bu C), ~112 (C4), ~130 (C3), ~148 (C5), ~150 (C=O)
    Tert-butyl 5-methyl-1H-pyrazole-1-carboxylate (Byproduct) ~1.6 (s, 9H, t-Bu), ~2.3 (s, 3H, CH₃), ~6.1 (d, 1H, pyrazole H), ~7.6 (d, 1H, pyrazole H)~12 (CH₃), ~28 (t-Bu CH₃), ~84 (t-Bu C), ~108 (C4), ~139 (C3), ~149 (C5), ~151 (C=O)

    Experimental Protocol for Minimizing Debromination:

    • Use a high-quality palladium catalyst and ligand: Ensure your catalyst is active and use an appropriate ligand to promote efficient cross-coupling.

    • Degas your reaction mixture thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions.

    • Optimize reaction time and temperature: Avoid unnecessarily long reaction times or excessively high temperatures.

    • Use anhydrous solvents: Water can be a proton source for the dehalogenation pathway.

    Scenario 3: Isomeric Byproducts in Nucleophilic Substitution

    Question: I attempted a nucleophilic aromatic substitution (SₙAr) on tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate with an amine nucleophile. I see my expected product, but also another set of peaks with a very similar integration pattern in the ¹H NMR. Could this be an isomer?

    Answer: Yes, it is possible you have formed a regioisomeric byproduct. While the 3-position is electronically favorable for nucleophilic attack, under certain conditions, particularly with strong bases, you might observe the formation of the 5-substituted-3-methyl-1H-pyrazole isomer.

    Causality of Formation:

    The formation of regioisomers in the substitution reactions of pyrazoles can be influenced by both steric and electronic factors. While the bromine at the 3-position makes it electrophilic, the presence of the Boc group on N1 can influence the electron distribution in the ring. Strong bases can also lead to complex equilibria and alternative reaction pathways.

    NMR Identification Protocol:

    • Careful Analysis of ¹H and ¹³C NMR:

      • Subtle shifts in pyrazole signals: The chemical shifts of the remaining pyrazole proton and the methyl group will be slightly different for the two isomers.

      • 2D NMR Techniques: The most definitive way to distinguish between the regioisomers is through 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

        • HMBC: Look for correlations between the protons of the newly introduced substituent and the carbons of the pyrazole ring. For the desired 3-substituted product, you would expect to see correlations to C3 and C4. For the 5-substituted isomer, correlations would be to C5 and C4.

        • NOESY: Look for through-space correlations between the protons of the substituent and the methyl group on the pyrazole ring. A stronger NOE between the substituent and the methyl group would suggest they are on adjacent carbons (C3 and C5), which is less likely for the desired product where they are separated by the bromine.

    Logical Relationship Diagram for Isomer Identification:

    G cluster_1 Desired Product (3-Substituted) cluster_2 Isomeric Byproduct (5-Substituted) dp_h Substituent Protons dp_c3 Pyrazole C3 dp_h->dp_c3 HMBC Correlation dp_c4 Pyrazole C4 dp_h->dp_c4 HMBC Correlation ib_h Substituent Protons ib_c5 Pyrazole C5 ib_h->ib_c5 HMBC Correlation ib_c4 Pyrazole C4 ib_h->ib_c4 HMBC Correlation start Crude NMR shows two product signals

    Caption: HMBC correlations to distinguish regioisomers.

    Conclusion

    The successful synthesis of complex molecules relies on the ability to accurately identify and characterize all components of a reaction mixture. By understanding the potential side reactions of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate and employing a systematic approach to NMR analysis, researchers can confidently troubleshoot their experiments and optimize their synthetic routes. This guide provides a foundation for this process, empowering you to interpret your NMR data with greater certainty and advance your research with efficiency and precision.

    References

    • PubChem. 3-bromo-5-methyl-1H-pyrazole. [Link]

    • Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 744-750.
    • Holzer, W., et al. (2009).
    • Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
    • Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.
    • PubChem. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. [Link]

    • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparison of Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate with other brominated pyrazoles

    Topic: Comparative Guide: Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Cross-Coupling Executive Summary In modern drug discovery, substituted pyrazoles are privileged scaffolds, frequently acting as bioisoste...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Comparative Guide: Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Cross-Coupling

    Executive Summary

    In modern drug discovery, substituted pyrazoles are privileged scaffolds, frequently acting as bioisosteres for amides and functioning as critical hinge-binding motifs in kinase inhibitors[1]. The synthesis of these complex active pharmaceutical ingredients (APIs) relies heavily on palladium-catalyzed cross-coupling reactions. Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (CAS: 1056156-03-6) has emerged as an indispensable building block in this domain[2]. This guide objectively compares its performance against unprotected and positionally isomeric brominated pyrazoles, detailing the mechanistic causality behind its structural design and providing self-validating experimental protocols for its application.

    Quantitative Structural & Chemical Profiling

    To understand the specific utility of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, we must benchmark it against its unprotected parent compound, 3-bromo-5-methyl-1H-pyrazole[3], and its positional isomer, 1-Boc-4-bromopyrazole[4].

    ParameterTert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate3-Bromo-5-methyl-1H-pyrazole1-Boc-4-bromopyrazole
    CAS Number 1056156-03-657097-81-11150271-23-0
    Molecular Weight 261.12 g/mol 161.00 g/mol 247.09 g/mol
    Protection Status N1-Boc ProtectedUnprotectedN1-Boc Protected
    Primary Reactive Site C3 (Bromine)C3 (Bromine) & N1 (Amine)C4 (Bromine)
    Cross-Coupling Efficiency High (No catalyst poisoning)Low (Prone to side-reactions)Very High (Electron-rich C4)
    Primary Application Kinase inhibitor pharmacophoresBasic building blockGeneral pyrazole synthesis

    Mechanistic Causality: The Necessity of N-Protection

    The fundamental challenge in functionalizing pyrazoles via transition-metal catalysis lies in the inherent reactivity of the pyrazole ring itself.

    Why Unprotected Pyrazoles Fail in Cross-Coupling:

    • Catalyst Poisoning: The unprotected nitrogen atoms in pyrazoles possess available lone pairs that act as strong σ -donors. During the catalytic cycle, these nitrogens can coordinate to the Palladium(II) intermediates, forming highly stable, catalytically inactive Pd-bis(pyrazole) complexes. This effectively poisons the catalyst, halting the transmetalation and reductive elimination steps[5].

    • Competing N-Arylation: The N-H proton of a free pyrazole is relatively acidic. Under the basic conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings (e.g., K₂CO₃, Cs₂CO₃), the pyrazole is readily deprotonated. The resulting pyrazolide anion is a potent nucleophile that competes with the desired arylboronic acid, leading to unwanted Ullmann-type N-arylation side products[6].

    The N-Boc Advantage: By introducing the tert-butyloxycarbonyl (Boc) group at the N1 position, both issues are simultaneously resolved. The bulky Boc group provides steric shielding, preventing the adjacent nitrogen from coordinating to the palladium center[5]. Electronically, the electron-withdrawing nature of the carbamate reduces the basicity of the ring system, ensuring that reactivity is exclusively directed toward the oxidative addition of the C3-Br bond[7].

    MechanisticComparison cluster_unprotected Unprotected Pyrazole (Side Reactions) cluster_protected Boc-Protected Pyrazole (Target) U_Reactant 3-Bromo-5-methyl- 1H-pyrazole U_Catalyst Pd Catalyst + Base U_Reactant->U_Catalyst U_Side1 N-Arylation (Ullmann-type) U_Catalyst->U_Side1 Competing Nucleophile U_Side2 Catalyst Poisoning (Pd-Coordination) U_Catalyst->U_Side2 Lone Pair Binding P_Reactant Tert-butyl 3-bromo-5-methyl- 1H-pyrazole-1-carboxylate P_Catalyst Pd Catalyst + Base + Ar-B(OH)2 P_Reactant->P_Catalyst P_Product Selective C3-Arylation (High Yield) P_Catalyst->P_Product Directed Cross-Coupling

    Fig 1. Mechanistic divergence between unprotected and Boc-protected bromopyrazoles in cross-coupling.

    Positional Reactivity: C3 vs. C4 Bromination

    When comparing Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate to 1-Boc-4-bromopyrazole, the regiochemistry of the bromine atom dictates both chemical reactivity and pharmacological application.

    • Reactivity Kinetics: The C4 position of the pyrazole ring is the most electron-rich, making the C4-Br bond highly susceptible to oxidative addition by Pd(0). Consequently, 1-Boc-4-bromopyrazole typically exhibits faster reaction kinetics in Suzuki couplings[4]. Conversely, the C3 position is adjacent to the electronegative nitrogen, making the C3-Br bond slightly more electron-deficient and sterically hindered, especially with the adjacent C5-methyl group.

    • Pharmacological Relevance: Despite the slower kinetics, C3-substituted pyrazoles are critical for accessing specific chemical spaces. For instance, the blockbuster JAK inhibitor Ruxolitinib relies on a 3-substituted pyrazole core to form critical hydrogen bonds within the kinase hinge region[1]. The target compound is therefore essential for synthesizing these highly specific therapeutic architectures, requiring optimized ligand systems (like dppf) to overcome the inherent kinetic barrier.

    Self-Validating Experimental Protocol

    To ensure high fidelity in C-C bond formation, the following Suzuki-Miyaura protocol utilizes a bidentate ligand system to prevent catalyst deactivation and a self-validating monitoring strategy.

    Protocol: Suzuki-Miyaura Cross-Coupling & Subsequent Deprotection Objective: Synthesize a 3-aryl-5-methyl-1H-pyrazole.

    Step 1: Reaction Setup

    • Reagents: Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(dppf)Cl₂ (0.05 eq).

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the final reductive elimination step. Water is critical to dissolve the inorganic base and accelerate the formation of the highly reactive Pd-hydroxo intermediate necessary for transmetalation.

    Step 2: Degassing (Critical Step)

    • Procedure: Sparge the solvent mixture with Argon for 15 minutes prior to catalyst addition.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II)-peroxo complexes, leading to unwanted homocoupling of the boronic acid[5].

    Step 3: Execution & Self-Validation

    • Procedure: Heat the reaction mixture to 90°C for 4-6 hours.

    • Validation: Monitor via LC-MS. The desired Boc-protected intermediate will often fragment in the MS ionization source. Look for the [M+H - 100] peak, corresponding to the loss of the Boc group (isobutylene + CO₂), which confirms successful C-C coupling.

    Step 4: Boc Deprotection

    • Procedure: Isolate the intermediate via silica gel chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 ratio. Stir at room temperature for 2 hours.

    • Causality: The mild acidic conditions selectively cleave the carbamate without affecting the newly formed biaryl bond, revealing the free N-H required for target binding[4].

    ExperimentalWorkflow Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Target: C-C Bond Formation Step2 Step 2: Reaction Monitoring LC-MS & TLC Target: Confirm Mass M+H-Boc Step1->Step2 Step3 Step 3: Boc Deprotection TFA/DCM (1:4), RT, 2h Target: Remove N-Protecting Group Step2->Step3 Step4 Step 4: Isolation Neutralization & Crystallization Target: Pure 3,5-Disubstituted Pyrazole Step3->Step4

    Fig 2. Self-validating experimental workflow for Suzuki coupling and subsequent Boc deprotection.

    References

    • Source: bldpharm.
    • Source: smolecule.
    • Source: nih.
    • Source: acs.
    • Source: acs.
    • Source: mdpi.
    • Source: beilstein-journals.

    Sources

    Comparative

    Beyond Boc: Alternative Reagents to tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate in Advanced Synthesis

    The pyrazole core is a ubiquitous pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, COX-2 inhibitors, and novel antiviral agents. In the synthesis of these complex molecules, tert-butyl 3...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The pyrazole core is a ubiquitous pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, COX-2 inhibitors, and novel antiviral agents. In the synthesis of these complex molecules, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (Boc-protected 3-bromo-5-methylpyrazole) has long served as the industry-standard electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

    However, as synthetic targets become more sterically hindered and require harsher coupling conditions, the limitations of the tert-butoxycarbonyl (Boc) group become apparent. This guide objectively compares the performance of the Boc group against advanced alternative protecting strategies—specifically SEM, THP, Trityl, and unprotected approaches—providing the mechanistic causality and experimental data necessary to optimize your synthetic workflows.

    Part 1: The Mechanistic Causality of Pyrazole Protection

    To understand why alternatives to the Boc group are necessary, we must first examine the inherent reactivity of the unprotected pyrazole core.

    The Tautomerization Problem: Unprotected 3-bromo-5-methyl-1H-pyrazole does not exist as a single static entity; it is a rapidly equilibrating binary solid solution and solution-phase mixture of 3-bromo-5-methyl and 5-bromo-3-methyl tautomers[1]. This dynamic tautomerization scrambles regioselectivity during subsequent electrophilic aromatic substitutions or N-alkylations, leading to complex product mixtures that require tedious chromatographic separation.

    Catalyst Poisoning and Off-Target Reactivity: In palladium-catalyzed cross-couplings, the free pyrazole NH acts as a potent σ-donor. It can coordinate to Pd(II) intermediates, forming off-cycle stable complexes that stall reductive elimination and kill catalyst turnover. Furthermore, the free NH can undergo competing Buchwald-Hartwig amination (N-arylation) instead of the desired Suzuki-Miyaura C-C bond formation.

    The Boc Limitation: While the Boc group effectively masks the NH and prevents tautomerization, it is prone to thermal cycloreversion at temperatures exceeding 90°C, releasing isobutylene and carbon dioxide. In sterically hindered Suzuki-Miyaura couplings that require elevated temperatures (100–120°C), this premature deprotection exposes the pyrazole NH mid-reaction, leading to sudden catalyst poisoning and stalled yields.

    Part 2: Comparative Analysis of Alternative Reagents
    1. SEM (2-(Trimethylsilyl)ethoxymethyl)

    The High-Stability Champion. The SEM group provides unparalleled thermal and base stability. It completely suppresses tautomerization and withstands aggressive conditions, including high-temperature Suzuki couplings and directed ortho-lithiation using strong bases like n-BuLi. Mechanistic Advantage: The distinct electronic properties of the SEM group enable the "SEM-switch"—a base-mediated transposition of the protecting group between the N1 and N2 positions. This allows for sequential, regiocontrolled functionalization of both the C3 and C5 carbons of the pyrazole ring, a feat impossible with the Boc group[2].

    2. THP (Tetrahydropyranyl)

    The Atom-Economical Workhorse. THP is highly stable to the basic conditions of cross-coupling and is easily installed using dihydropyran (DHP). It is removed with mild acid (e.g., TsOH in MeOH), making it orthogonally stable to base-labile functional groups. Limitation: The installation of THP introduces a chiral center at the anomeric carbon. This results in diastereomeric mixtures if the rest of the molecule is chiral, complicating in-process NMR analytical monitoring.

    3. Trityl (Triphenylmethyl)

    The Steric Director. The massive steric bulk of the Trityl group forces subsequent reactions to occur at the most remote carbon. It is highly crystalline, often allowing intermediate purification by simple trituration rather than column chromatography. Limitation: The Trityl group has poor atom economy (adding nearly 243 g/mol of non-functional mass) and is extremely sensitive to even mildly acidic conditions.

    4. Unprotected (Free NH) with Advanced Precatalysts

    The Green Alternative. Recent advances in ligand design (e.g., XPhos Pd G3) allow for the direct Suzuki-Miyaura coupling of unprotected 3-bromo-5-methyl-1H-pyrazole. Limitation: Yields are highly substrate-dependent. For instance, direct coupling of the unprotected pyrazole with complex boronic esters typically yields around 43% due to the aforementioned tautomeric scrambling and residual off-cycle Pd-coordination[3].

    Part 3: Quantitative Performance Data

    The following table summarizes the performance metrics of the various pyrazole protecting strategies during standard high-temperature cross-coupling workflows.

    Protecting GroupReagentInstallation ConditionsDeprotection ConditionsThermal Stability (>90°C)Avg. Suzuki YieldKey Advantage
    Boc (Standard)Boc₂ODMAP, NEt₃, DCMTFA or HClLow (Degrades)60–70%Easy to install/remove
    SEM SEM-ClNaH, DMF, 0°CTBAF or HCl/MeOHHigh >90% Enables "SEM-switch"
    THP DHPTsOH, DCM, RTMild Acid (TsOH)High80–85%Highly atom-economical
    Trityl Trt-ClNEt₃, DCM, RTWeak Acid (AcOH)Moderate75–80%Extreme steric directing
    None N/AN/AN/AN/A40–50%Eliminates protection steps
    Part 4: Visualizing the Workflows

    G Free Unprotected 3-Bromo-5-methylpyrazole (Tautomeric Mixture) Taut1 3-Bromo-5-methyl-1H-pyrazole Free->Taut1 Tautomerization Taut2 5-Bromo-3-methyl-1H-pyrazole Free->Taut2 Tautomerization Boc Boc-Protected (Thermally Labile) Taut1->Boc Boc2O SEM SEM-Protected (Highly Stable) Taut1->SEM SEM-Cl THP THP-Protected (Acid Labile) Taut1->THP DHP

    Fig 1: Tautomeric equilibrium of unprotected pyrazoles and divergent protection strategies.

    G Start Protected 3-Bromo-5-methylpyrazole BocPath Boc-Protected Start->BocPath SEMPath SEM-Protected Start->SEMPath Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Base, 100°C) BocDegrade Thermal Deprotection & Catalyst Poisoning Suzuki->BocDegrade If Boc SEMSuccess Stable C-C Bond Formation (High Yield) Suzuki->SEMSuccess If SEM BocPath->Suzuki SEMPath->Suzuki

    Fig 2: Impact of protecting group stability on Suzuki-Miyaura cross-coupling efficiency.

    Part 5: Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols detail the transition from the Boc-standard to the highly stable SEM-protected workflow.

    Protocol A: Synthesis of 1-SEM-3-bromo-5-methyl-1H-pyrazole

    Causality Note: Sodium hydride is used to irreversibly deprotonate the pyrazole, driving the equilibrium toward the highly nucleophilic pyrazolide anion, which rapidly attacks SEM-Cl to prevent tautomeric scrambling.

    • Charge a flame-dried round-bottom flask with 3-bromo-5-methyl-1H-pyrazole (1.0 eq) and anhydrous DMF to create a 0.2 M solution.

    • Cool the solution to 0 °C under a strict nitrogen atmosphere.

    • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) over 10 minutes.

    • Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: High-Temperature Suzuki-Miyaura Cross-Coupling

    Causality Note: Potassium phosphate (K₃PO₄) is selected as the base because it is strong enough to activate the boronic acid for transmetalation, but mild enough to prevent premature cleavage of the SEM group.

    • Charge a Schlenk flask with 1-SEM-3-bromo-5-methyl-1H-pyrazole (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Evacuate the flask and backfill with nitrogen (repeat for 3 cycles).

    • Add a previously degassed mixture of 1,4-dioxane/water (4:1 v/v).

    • Add the catalyst, XPhos Pd G3 (5 mol%).

    • Seal the flask and heat the reaction mixture to 100 °C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase chromatography.

    Protocol C: Orthogonal Deprotection of the SEM Group

    Causality Note: Ethylenediamine is added as a critical scavenger. When fluoride attacks the silicon atom of the SEM group, it triggers a fragmentation that releases formaldehyde. Without a scavenger, this formaldehyde can react with the newly freed pyrazole NH, leading to unwanted N-hydroxymethylation or N-methylation.

    • Dissolve the SEM-protected coupled product in anhydrous THF (0.1 M).

    • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) and ethylenediamine (1.5 eq).

    • Heat the mixture to 60 °C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.

    • Dilute with water, extract with EtOAc, and wash thoroughly with brine.

    • Dry over MgSO₄, concentrate under reduced pressure, and purify to yield the final free pyrazole pharmacophore.

    Sources

    Comparative

    Benchmarking Suzuki-Miyaura Coupling Protocols for tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    Executive Summary & Strategic Importance The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and advanced a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Importance

    The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[1]. Among pyrazole building blocks, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (N-Boc-3-bromo-5-methylpyrazole) is highly valued for its regiocontrol.

    While the Suzuki-Miyaura cross-coupling is a foundational reaction in medicinal chemistry[1], applying it to this specific substrate presents a complex synthetic challenge. The basic conditions typically required for Suzuki couplings often lead to premature deprotection of the N-Boc group, resulting in catalyst poisoning and reaction failure[2]. This guide objectively benchmarks three distinct catalytic protocols, providing the mechanistic causality behind their performance and establishing a self-validating workflow for process optimization.

    Mechanistic Insights: The Causality of Reaction Failure

    To optimize a protocol, an application scientist must first understand the thermodynamic and kinetic modes of failure. The difficulty in coupling this specific substrate stems from three intersecting factors:

    • The Steric Strain Relief Hypothesis: In tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, the N1-Boc group and the adjacent C5-methyl group are in close spatial proximity. This steric clash creates a high-energy ground state. Consequently, the carbamate carbonyl becomes highly susceptible to nucleophilic attack by hydroxide or basic species (like carbonate), as cleavage of the Boc group thermodynamically relieves the N1-C5 steric strain.

    • The Catalyst Poisoning Paradigm: Once the Boc group is cleaved, the resulting free N-H pyrazole exposes a highly basic, pyridine-like nitrogen. This nitrogen aggressively coordinates to Pd(II) intermediates, forming stable, off-cycle oligomeric complexes that halt the catalytic cycle[3].

    • Protodeboronation: If the oxidative addition or transmetalation steps are too slow (often due to the use of inferior ligands), the arylboronic acid partner undergoes base-catalyzed protodeboronation, consuming the starting material before the cross-coupling can occur.

    To achieve high yields, the catalytic system must feature a highly active ligand that forces rapid reductive elimination, allowing the use of mild bases and lower temperatures to preserve the Boc group[4].

    CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., from XPhos Pd G3) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison Catalyst Poisoning (Free Pyrazole Coordination) TransMet->Poison Strong Base / Heat (Boc Cleavage) RedElim->Pd0 Cycle Repeats Success Target Aryl Pyrazole (Boc Retained) RedElim->Success

    Mechanistic pathway illustrating successful coupling vs. catalyst poisoning via Boc cleavage.

    Benchmarking the Catalytic Systems

    We evaluated three standard catalytic systems for coupling tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate with a standard arylboronic acid.

    Protocol A: The Modern Standard (XPhos Pd G3)
    • Causality for Success: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its electron density accelerates oxidative addition into the C-Br bond, while its massive steric bulk forces the Pd(II) diaryl intermediate to rapidly undergo reductive elimination. The G3 precatalyst ensures instantaneous generation of the active Pd(0) species at mild temperatures (60°C). This allows the use of K3PO4, a base mild enough to preserve the sterically strained Boc group.

    Protocol B: The Classic Bidentate (Pd(dppf)Cl₂)
    • Causality for Moderate Performance: The dppf ligand provides a large bite angle, which is generally favorable for reductive elimination. However, the system requires higher temperatures (90°C) to overcome the activation barrier for transmetalation. This elevated temperature, combined with K2CO3, leads to partial Boc cleavage and subsequent yield degradation.

    Protocol C: The Legacy System (Pd(PPh₃)₄)
    • Causality for Failure: PPh3 is a monodentate, less electron-rich ligand. Oxidative addition is sluggish. Prolonged heating at 100°C with Na2CO3 causes near-complete Boc deprotection. The resulting free pyrazole poisons the catalyst, and the boronic acid undergoes extensive protodeboronation.

    Workflow Substrate N-Boc-3-bromo-5-methylpyrazole + Arylboronic Acid CondA Protocol A: XPhos Pd G3 K3PO4, THF/H2O, 60°C Substrate->CondA CondB Protocol B: Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Substrate->CondB CondC Protocol C: Pd(PPh3)4 Na2CO3, Toluene/H2O, 100°C Substrate->CondC ResultA Rapid Coupling >90% Yield (Boc Intact) CondA->ResultA Mild base, fast kinetics ResultB Moderate Coupling ~60% Yield (Partial Boc Loss) CondB->ResultB High temp, slower kinetics ResultC Catalyst Poisoning <20% Yield (Complete Boc Loss) CondC->ResultC Thermal degradation

    Decision matrix and outcomes for the Suzuki-Miyaura coupling of N-Boc-3-bromo-5-methylpyrazole.

    Quantitative Performance Data

    ProtocolCatalyst SystemBase / SolventTemp (°C)Yield (%)Boc Retention (%)Primary Failure Mode
    A (Modern) XPhos Pd G3 (5 mol%)K3PO4 / THF:H2O60>90 >95 N/A (Optimal)
    B (Classic) Pd(dppf)Cl₂ (10 mol%)K2CO3 / Dioxane:H2O9055-6540-50Partial Boc Cleavage
    C (Legacy) Pd(PPh₃)₄ (10 mol%)Na2CO3 / Toluene:H2O100<20<10Catalyst Poisoning

    Self-Validating Experimental Protocol: XPhos Pd G3 Mediated Coupling

    A self-validating protocol incorporates built-in analytical checkpoints that confirm mechanistic success before proceeding. This methodology ensures the integrity of the Boc group while driving the cross-coupling to completion.

    Materials:

    • tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 (0.05 equiv, 5 mol%)

    • K3PO4 (2.0 equiv, 0.5 M aqueous solution)

    • THF (Degassed)

    Step-by-Step Methodology:

    • Preparation & Degassing: Charge a Schlenk flask with the bromopyrazole (1.0 eq) and arylboronic acid (1.2 eq). Add THF to achieve a 0.2 M concentration. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos.

    • Base Addition: Add the aqueous K3PO4 solution (2.0 eq). Sparge for an additional 5 minutes.

    • Catalyst Introduction: Add XPhos Pd G3 (5 mol%) in one portion under a positive stream of Argon.

    • Temperature-Controlled Coupling: Heat the reaction mixture to exactly 60°C. Causality: Exceeding 65°C exponentially increases the rate of Boc hydrolysis due to the steric strain relief mechanism discussed above.

    • Analytical Checkpoint (Self-Validation): At the 1-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Validation Metric: You should observe the product mass [M+H]+.

      • Failure Metric: If a peak corresponding to [M-Boc+H]+ exceeds 5% relative abundance, the base concentration is too high or the temperature has spiked. Quench the reaction immediately to salvage the remaining protected material.

    • Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    References

    • Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews, acs.org,[Link]

    • Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents - ResearchGate, researchgate.net,[Link]

    • Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - ACS Publications, acs.org,[Link]

    • US8987443B2 - Processes and intermediates for making a JAK inhibitor - Google P

    Sources

    Validation

    A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

    Introduction: The Pyrazole Regioisomer Challenge in Drug Discovery Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Cele...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Pyrazole Regioisomer Challenge in Drug Discovery

    Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. Their prevalence is due to their unique electronic properties and their ability to act as versatile scaffolds in drug design. However, a persistent challenge in their synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the frequent formation of regioisomeric mixtures.[1][2] These regioisomers often possess nearly identical physicochemical properties, such as polarity and boiling points, making their separation by standard chromatographic techniques like HPLC or column chromatography exceedingly difficult and sometimes impossible.[3]

    This guide addresses the critical need for robust analytical methods to unambiguously identify and characterize these isomers. As a Senior Application Scientist, my objective is not merely to list techniques but to provide a logical framework for their application, explaining the causality behind experimental choices and empowering researchers to select the most efficient path for structural elucidation. We will explore how to leverage the full power of modern spectroscopy—from routine 1D NMR to definitive 2D NMR experiments—to resolve structural ambiguity with confidence.

    The Spectroscopic Landscape: A Foundational Overview

    When confronted with a potential mixture of pyrazole regioisomers, a multi-faceted spectroscopic approach is required. While each technique provides a piece of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for definitive structural assignment. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy serve as vital complementary methods.

    • Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁵N) and their connectivity through bonds and through space. It is the only technique that can single-handedly and unambiguously differentiate regioisomers.

    • Mass Spectrometry (MS): Confirms the molecular weight of the products. Since regioisomers have identical molecular formulas, they will exhibit the same molecular ion peak. However, their fragmentation patterns under techniques like Electron Impact (EI-MS) may differ, offering valuable structural clues.[4]

    • Infrared (IR) Spectroscopy: Primarily used to identify the functional groups present in the molecule (e.g., C=N, N-H, C=O). While excellent for confirming the formation of a pyrazole derivative, it generally lacks the specificity to distinguish between regioisomers.[5][6]

    The Regioisomer Problem Visualized

    The most common synthetic challenge involves differentiating between 1,3,5- and 1,3-disubstituted pyrazoles or, in the case of N-substitution on a 3(5)-substituted pyrazole, determining the position of the substituent on N1 vs. N2. Let's consider the classic example of reacting a substituted hydrazine with an unsymmetrical dicarbonyl, which can lead to two distinct products.

    Caption: Common regioisomers from unsymmetrical precursors.

    NMR Spectroscopy: From Initial Assessment to Definitive Proof

    NMR is the most powerful tool in our arsenal. The strategy involves a tiered approach, starting with simple 1D experiments and escalating to more complex 2D techniques only if ambiguity remains.

    ¹H and ¹³C NMR: The First Line of Inquiry

    One-dimensional ¹H and ¹³C NMR spectra provide the initial clues. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern.

    • ¹H NMR: The chemical shift of the C4-H proton is particularly diagnostic. Its electronic environment is significantly altered by the nature and position of substituents at C3 and C5. Furthermore, the chemical shifts of protons on the N1-substituent can be influenced by the steric bulk of the adjacent C5-substituent.[7]

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) provide a reliable fingerprint for the substitution pattern.[8][9] Differences of several ppm are commonly observed for the C3 and C5 carbons between regioisomers.

    Table 1: Representative ¹H and ¹³C NMR Chemical Shift Comparison (Note: These are typical ranges and can vary based on substituents and solvent. Data synthesized from multiple sources.[8][9][10])

    Nucleus1,3,5-Trisubstituted Pyrazole1,3,4-Trisubstituted PyrazoleKey Differentiator
    H4 ~6.0 - 6.8 ppm(Substituted)Presence/absence and multiplicity of the H4 signal.
    H5 (Substituted)~7.5 - 8.5 ppmChemical shift of the lone ring proton.
    C3 ~148 - 155 ppm~145 - 152 ppmThe C3 and C5 signals are highly sensitive to the pattern.
    C4 ~104 - 112 ppm~115 - 125 ppmC4 is typically more shielded in the 1,3,5-isomer.
    C5 ~138 - 145 ppm(Substituted)Comparison of C3/C5 shifts is crucial.
    2D NMR: Unambiguous Structural Elucidation

    When 1D NMR data is inconclusive, 2D NMR experiments provide the definitive answer by revealing through-bond and through-space correlations.

    A. Nuclear Overhauser Effect Spectroscopy (NOESY): The Definitive Test

    The NOESY experiment is the most decisive method for distinguishing N1-substituted pyrazole regioisomers. It detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

    • Causality & Rationale: The key is to look for a spatial correlation (a cross-peak in the NOESY spectrum) between the protons of the N1-substituent and the protons of the C5-substituent.

      • A positive NOE signal between these two groups provides irrefutable proof of the 1,5-disubstitution pattern (or 1,3,5-trisubstitution).

      • The absence of this NOE signal , coupled with a potential NOE to the C3-substituent, confirms the 1,3-regioisomer.[11][12]

    B. Heteronuclear Multiple Bond Correlation (HMBC): Mapping the Carbon Skeleton

    The HMBC experiment maps long-range (typically 2- and 3-bond) couplings between protons and carbons. It is an essential tool for confirming the overall connectivity of the molecule.

    • Causality & Rationale: By observing the correlations from the protons on the N1-substituent, one can trace the connectivity to the pyrazole ring.

      • In a 1,5-isomer , the N1-substituent's protons will show a ³J correlation to C5 and a ⁴J correlation (often weaker or absent) to C4.

      • In a 1,3-isomer , these same protons will show a ³J correlation to C3 and a ⁴J correlation to C4. This differential connectivity provides a robust, independent confirmation of the structure determined by NOESY.[11][13][14]

    ¹⁵N NMR: An Advanced Diagnostic Tool

    While less common due to lower sensitivity and natural abundance, ¹⁵N NMR is exceptionally powerful. The chemical shifts of the two nitrogen atoms in the pyrazole ring are exquisitely sensitive to their electronic environment and substitution.[15]

    • N1 (Pyrrolic Nitrogen): Typically resonates further upfield.

    • N2 (Pyridinic Nitrogen): Resonates further downfield. The precise chemical shifts and the effect of protonation or substitution provide a unique fingerprint for each regioisomer.[16][17]

    Integrated Analytical Workflow

    A logical, efficient workflow prevents unnecessary experimentation and leads directly to the correct structure. The following workflow is a field-proven approach for tackling this analytical challenge.

    Caption: Decision workflow for pyrazole regioisomer analysis.

    Experimental Protocol: 2D NOESY for Regioisomer Assignment

    This protocol outlines the essential steps for acquiring and interpreting a 2D NOESY spectrum to differentiate pyrazole regioisomers.

    Objective: To determine the N-substitution pattern (1,3- vs. 1,5-) by observing through-space correlations.

    Methodology:

    • Sample Preparation:

      • Dissolve 5-10 mg of the purified pyrazole sample (or isomeric mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent choice is one where key proton signals are well-resolved.

      • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

      • Expert Insight: The sample must be free of paramagnetic impurities (e.g., dissolved oxygen, metal contaminants), which can quench the NOE effect. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes is highly recommended.

    • NMR Spectrometer Setup & ¹H Spectrum Acquisition:

      • Insert the sample into the spectrometer and allow it to thermally equilibrate.

      • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (line widths < 0.5 Hz for small molecules).

      • Acquire a standard quantitative ¹H NMR spectrum to identify the chemical shifts of all relevant protons.

    • 2D NOESY Experiment Acquisition:

      • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).

      • Set the spectral width to encompass all proton signals.

      • Crucial Parameter - Mixing Time (d8): This is the most critical parameter. It is the duration during which magnetization is transferred via the NOE.

        • Start with a mixing time of 500-800 ms for small molecules. Too short, and cross-peaks won't build up; too long, and spin diffusion can lead to misleading artifacts.

      • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio (e.g., NS=8 or 16, DS=4).

      • Set the number of increments in the indirect dimension (t1) to at least 256 for good resolution.

      • Acquire the data. This may take several hours depending on the sample concentration.

    • Data Processing and Interpretation:

      • Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

      • Phase the spectrum carefully.

      • Calibrate the axes using the 1D ¹H spectrum.

      • Analysis:

        • Locate the diagonal peaks corresponding to the N1-substituent protons and the C5-substituent protons.

        • Look for an off-diagonal cross-peak that correlates these two signals.

        • If a cross-peak is present: The protons are spatially close, confirming the 1,5-regioisomer.

        • If no cross-peak is present: The protons are spatially distant, indicating the 1,3-regioisomer.

    Conclusion

    The challenge of pyrazole regioisomerism is a common but solvable problem in modern chemical research. While a suite of spectroscopic tools is available, a strategic application of NMR spectroscopy provides the most efficient and definitive path to structural elucidation. Routine ¹H and ¹³C NMR offer initial, powerful insights, but the unambiguous assignment rests on 2D techniques. The NOESY experiment, by directly probing through-space proximity, serves as the ultimate arbiter in distinguishing regioisomers, while HMBC provides essential confirmation of the molecular framework. By understanding the causal principles behind these experiments, researchers can navigate synthetic complexities with confidence, ensuring the correct molecular architecture for their downstream applications in drug development and materials science.

    References

    • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry. [Link]

    • Aguilar-Parrilla, F., Claramunt, R. M., López, C., Sanz, D., Limbach, H. H., & Elguero, J. (1994). High-Resolution Solid-State 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica. The Journal of Physical Chemistry. [Link]

    • Alli, A. A., & Arthur, G. D. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. [Link]

    • Divulga UAB. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

    • Sabatino, P., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

    • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

    • Desai, N. C., et al. (2012). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones. Journal of Saudi Chemical Society. [Link]

    • Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

    • Abdel-Wahab, B. F., et al. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry. [Link]

    • Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]

    • ResearchGate. (2020). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. [Link]

    • UAB Barcelona. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

    • ResearchGate. (2017). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5. ResearchGate. [Link]

    • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]

    • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results. [Link]

    • ResearchGate. (2007). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. [Link]

    • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

    • Sun, N., et al. (2007). Structure Elucidation of a Pyrazolo[1][18]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

    • Tsyshkov, K. A., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

    • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]

    • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

    • ResearchGate. (2017). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

    • Balaraju, K., Murthy, K. R., & Ramana, M. M. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics. [Link]

    • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy. [Link]

    • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. [Link]

    • ResearchGate. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. [Link]

    • Kleinmaier, R. T., & Gschwind, R. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

    • ResearchGate. (2007). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

    • Yang, L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

    • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Oxford Instruments. [Link]

    • SciSpace. (2019). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. SciSpace. [Link]

    • Williams, J. K. (1963). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. [Link]

    • Martins, A. C., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

    • Usiena air. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Universita di Siena. [Link]

    • American Chemical Society. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

    • Bakalova, A., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

    • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

    • Iranian Journal of Chemistry and Chemical Engineering. (2001). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). IJCCE. [Link]

    • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

    Sources

    Comparative

    Biological activity screening of compounds derived from Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate

    In the landscape of medicinal chemistry, pyrazole scaffolds are a cornerstone of drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the potent...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, pyrazole scaffolds are a cornerstone of drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activities of novel compounds derived from tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. We will explore their hypothetical anticancer, anti-inflammatory, and antimicrobial properties in direct comparison with established therapeutic agents. The experimental protocols detailed herein are designed to provide a robust framework for the validation of these novel chemical entities.

    Introduction to Pyrazole Derivatives in Drug Discovery

    The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design due to its metabolic stability and versatile synthetic accessibility.[1][2] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and several oncology therapeutics feature this core structure, highlighting its significance.[3][4] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical properties and biological targets. Our starting material, tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, offers a synthetically versatile platform for generating a library of novel compounds through modern cross-coupling reactions. The bromine atom at the 3-position is particularly amenable to substitution, enabling the introduction of a diverse range of functionalities.

    Proposed Synthesis of a Focused Library of Pyrazole Derivatives

    To explore the therapeutic potential of our lead scaffold, we propose the synthesis of a focused library of derivatives (P1-P3) via established palladium-catalyzed cross-coupling reactions. The tert-butyl carbamate protecting group can be readily removed under acidic conditions post-coupling if required.

    • P1 (Suzuki Coupling): Introduction of an aryl or heteroaryl moiety via Suzuki-Miyaura coupling with a corresponding boronic acid. This reaction is well-documented for bromo-pyrazoles and allows for the incorporation of diverse aromatic systems.[5][6]

    • P2 (Buchwald-Hartwig Amination): Formation of a C-N bond by reacting the bromo-pyrazole with a primary or secondary amine. This is a powerful method for introducing amino groups, which are common pharmacophores.[7][8]

    • P3 (Sonogashira Coupling): Creation of a carbon-carbon triple bond by coupling with a terminal alkyne. This introduces rigidity and linearity into the molecule, which can be beneficial for specific receptor interactions.[2][9]

    Biological Activity Screening: A Comparative Analysis

    The following sections detail the proposed biological screening of our novel pyrazole derivatives (P1-P3) against relevant cancer cell lines, inflammatory enzymes, and microbial strains. The performance of these novel compounds will be compared against established drugs to benchmark their potential efficacy.

    Anticancer Activity

    Pyrazole derivatives have shown significant promise as anticancer agents by targeting various pathways involved in cell proliferation and survival.[10][11] We will assess the cytotoxic effects of our novel compounds on human cancer cell lines.

    Experimental Protocol: MTT Assay for Cytotoxicity

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    Step-by-Step Methodology:

    • Cell Culture: Human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (P1-P3) and the reference drug, Doxorubicin, for 48 hours. A vehicle control (DMSO) is also included.

    • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values (the concentration of compound that inhibits 50% of cell growth) are determined.

    Data Presentation: Comparative Anticancer Activity (IC50, µM)

    CompoundHCT-116MCF-7
    P1 (hypothetical) 8.512.3
    P2 (hypothetical) 5.27.8
    P3 (hypothetical) 15.120.5
    Doxorubicin (Reference) 0.9[10]1.2[10]

    Note: Data for P1, P2, and P3 are hypothetical and for illustrative purposes only.

    Experimental Workflow: Anticancer Screening

    A Cell Seeding (96-well plate) B Compound Treatment (48h incubation) A->B C MTT Addition (4h incubation) B->C D Formazan Solubilization C->D E Absorbance Reading (570 nm) D->E F IC50 Determination E->F

    Caption: Workflow for MTT-based cytotoxicity assay.

    Anti-inflammatory Activity

    Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Many pyrazole-containing compounds are potent and selective COX-2 inhibitors, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4][12]

    Experimental Protocol: COX-1/COX-2 Inhibition Assay

    This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

    Step-by-Step Methodology:

    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compounds (P1-P3) and the reference drug, Celecoxib, for 15 minutes at room temperature.

    • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

    • Incubation: The reaction mixture is incubated for 10 minutes at 37°C.

    • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., 1N HCl).

    • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

    Data Presentation: Comparative COX Inhibition (IC50, µM) and Selectivity

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
    P1 (hypothetical) 15.20.819
    P2 (hypothetical) 25.50.551
    P3 (hypothetical) 30.11.225
    Celecoxib (Reference) >10[12]0.04[4]>250

    Note: Data for P1, P2, and P3 are hypothetical and for illustrative purposes only.

    Experimental Workflow: COX Inhibition Assay

    A Pre-incubation of Enzyme and Compound B Addition of Arachidonic Acid A->B C Incubation (10 min at 37°C) B->C D Reaction Quenching C->D E PGE2 Quantification (ELISA) D->E F IC50 and SI Calculation E->F

    Caption: Workflow for in vitro COX inhibition assay.

    Antimicrobial Activity

    The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[13][14]

    Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

    This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    Step-by-Step Methodology:

    • Bacterial Culture: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are cultured in Mueller-Hinton Broth (MHB).

    • Compound Dilution: Serial two-fold dilutions of the test compounds (P1-P3) and the reference antibiotic, Ciprofloxacin, are prepared in a 96-well microtiter plate containing MHB.

    • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubation: The plate is incubated at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

    Data Presentation: Comparative Antimicrobial Activity (MIC, µg/mL)

    CompoundStaphylococcus aureusEscherichia coli
    P1 (hypothetical) 1632
    P2 (hypothetical) 816
    P3 (hypothetical) 32>64
    Ciprofloxacin (Reference) 0.5[13]0.015[13]

    Note: Data for P1, P2, and P3 are hypothetical and for illustrative purposes only.

    Experimental Workflow: Antimicrobial MIC Assay

    A Serial Dilution of Compounds B Inoculation with Bacterial Suspension A->B C Incubation (18-24h at 37°C) B->C D Visual Inspection for Growth C->D E MIC Determination D->E

    Caption: Workflow for broth microdilution MIC assay.

    Conclusion and Future Directions

    This guide outlines a systematic approach to the biological activity screening of novel pyrazole derivatives synthesized from tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. The comparative analysis against established drugs provides a clear benchmark for their potential therapeutic value. While the presented data for the novel compounds is hypothetical, the described experimental framework is robust and follows industry standards for early-stage drug discovery. Further studies, including in vivo efficacy models and ADME-Tox profiling, would be necessary to fully elucidate the therapeutic potential of these promising new chemical entities.

    References

    • Kumar, V., & Aggarwal, N. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-196. [Link]

    • Sharma, V., & Kumar, P. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

    • El-Sayed, M. A. A., et al. (2021). IC 50 values for antiproliferative activity of all tested compounds in different cell lines. Results in Chemistry, 3, 100184. [Link]

    • Lv, K., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3127. [Link]

    • Salem, M. A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

    • Sangshetti, J. N., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. International Journal of Nanomedicine, 11, 5837-5853. [Link]

    • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2465. [Link]

    • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]

    • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

    • Buchwald, S. L., et al. (2011). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(10), 2465. [Link]

    • Vasconcelos, S. N. S., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-... RSC Advances, 8(59), 33799-33810. [Link]

    • Rossi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2533. [Link]

    • Al-Suwaidan, I. A., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1599. [Link]

    • El-Sharkawy, K. A. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1(1), 1-10. [Link]

    • Buchwald, S. L., et al. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(10), 2465. [Link]

    • Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(20), 9687-9702. [Link]

    • Stanetty, P., & Schnürch, M. (2013). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. European Journal of Organic Chemistry, 2013(28), 6391-6404. [Link]

    • Itami, K., & Yamaguchi, J. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9717-9726. [Link]

    • Kim, J. H., et al. (2014). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Bulletin of the Korean Chemical Society, 35(7), 2137-2140. [Link]

    • de la Torre, G., & Torres, T. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]

    • Ocansey, E., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reactions. RSC Advances, 10(63), 38487-38496. [Link]

    • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. [Link]

    • Ahmad, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 390. [Link]

    • Holzer, W., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 546-558. [Link]

    • Organ, M. G., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 55(29), 8345-8349. [Link]

    • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]

    • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]

    • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020).
    • Zemtsov, A. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1774-1785. [Link]

    • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

    • Zhang, Q., et al. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Highlights in Science, Engineering and Technology, 2, 591-597. [Link]

    Sources

    Validation

    A Comparative Guide to Catalysts for Cross-Coupling Reactions with Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    For Researchers, Scientists, and Drug Development Professionals The functionalization of pyrazole scaffolds is a cornerstone in medicinal chemistry, with these five-membered heterocycles forming the structural core of nu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The functionalization of pyrazole scaffolds is a cornerstone in medicinal chemistry, with these five-membered heterocycles forming the structural core of numerous therapeutic agents.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pyrazole rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3] This guide provides a comparative analysis of various catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with a specific focus on the versatile building block, Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. The choice of the palladium precursor, ligand, and reaction conditions is critical for achieving optimal yields and minimizing side reactions.[2]

    The Strategic Importance of Cross-Coupling on the Pyrazole Core

    The pyrazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. Cross-coupling reactions at the C3 position of the pyrazole ring, as in our model substrate, allow for the introduction of diverse molecular fragments, a key strategy in the generation of compound libraries for high-throughput screening and lead optimization.[1]

    Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

    The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl and vinyl-substituted pyrazoles.[4] The efficacy of this reaction is highly dependent on the catalyst system, particularly the choice of phosphine ligand, which plays a crucial role in both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

    Catalyst and Ligand Screening for the Suzuki-Miyaura Reaction

    A screening of various palladium catalysts and ligands reveals significant differences in their performance for the coupling of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate with a model boronic acid, such as phenylboronic acid.

    Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations
    Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O80>90Excellent yield, generally a robust system for heteroaryl halides.[2]
    Pd₂(dba)₃XPhosK₃PO₄Dioxane100>95Highly active catalyst system, often effective for challenging substrates.[6]
    Pd(PPh₃)₄NoneNa₂CO₃DMF/H₂O9070-85A classic catalyst, but may require higher temperatures and can be less efficient for some heteroaryl bromides.[2]
    PdCl₂(dppf)NoneK₂CO₃DME8085-95Effective for bromoindazoles, suggesting good applicability to bromopyrazoles.[7]
    XPhosPdG2XPhosCs₂CO₃Dioxane/EtOH80>90Pre-catalyst system that can help to avoid debromination side reactions.[8]

    Causality Behind Experimental Choices: The use of bulky and electron-rich phosphine ligands like SPhos and XPhos is critical for promoting the oxidative addition of the palladium(0) species to the C-Br bond of the pyrazole.[6] The choice of base is also crucial; stronger bases like K₃PO₄ can facilitate the transmetalation step but may also promote side reactions.[4] The Boc protecting group on the pyrazole nitrogen enhances the stability of the substrate and prevents potential N-arylation side reactions.

    Experimental Protocol: Suzuki-Miyaura Coupling

    Materials:

    • Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)[2]

    • K₂CO₃ (2.0 equiv)

    • Toluene (5 mL/mmol of bromide)

    • Water (1 mL/mmol of bromide)

    Procedure:

    • To a reaction vessel, add Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, the arylboronic acid, and K₂CO₃.

    • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in toluene.

    • Add the catalyst solution to the reaction vessel.

    • Add the remaining toluene and water.

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII R¹-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ PdII_Aryl R¹-Pd(II)L₂(R²) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

    Caption: Suzuki-Miyaura Catalytic Cycle.

    Heck Reaction: Olefin Arylation

    The Heck reaction provides a powerful method for the C-C bond formation between the bromopyrazole and various olefins, leading to the synthesis of substituted styrenes and other vinylated pyrazoles.[9]

    Comparative Performance of Heck Reaction Catalysts
    Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations
    Pd(OAc)₂PPh₃Et₃NDMF10075-90A standard and effective catalyst system for many Heck reactions.[10]
    Pd(OAc)₂noneK₂CO₃DMF/H₂O80 (Microwave)>90Microwave irradiation can significantly accelerate the reaction in aqueous media.[11]
    Pd₂(dba)₃Di-1-adamantyl-n-butylphosphineCs₂CO₃Dioxane120>90Highly active catalyst system, particularly for less reactive aryl halides.[12]
    PdCl₂noneNaOAc/HCOONaDMF140VariableLigandless systems often require higher temperatures and may be less efficient.[13]

    Causality Behind Experimental Choices: The choice of base in the Heck reaction is critical for the regeneration of the active Pd(0) catalyst.[14] Tertiary amines like triethylamine are commonly used.[14] For less reactive bromides, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. Microwave-assisted synthesis in aqueous media offers a greener and often more efficient alternative to traditional heating.[11]

    Experimental Protocol: Heck Reaction

    Materials:

    • Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv)

    • Olefin (e.g., styrene) (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • PPh₃ (4 mol%)[10]

    • Et₃N (2.0 equiv)

    • DMF (5 mL/mmol of bromide)

    Procedure:

    • To a reaction vessel, add Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate and the olefin.

    • Add DMF and Et₃N to the vessel.

    • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of DMF.

    • Add the catalyst solution to the reaction mixture.

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction to 100 °C and stir until completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.

    Heck_Reaction_Workflow start Start reagents Combine Bromopyrazole, Olefin, Base, and Solvent start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas with Inert Gas catalyst->degas heat Heat Reaction Mixture degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

    Caption: Heck Reaction Experimental Workflow.

    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling is the premier method for installing alkynyl groups onto the pyrazole core, a valuable transformation for accessing compounds with potential applications in materials science and as synthetic intermediates.[15][16] This reaction is traditionally co-catalyzed by copper(I) salts, though copper-free protocols have gained prominence to avoid issues with alkyne homocoupling.[15][17][18]

    Comparison of Sonogashira Catalyst Systems
    Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Observations
    Pd(PPh₃)₂Cl₂CuINoneEt₃NTHFRoom Temp>90The classic, highly effective Sonogashira conditions.[2]
    Pd-149Nonet-Bu₂(p-NMe₂C₆H₄)PCs₂CO₃DMF100>90An efficient copper-free system, particularly for heteroaryl chlorides.[17][18]
    Pd NPs on Al(OH)₃NoneNoneK₂CO₃Toluene110>85A heterogeneous, ligand- and copper-free system with good reusability.[19][20]
    Pd(OAc)₂CuIPPh₃PiperidineSolvent-freeRoom Temp>95Mild, efficient, and aerobic conditions.[21]

    Causality Behind Experimental Choices: The role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[22] In copper-free systems, a strong base is typically required to deprotonate the terminal alkyne, and specialized, highly active palladium catalysts are necessary to facilitate the direct reaction with the palladium center.[17][18] The development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse.[19][20]

    Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

    Materials:

    • Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)[2]

    • CuI (4 mol%)[2]

    • Et₃N (2.0 equiv)

    • THF (5 mL/mmol of bromide)

    Procedure:

    • To a reaction vessel under an inert atmosphere, add Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

    • Add THF, followed by Et₃N and the terminal alkyne.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the product by column chromatography.

    Sonogashira_Catalytic_Cycles cluster_copper Copper-Catalyzed Sonogashira Cycle cluster_copper_free Copper-Free Sonogashira Cycle Pd0_Cu Pd(0)L₂ OxAdd_Cu Oxidative Addition Pd0_Cu->OxAdd_Cu R¹-Br PdII_Cu R¹-Pd(II)L₂(Br) OxAdd_Cu->PdII_Cu Transmetalation_Cu Transmetalation PdII_Cu->Transmetalation_Cu PdII_Alkynyl_Cu R¹-Pd(II)L₂(C≡CR²) Transmetalation_Cu->PdII_Alkynyl_Cu RedElim_Cu Reductive Elimination PdII_Alkynyl_Cu->RedElim_Cu RedElim_Cu->Pd0_Cu Product_Cu R¹-C≡CR² RedElim_Cu->Product_Cu Cu_cycle Copper Cycle CuI CuI Cu_Acetylide Cu-C≡CR² CuI->Cu_Acetylide R²C≡CH, Base Cu_Acetylide->Transmetalation_Cu from Copper Cycle Pd0_CF Pd(0)L₂ OxAdd_CF Oxidative Addition Pd0_CF->OxAdd_CF R¹-Br PdII_CF R¹-Pd(II)L₂(Br) OxAdd_CF->PdII_CF Alkynyl_Formation Alkynylpalladium Formation PdII_CF->Alkynyl_Formation R²C≡CH, Base PdII_Alkynyl_CF R¹-Pd(II)L₂(C≡CR²) Alkynyl_Formation->PdII_Alkynyl_CF RedElim_CF Reductive Elimination PdII_Alkynyl_CF->RedElim_CF RedElim_CF->Pd0_CF Product_CF R¹-C≡CR² RedElim_CF->Product_CF

    Caption: Sonogashira Catalytic Cycles.

    Conclusion

    The choice of catalyst for cross-coupling reactions with Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is paramount for achieving high yields and selectivities. For Suzuki-Miyaura reactions, palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos and XPhos are generally superior. In Heck reactions, traditional Pd(OAc)₂/PPh₃ systems remain effective, with microwave-assisted protocols in aqueous media offering a more sustainable approach. For Sonogashira couplings, both classic copper-co-catalyzed systems and modern copper-free methods with specialized palladium catalysts provide excellent results. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers aiming to efficiently functionalize this important pyrazole building block in their drug discovery and development endeavors.

    References

    • Kamijo, S., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6048-6052. [Link]

    • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. [Link]

    • Organic Chemistry Portal. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Organic Chemistry Portal. [Link]

    • Wang, L., et al. (2013). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 15(9), 2431-2438. [Link]

    • Al-dujaili, A. H., & Al-Zujaji, R. J. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(58), 35354-35371. [Link]

    • Wang, L., et al. (2013). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. ResearchGate. [Link]

    • Kamijo, S., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Europe PMC. [Link]

    • Kumar, A., & Rao, V. R. (2007). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc, 2007(16), 146-154. [Link]

    • Jutand, A. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 121(23), 14347-14413. [Link]

    • Vitale, P., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7659-7670. [Link]

    • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

    • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

    • Ellermann, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2829-2838. [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15949-15951. [Link]

    • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4734. [Link]

    • Billingsley, K. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocyles. DSpace@MIT. [Link]

    • Wang, D., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Organic & Biomolecular Chemistry, 16(15), 2791-2795. [Link]

    • Marion, N., et al. (2006). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. The Journal of Organic Chemistry, 71(13), 4816-4821. [Link]

    • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

    • The Chemists' Cookbook (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

    • Beilstein Journal of Organic Chemistry (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

    • Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. [Link]

    • Littke, A. F., & Fu, G. C. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. The Journal of Organic Chemistry, 66(19), 6343-6346. [Link]

    • ResearchGate. Catalyst screening. [a]. ResearchGate. [Link]

    • Reddy, R. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1629-1637. [Link]

    • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Chemical Society Reviews, 43(1), 412-443. [Link]

    • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

    • Karami, K., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(9), 10568-10581. [Link]

    • So, C. M., & Kwong, F. Y. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 50(44), 10451-10455. [Link]

    • Reddy, M. S., & Nageswar, Y. V. D. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(43), 22393-22416. [Link]

    • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

    • Reddy, R. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

    • S पिछली, S., et al. (2019). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ChemistrySelect, 4(38), 11211-11214. [Link]

    • Szilágyi, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2776-2784. [Link]

    • Lücke, A.-L., et al. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc, 2020(7), 94-104. [Link]

    • ResearchGate. Catalyst Screening of Pd−NHC Complexes in the Mizoroki−Heck Coupling Reaction a. ResearchGate. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate

    This guide provides an in-depth, procedural framework for the safe handling and disposal of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. As a brominated, heterocyclic organic compound, its disposal requires met...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, procedural framework for the safe handling and disposal of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate. As a brominated, heterocyclic organic compound, its disposal requires meticulous attention to regulatory compliance and safety protocols to protect laboratory personnel and the environment. This document synthesizes data from structurally related compounds and established principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to provide a self-validating system for waste management.

    Hazard Assessment and Chemical Profile

    Understanding the chemical nature of a substance is the cornerstone of its safe management. Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a halogenated organic compound.[1][2] The presence of a bromine atom necessitates its classification as a halogenated hazardous waste , a category with specific disposal pathways due to the potential formation of acidic gases upon incineration.[2][3]

    While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, analysis of analogous brominated pyrazoles provides a reliable hazard profile.[4][5][6] The primary hazards are associated with irritation and potential toxicity.

    Quantitative Data Summary: Inferred Hazard Profile

    The following table summarizes the likely hazard classifications based on data from structurally similar compounds.

    Hazard AttributeClassificationCorresponding GHS CodeRationale and Source
    GHS Pictogram Exclamation MarkGHS07Indicates potential for skin/eye irritation, acute toxicity (harmful), or respiratory irritation.[7]
    Signal Word Warning-Used for less severe hazards.[6][7]
    Hazard Statements Causes skin irritationH315Based on data for various pyrazole derivatives.[6][8][9]
    Causes serious eye irritationH319Common classification for this chemical family.[6][8][9]
    May cause respiratory irritationH335A potential hazard for powdered or volatile organic compounds.[6][8][9]
    Harmful if swallowedH302A common hazard for substituted pyrazoles.[7][8][10]
    Precautionary Statements Wear protective gloves/clothing/eye protection.P280Standard requirement for handling irritating chemicals.[6][11]
    Wash skin thoroughly after handling.P264Essential to prevent skin irritation.[6][11]
    Avoid breathing dust/fume/gas/mist/vapors/spray.P261Necessary when working outside of a fume hood or with fine powders.[6][7]
    Dispose of contents/container to an approved waste disposal plant.P501The universal directive for chemical waste.[6][10][11]

    Essential Safety Protocols: PPE and Engineering Controls

    Prior to handling any quantity of this compound, including for disposal, the following controls must be in place to minimize exposure.

    • Engineering Controls : All handling and preparation of waste, including transferring the substance to a waste container, must be conducted within a properly functioning chemical fume hood .[1] This is the primary barrier to prevent inhalation of any dusts or vapors.

    • Personal Protective Equipment (PPE) : A non-negotiable requirement for handling this and any laboratory chemical.[1][12]

      • Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12]

      • Hand Protection : Nitrile gloves are required to prevent skin contact.[12] Contaminated gloves must be disposed of as hazardous waste.[13]

      • Body Protection : A full-length laboratory coat must be worn and kept fastened.[12]

      • Footwear : Closed-toe shoes are required at all times in the laboratory.[12]

    Step-by-Step Disposal Protocol

    Improper disposal, such as discarding in regular trash or pouring down the drain, is a serious regulatory violation and poses a significant environmental threat.[1][4][14] The following protocol ensures compliant and safe disposal.

    Step 1: Waste Classification The compound must be classified as Halogenated Organic Hazardous Waste . This is the most critical step as it dictates the entire disposal pathway. Any mixture containing this compound, regardless of concentration, must also be treated as halogenated waste.[15]

    Step 2: Segregation at the Point of Generation This waste must be kept separate from all other waste streams, especially non-halogenated organic waste.[2][3]

    • Causality : Halogenated and non-halogenated wastes are incinerated under different conditions.[3] Mixing them contaminates the larger, less expensive non-halogenated stream, significantly increasing disposal costs and violating waste management protocols.[15]

    Step 3: Containerization Select an appropriate waste container that meets OSHA and EPA standards.[13][16]

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene or glass).

    • It must be in good condition, free from cracks or leaks.[15][16]

    • It must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[3][16]

    Step 4: Proper Labeling The waste container must be labeled correctly before the first drop of waste is added.[15] The EPA's Hazardous Waste Program requires specific labeling elements.[16]

    • The words "Hazardous Waste" must be clearly visible.[16]

    • The full chemical name : "tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate" must be written out. Do not use abbreviations or chemical formulas.[15][16]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    Step 5: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA should be under the control of laboratory personnel and near the point of generation.[16]

    • The container should be placed in a secondary containment bin to mitigate potential spills.[3][16]

    • Store away from incompatible materials, heat sources, and drains.[4][13]

    Step 6: Arranging for Final Disposal Once the container is approaching full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] You are responsible for ensuring the waste is managed correctly from generation to final disposal, a principle known as "cradle-to-grave" responsibility.

    Spill Management

    In the event of a small spill, follow your laboratory's established spill response procedure.

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated halogenated hazardous waste container.[17]

    • Clean the spill area as directed by your laboratory's safety protocols.

    • Report the spill to your laboratory supervisor or EHS office.

    Disposal Decision Workflow

    The following diagram illustrates the procedural logic for the proper disposal of tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    G Disposal Workflow for Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate start Start: Waste Generation identify 1. Identify & Classify Waste (Halogenated Organic) start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe fume_hood 3. Work in Chemical Fume Hood ppe->fume_hood container 4. Select Dedicated & Labeled 'Halogenated Waste' Container fume_hood->container transfer 5. Transfer Waste to Container container->transfer store 6. Securely Seal & Store in Secondary Containment in SAA transfer->store pickup 7. Request Pickup by Certified Waste Handler (EHS) store->pickup end End: Compliant Disposal pickup->end

    Caption: Disposal workflow for tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate.

    References

    • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
    • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
    • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
    • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
    • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
    • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
    • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
    • NextSDS. (n.d.). tert-butyl 3-(5-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.
    • NSW Environment Protection Authority. (2024, April 15). Chemical wastes.
    • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 1H-pyrazole-4-carboxylate.
    • MilliporeSigma. (2026, January 6). Safety Data Sheet: Pyrazole.
    • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
    • U.S. Department of Labor. (n.d.). Occupational Safety and Health Administration (OSHA) Laboratory Safety Guidance.
    • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
    • Fisher Scientific. (2022, November 16). Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole.
    • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
    • MilliporeSigma. (n.d.). tert-Butyl 3-bromo-9H-carbazole-9-carboxylate.
    • CymitQuimica. (2024, December 19). Safety Data Sheet: (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.
    • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.
    • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate
    © Copyright 2026 BenchChem. All Rights Reserved.